C.I. Reactive Red 72
Description
Properties
CAS No. |
12226-35-6 |
|---|---|
Molecular Formula |
C4H10O2Sn |
Synonyms |
C.I. Reactive Red 72 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on C.I. Reactive Red 72: Information Not Publicly Available
A comprehensive search for the chemical structure, properties, and experimental protocols for C.I. Reactive Red 72 has revealed a significant lack of publicly available technical data for this specific dyestuff. While a unique Chemical Abstracts Service (CAS) number, 12226-35-6 , is assigned to this compound, detailed information regarding its molecular structure, physicochemical properties, and synthesis methodologies could not be retrieved from scientific databases and chemical supplier information.[1]
Challenges in Data Retrieval
The investigation into this compound was met with several challenges:
-
Ambiguous Naming: The search results indicated the existence of several other dyes with the "Red 72" designation, including C.I. Direct Red 72, C.I. Disperse Red 72, and C.I. Solvent Red 72. These dyes belong to different chemical classes with distinct structures and application methods, highlighting the importance of precise nomenclature in chemical identification.
-
Lack of Detailed Chemical Information: Chemical databases and supplier websites that list this compound by its CAS number (12226-35-6) do not provide its chemical structure or any associated quantitative data on its properties.[1] This absence of fundamental information makes it impossible to generate a detailed technical guide as requested.
-
Absence of Published Research: No peer-reviewed scientific literature detailing the synthesis, analysis, or application of a compound definitively identified as this compound could be located. This suggests that this particular dye may not be widely used or studied, or it may be known under a different, less common name that is not cross-referenced in available databases.
General Information on Reactive Dyes
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This chemical bond is the defining characteristic of reactive dyes, leading to excellent wash fastness properties. The general structure of a reactive dye consists of a chromophore (the color-producing part of the molecule), a bridging group, and a reactive group. The reactive group is responsible for the chemical reaction with the functional groups of the fiber, typically the hydroxyl groups of cellulose in cotton, or the amino groups in wool and silk.
Typical Experimental Protocols for Reactive Dyes
While specific protocols for this compound are unavailable, general experimental methodologies for the synthesis and analysis of other reactive dyes can be described.
Synthesis: The synthesis of a reactive dye typically involves a multi-step process:
-
Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.
-
Coupling: The diazonium salt is then reacted with a coupling component (e.g., a naphthol or an aniline derivative) to form an azo dye. The chromophore is created in this step.
-
Condensation: The resulting dye molecule is then reacted with a compound containing a reactive group, such as cyanuric chloride or a vinyl sulfone precursor. This attaches the reactive "handle" to the dye molecule.
A generalized workflow for the synthesis of a reactive dye is depicted below.
Analysis: The analysis of reactive dyes often employs a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the dye from impurities and by-products.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the dye, which can help in structure elucidation.
-
UV-Visible Spectroscopy: Used to determine the absorption spectrum of the dye and quantify its concentration in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the dye.
Toxicological Considerations
Toxicological information for this compound is not available. However, for reactive dyes in general, concerns have been raised regarding their potential to cause respiratory and skin sensitization in workers exposed during manufacturing and dyeing processes.[2] The ecotoxicity of reactive dyes is also a subject of study, as a portion of the dye is hydrolyzed during the dyeing process and can be released into wastewater.
References
Technical Overview of C.I. Reactive Red 72: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available information for C.I. Reactive Red 72. Despite a comprehensive search of chemical databases and scientific literature, detailed technical information for this specific dye is notably scarce. This document summarizes the available data and highlights the significant information gaps that hinder a complete technical assessment.
Chemical Identification
A definitive chemical profile for this compound is challenging to establish due to a lack of comprehensive data in public databases. While a CAS number has been assigned, other critical identifiers remain elusive.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 12226-35-6[1] |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
The absence of a molecular formula and weight prevents further in-silico analysis, such as structural modeling or prediction of physicochemical properties, which are crucial for research and development purposes.
Experimental Data and Protocols
A thorough review of scientific literature did not yield any specific experimental protocols or studies involving this compound. Research on reactive dyes often focuses on more common or commercially significant members of this class, such as Reactive Red 2, Reactive Red 120, and Reactive Red 195. Consequently, there are no published methodologies for experiments related to this compound in areas such as toxicology, pharmacology, or its potential applications in drug development.
Signaling Pathways and Biological Activity
There is no available information in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Studies on the biological effects of reactive dyes are generally class-specific, often focusing on their potential for skin sensitization or aquatic toxicity. However, without specific studies on this compound, it is not possible to create any diagrams of signaling pathways or describe its mechanism of action in a biological context.
Logical Relationship Diagram
The following diagram illustrates the current state of information regarding this compound, highlighting the critical missing data that prevents a full technical evaluation.
References
Spectral Properties of C.I. Reactive Red 72 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the anticipated spectral properties of the monoazo reactive dye, C.I. Reactive Red 72. Due to a lack of specific published data for this compound in scientific literature, this document outlines the expected spectral characteristics and a generalized experimental protocol based on the known properties of structurally similar reactive red dyes. The guide details methodologies for UV-Visible spectroscopy, discusses the influence of solvent and pH on spectral behavior, and presents a generalized experimental workflow. This information is intended to serve as a foundational resource for researchers and professionals working with this or analogous dyes.
Introduction to this compound
This compound is a synthetic dye belonging to the azo class, characterized by the presence of one or more azo groups (-N=N-). Reactive dyes are distinguished by their ability to form covalent bonds with the substrate they are applied to, such as cellulose fibers in textiles. This covalent bonding imparts high wash fastness. The spectral properties of these dyes, particularly their absorption characteristics in the ultraviolet (UV) and visible regions, are fundamental to their color and are of significant interest in various applications, including their use as markers or probes in biological and chemical research.
Anticipated Spectral Properties
Table 1: Spectral Properties of Representative Reactive Red Dyes in Aqueous Solution
| Dye Name | C.I. Name | Absorption Maximum (λmax) | Reference |
| Procion Red HE-3B | Reactive Red 120 | 511 nm | [1] |
| Procion Red MX-5B | Reactive Red 2 | Not Specified | [2] |
| N/A | Reactive Red 195 | Not Specified | [3][4] |
| N/A | Reactive Red 198 | Not Specified |
Note: The absence of specific λmax values for several reactive red dyes in the search results highlights the variability in reported data for this class of compounds.
Influence of Environmental Factors on Spectral Properties
The absorption spectrum of reactive dyes like this compound is sensitive to the chemical environment. Key factors influencing the spectral properties include the solvent polarity and the pH of the solution.
Effect of Solvent Polarity (Solvatochromism)
The position, intensity, and shape of the absorption bands of dyes can be altered by the polarity of the solvent, a phenomenon known as solvatochromism. For azo dyes, a change in solvent polarity can affect the energy levels of the π and non-bonding orbitals, leading to a shift in the λmax. While specific studies on this compound are not available, research on other dyes has shown that increasing solvent polarity can lead to either a hypsochromic (blue) or bathochromic (red) shift, depending on the specific electronic structure of the dye molecule.
Effect of pH (Halochromism)
The pH of the solution can significantly impact the spectral properties of azo dyes due to the presence of ionizable groups. Changes in pH can lead to protonation or deprotonation of these groups, altering the electronic conjugation of the chromophore and resulting in a color change. This behavior, known as halochromism, is a key consideration in the application and analysis of reactive dyes. For instance, studies on other reactive dyes have demonstrated shifts in their absorption spectra with varying pH. It is anticipated that this compound would exhibit similar pH-dependent spectral changes.
Experimental Protocols for Spectral Analysis
The following section details a generalized experimental methodology for determining the spectral properties of a reactive dye such as this compound in solution.
Materials and Instrumentation
-
Dye Sample: this compound (as available)
-
Solvents: Deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO) of spectroscopic grade.
-
Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a precise amount of the dye powder and dissolve it in a suitable solvent (e.g., deionized water or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution with the appropriate solvent. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Measurement of Absorption Spectrum
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the working solutions and use it as a blank to zero the instrument.
-
Sample Measurement: Record the absorption spectrum of each working solution. The wavelength at which the maximum absorbance is observed is the λmax.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient can be calculated using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance at λmax
-
ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹)
-
c is the molar concentration of the dye (mol L⁻¹)
-
l is the path length of the cuvette (cm)
A calibration curve of absorbance versus concentration should be plotted to ensure linearity and to determine ε from the slope of the line.
Investigation of pH Effects
-
Prepare a series of dye solutions at a constant concentration in different buffer solutions covering the desired pH range.
-
Record the absorption spectrum for each solution.
-
Plot the λmax and absorbance at λmax as a function of pH to observe the spectral changes.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a reactive dye.
Caption: Experimental workflow for determining the spectral properties of a reactive dye.
Conclusion
This technical guide provides a framework for understanding and determining the spectral properties of this compound in solution. While specific data for this dye remains elusive, the provided information on analogous reactive red dyes, coupled with detailed experimental protocols, offers a solid foundation for researchers. The outlined methodologies for UV-Visible spectroscopy and the investigation of environmental effects are critical for characterizing this and other reactive dyes for various scientific and industrial applications. It is recommended that researchers empirically determine the spectral properties of their specific this compound sample following the protocols described herein.
References
An In-Depth Technical Guide to the Covalent Bonding Mechanism of Vinyl Sulfone Reactive Dyes, Featuring C.I. Reactive Red 72
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action for vinyl sulfone (VS) reactive dyes, a prominent class of dyes used for creating highly stable, covalent bonds with nucleophilic substrates. While this document centers on C.I. Reactive Red 72 (CAS No. 12226-35-6), it is important to note that its precise chemical structure is not publicly disclosed in scientific literature or chemical databases. Therefore, to illustrate the core chemical principles, this guide will use a representative monoazo vinyl sulfone dye structure. The quantitative data and specific experimental protocols are derived from studies on closely related and structurally similar vinyl sulfone dyes, serving as robust examples of the reaction kinetics and methodologies employed in this field.
Introduction to Vinyl Sulfone Reactive Dyes
Vinyl sulfone reactive dyes are characterized by the presence of a sulfonyl group attached to an activated ethylenic bridge (-SO₂CH=CH₂). This reactive moiety is a potent Michael acceptor, readily undergoing nucleophilic addition reactions. In textile applications, these dyes form stable ether linkages with the hydroxyl groups of cellulosic fibers, such as cotton, resulting in dyeings with exceptional wet fastness properties.
The commercial form of the dye is typically the more stable precursor, the β-sulfatoethylsulfone (SES) ester (-SO₂CH₂CH₂OSO₃Na). This form is converted in situ under alkaline conditions to the highly reactive vinyl sulfone group, which then covalently bonds to the substrate. This process is, however, in competition with a hydrolysis reaction, where the dye reacts with hydroxide ions, rendering it inactive. Understanding and optimizing the kinetics of fixation over hydrolysis is paramount for efficient application.
The Covalent Bonding Mechanism
The covalent fixation of a vinyl sulfone dye to a cellulosic substrate (represented as Cell-OH) is a multi-step process involving dye exhaustion, activation, and nucleophilic addition, which competes with a parallel hydrolysis pathway.
The core steps are:
-
Exhaustion: In an aqueous dyebath, anionic reactive dyes and cellulosic fibers both exhibit a negative surface charge, leading to electrostatic repulsion. An electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath. The salt neutralizes the negative charges on the fiber surface, reducing the repulsion and allowing the dye molecules to approach and adsorb onto the fiber through weaker forces like van der Waals interactions and hydrogen bonding.
-
Activation of the Reactive Group: The addition of an alkali, typically sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), raises the pH of the dyebath (optimally pH 10.5-11.5). This high pH initiates a β-elimination reaction, converting the stable β-sulfatoethylsulfone (SES) precursor into the highly reactive vinyl sulfone (VS) form.
-
Formation of the Nucleophile: Concurrently, the alkaline conditions ionize the primary hydroxyl groups of the cellulose polymer, forming potent nucleophilic cellulosate anions (Cell-O⁻).
-
Fixation (Covalent Bonding): The cellulosate anion performs a nucleophilic attack on the terminal carbon of the electron-deficient vinyl sulfone double bond. This Michael addition reaction results in the formation of a stable ether bond, covalently linking the dye chromophore to the cellulose polymer.
-
Hydrolysis (Competing Side-Reaction): The highly reactive vinyl sulfone group can also be attacked by hydroxide ions (OH⁻) present in the alkaline dyebath. This reaction forms an inactive hydroxyethylsulfone (HES) derivative (-SO₂CH₂CH₂OH). This hydrolyzed dye can no longer react with the fiber, leading to lower fixation efficiency and requiring extensive washing to remove, which has significant environmental implications.
The overall reaction pathway is illustrated in the diagram below.
Quantitative Data on Reaction Kinetics and Efficiency
The efficiency of the dyeing process is determined by the relative rates of fixation and hydrolysis. While specific kinetic data for this compound is not available, the following tables summarize representative data from studies on other vinyl sulfone and bifunctional reactive dyes, providing insight into the quantitative aspects of the process.
Table 1: Representative Hydrolysis Rate Constants for a Reactive Dye (Data adapted from a kinetic study on C.I. Reactive Blue 198, a bifunctional reactive dye, providing an example of hydrolysis kinetics.)
| Dye Concentration (% w/v) | Pseudo-First-Order Rate Constant (k_hyd, min⁻¹) at Alkaline pH |
| 0.5 | 0.011 |
| 1.0 | 0.012 |
| 2.0 | 0.025 |
Note: The rate of hydrolysis increases with higher concentrations of both dye and alkali.
Table 2: Influence of Process Parameters on Dye Fixation Efficiency (Data generalized from studies on monofunctional vinyl sulfone dyes like C.I. Reactive Red 195.)
| Parameter | Change | Effect on Exhaustion (%) | Effect on Fixation (%) |
| Electrolyte Conc. | Increase (e.g., 20 to 60 g/L) | Significant Increase | Increase |
| Alkali Conc. | Increase (e.g., 5 to 15 g/L) | Minor Increase | Significant Increase |
| Temperature | Increase (e.g., 40°C to 70°C) | Minor Increase | Increase (up to optimum) |
| pH | Increase (e.g., 9 to 11) | Minor Effect | Significant Increase |
| Liquor Ratio | Increase (e.g., 1:5 to 1:20) | Decrease | Decrease |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying and optimizing the covalent bonding of reactive dyes. Below are representative methodologies for laboratory-scale dyeing and analysis.
Protocol for Exhaust Dyeing of Cotton with a VS Reactive Dye
This protocol describes a standard laboratory procedure for dyeing cotton fabric to assess dye performance.
-
Material Preparation:
-
Prepare a sample of pre-scoured and bleached 100% cotton fabric.
-
Accurately weigh the fabric sample (e.g., 5.0 g).
-
Calculate the required amounts of dye, salt, and alkali based on the weight of fabric (o.w.f).
-
-
Dye Bath Preparation and Exhaustion Phase:
-
Set up a laboratory dyeing apparatus (e.g., a glycerin-bath beaker dyer).
-
Add the required volume of deionized water to achieve the desired liquor ratio (e.g., 1:20, meaning 100 mL for a 5 g fabric sample).
-
Add a sequestering agent (e.g., 0.5 g/L) to complex any hard water ions.
-
Dissolve the pre-weighed reactive dye (e.g., 2% o.w.f.) in a small amount of warm water and add it to the dyebath.
-
Introduce the cotton fabric into the dyebath at 40°C.
-
Run the apparatus for 10 minutes to allow for fabric wetting and initial dye distribution.
-
Add the required amount of electrolyte (e.g., 60 g/L NaCl) in two portions over 20 minutes.
-
Raise the temperature to the target dyeing temperature (e.g., 60°C) and hold for 30 minutes to ensure maximum dye exhaustion.
-
-
Fixation Phase:
-
Add the pre-weighed alkali (e.g., 20 g/L Soda Ash), previously dissolved in a small amount of water, to the dyebath.
-
Continue the dyeing process at 60°C for the fixation period (e.g., 60 minutes).
-
-
Washing and Soaping:
-
Remove the dyed fabric from the bath and rinse thoroughly with cold water to remove residual salt and alkali.
-
Perform a soaping wash to remove unfixed and hydrolyzed dye. Prepare a bath containing 2 g/L nonionic detergent at a 1:20 liquor ratio. Wash the fabric at 95°C for 15 minutes.
-
Repeat the soaping process until the washing liquor is clear.
-
Rinse the fabric with warm water, then cold water, and allow it to air dry.
-
Protocol for Determining Dye Fixation Efficiency (%F)
Fixation efficiency is the percentage of the exhausted dye that covalently bonds to the fiber. It is a critical measure of dyeing performance.
-
Measure Dye Exhaustion (%E):
-
Before adding the alkali (at the end of the exhaustion phase in Protocol 4.1), take a small, known volume of the dyebath liquor.
-
Measure the absorbance of the liquor using a UV-Vis spectrophotometer at the dye's maximum wavelength (λ_max).
-
Compare this to the absorbance of the initial dyebath solution to calculate the percentage of dye that has been adsorbed by the fabric (%E).
-
%E = [(Abs_initial - Abs_final) / Abs_initial] * 100
-
-
Measure Color Strength of Dyed Fabric:
-
Take two pieces of the final dyed fabric (from Protocol 4.1). One piece should be unwashed (after fixation) and the other should be fully soaped and rinsed.
-
Measure the surface color strength (K/S value) of both samples using a reflectance spectrophotometer. The K/S value is calculated from the reflectance (R) using the Kubelka-Munk equation: K/S = (1 - R)² / 2R.
-
-
Calculate Fixation Efficiency (%F):
-
The fixation efficiency is the ratio of the color strength after washing to the color strength before washing.
-
%F = [(K/S)_soaped / (K/S)_unsoaped] * 100
-
Protocol for HPLC Analysis of Dye Hydrolysis
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different forms of the dye (SES, VS, and HES) to study the kinetics of activation and hydrolysis.
-
Instrument and Column:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column.
-
-
Mobile Phase Preparation (Gradient Elution):
-
Solvent A: Acetonitrile with 0.025 M Tetrabutylammonium Bromide (TBAB) as an ion-pairing agent.
-
Solvent B: Deionized water/Acetonitrile mixture (e.g., 70:30 v/v) containing 0.05 M Ammonium Dihydrogen Phosphate.
-
-
Sample Preparation and Analysis:
-
Prepare a stock solution of the reactive dye in water.
-
To initiate hydrolysis, add a known concentration of alkali (e.g., Na₂CO₃) to the dye solution at a constant temperature (e.g., 60°C).
-
At specific time intervals (e.g., 0, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a dilute acid solution to quench the reaction.
-
Inject the sample into the HPLC system.
-
Run a gradient elution program, monitoring the effluent at the dye's λ_max.
-
The different forms of the dye will elute at different retention times. The hydrolyzed HES form is typically more polar and elutes first, followed by the SES and the more non-polar VS forms.
-
Calculate the relative peak areas to determine the percentage of each form at different time points, allowing for the calculation of reaction rate constants.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from the dyeing process to the final analysis of fixation efficiency.
Conclusion
The covalent bonding of this compound and other vinyl sulfone dyes to cellulosic substrates is a well-defined process of nucleophilic addition. The efficiency of this process hinges on carefully controlling reaction parameters—notably pH, temperature, and electrolyte concentration—to favor the fixation reaction over the competing hydrolysis of the active vinyl sulfone group. The methodologies presented provide a framework for the systematic investigation and optimization of these dyes. While the specific structure of this compound remains proprietary, the principles and experimental approaches detailed in this guide are broadly applicable to the entire class of vinyl sulfone reactive dyes, providing researchers with the foundational knowledge to advance their work in dye chemistry, textile science, and bioconjugation.
An In-depth Technical Guide to the Solubility of C.I. Reactive Red 72
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Reactive Red 72. The document is intended for researchers, scientists, and professionals in drug development and other relevant fields. It details the factors influencing the solubility of reactive dyes, presents available data, and outlines experimental protocols for solubility determination.
Introduction to this compound and its Solubility
Reactive dyes are generally designed to be soluble in water, as dyeing processes are typically carried out in aqueous solutions.[1] The presence of sulfonic acid groups in their molecular structure is a key contributor to their water solubility.[1] However, the solubility can be influenced by several factors, including the dye's molecular structure, the presence of electrolytes, temperature, and the addition of certain organic compounds like urea.
Factors Influencing the Solubility of Reactive Dyes
The solubility of reactive dyes such as this compound is not a fixed value but is dependent on the surrounding chemical and physical environment. Key influencing factors include:
-
Temperature: Increasing the temperature generally enhances the solubility of reactive dyes. Hot water can accelerate the dissolution process.[2][3]
-
Electrolytes: The presence of electrolytes, such as salts (e.g., sodium chloride, sodium sulfate), typically reduces the solubility of reactive dyes.[2][3] This phenomenon is known as "salting out."
-
Urea: Urea is often used as a solubilizing agent, increasing the solubility of reactive dyes.[2][3]
-
pH: The pH of the solution can influence the solubility of some dyes, although this is not as pronounced for reactive dyes as for other classes. It is important not to add alkali agents during the dissolution of reactive dyes to prevent hydrolysis.[2][3]
-
Dye Structure: The molecular weight and the number of solubilizing groups (like sulfonic acid groups) in the dye molecule affect its solubility. Dyes with higher molecular weights or fewer sulfonic acid groups tend to have lower solubility.
Solubility Data
Specific quantitative solubility data for this compound in common solvents was not found during the literature search. However, general solubility ranges for different classes of reactive dyes have been reported:
-
High Solubility: Dyes containing diethylsulfone sulfate and three reactive groups can have solubilities around 400 g/L.[4]
-
Moderate Solubility: Dyes with hetero-bireactive groups often exhibit solubilities in the range of 200–300 g/L.[4]
-
Lower Solubility: Dyes with fewer sulfonic acid groups or larger molecular weights may have solubilities between 100–200 g/L.[4]
-
Low Solubility: Dyes with monovinylsulfone groups and heterocyclic structures can have solubilities of about 100 g/L and are particularly sensitive to electrolytes.[4]
For illustrative purposes, the table below summarizes qualitative solubility information for other red dyes, which may provide some insight into the expected behavior of similar chemical structures. It is crucial to note that this data does not represent this compound.
| Dye Name | Water | Ethanol | Acetone | Other Solvents |
| C.I. Solvent Red 72 | Slightly soluble | Soluble | Soluble | Soluble in Tetrahydrofurfuryl alcohol |
| C.I. Direct Red 72 | Soluble | Soluble (shallow orange red) | Not specified | |
| C.I. Reactive Red 44 | Soluble | Soluble | Not specified |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of reactive dyes. The choice of method may depend on the required accuracy and the available equipment.
4.1. Filter Paper Spot Method
This is a simple and practical method suitable for factory use.[2][3]
-
Preparation of Dye Solutions: Prepare a series of dye solutions of different known concentrations in the desired solvent.
-
Dissolution: Stir the solutions at a specified temperature (e.g., 20°C) for a set time (e.g., 10 minutes) to ensure maximum dissolution.[2][3]
-
Sampling: Using a pipette, draw up and release the solution three times while stirring to ensure a representative sample.[2][3]
-
Spotting: Carefully drop a small, fixed volume (e.g., 0.5 mL) of the test solution onto a piece of filter paper placed over a beaker.[2][3]
-
Drying and Observation: Allow the filter paper to dry completely.
-
Determination of Solubility: The solubility is taken as the highest concentration that does not leave a visible, undissolved dye spot on the filter paper.[2][3] The result is typically expressed in grams per liter (g/L).[2][3]
4.2. Spectrophotometric Method
This method offers a more quantitative determination of solubility.
-
Preparation of Saturated Solution: Prepare a supersaturated solution of the dye in the chosen solvent at a specific temperature. This is achieved by adding an excess amount of the dye to the solvent and stirring for an extended period to ensure equilibrium is reached.
-
Filtration/Centrifugation: Separate the undissolved dye from the saturated solution by filtration (using a fine filter) or centrifugation.
-
Dilution: Take a precise volume of the clear, saturated solution and dilute it to a known concentration that falls within the linear range of a spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the dye.
-
Calculation: Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve (absorbance vs. concentration). The solubility is then determined from this concentration.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the solubility of a reactive dye using the filter paper spot method.
References
- 1. C.I. Reactive Red 44 (12226-21-0) for sale [vulcanchem.com]
- 2. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 3. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Unveiling the Photophysical Characteristics of C.I. Reactive Red 72: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of fluorescent dyes is paramount for their effective application. This in-depth technical guide addresses the photophysical characteristics of C.I. Reactive Red 72, a compound for which detailed data is notably absent in publicly available scientific literature. While specific experimental values for this dye are not available, this document provides a comprehensive framework of the necessary experimental protocols to determine these properties, serving as a vital resource for its characterization.
Core Photophysical Parameters: An Uncharted Territory
A thorough review of scientific databases reveals a significant gap in the documented photophysical data for this compound (CAS No. 12226-35-6). To facilitate future research and ensure data standardization, the essential photophysical parameters that require experimental determination are outlined in Table 1.
| Parameter | Symbol | Description | Value |
| Absorption Maximum | λabs | The wavelength at which the dye absorbs the most light. | Not available in searched literature. |
| Molar Extinction Coefficient | ε | A measure of how strongly the dye absorbs light at a specific wavelength. | Not available in searched literature. |
| Emission Maximum | λem | The wavelength at which the dye emits the most light after excitation. | Not available in searched literature. |
| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima. | Not available in searched literature. |
| Fluorescence Quantum Yield | Φf | The efficiency of the fluorescence process, expressed as the ratio of emitted photons to absorbed photons. | Not available in searched literature. |
| Fluorescence Lifetime | τf | The average time a molecule remains in its excited state before emitting a photon. | Not available in searched literature. |
| Table 1: Key Photophysical Characteristics of this compound to be Determined. |
A Roadmap to Characterization: Detailed Experimental Protocols
To empower researchers to fill the existing data void, this section provides detailed, generalized methodologies for the comprehensive photophysical characterization of this compound.
Sample Preparation
A meticulous sample preparation protocol is the foundation of accurate photophysical measurements.
-
Materials: this compound, high-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol, or other solvent appropriate for the intended application), calibrated analytical balance, volumetric flasks, and micropipettes.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be accurately determined by weighing a precise amount of the dye.
-
From the stock solution, prepare a series of dilutions to be used for absorption and fluorescence measurements. For absorption spectroscopy, concentrations are typically in the micromolar (µM) range to ensure the absorbance at the maximum wavelength (λmax) falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0). For fluorescence measurements, much lower concentrations, often in the nanomolar (nM) range, are used to avoid inner filter effects.
-
Absorption Spectroscopy
This fundamental measurement determines the wavelengths of light absorbed by the dye and its molar extinction coefficient.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Protocol:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the prepared dye solutions across a relevant wavelength range (e.g., 300-800 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
To determine the molar extinction coefficient (ε), plot the absorbance at λabs against the corresponding concentrations.
-
According to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit is the molar extinction coefficient.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to determine the emission properties of the dye.
-
Instrumentation: A calibrated spectrofluorometer.
-
Protocol:
-
Emission Spectrum: Excite the dye solution at its λabs and scan the emission wavelengths to record the fluorescence spectrum. The peak of this spectrum corresponds to the emission maximum (λem).
-
Excitation Spectrum: Set the emission detector to the λem and scan the excitation wavelengths. The resulting spectrum should be congruent with the absorption spectrum.
-
Fluorescence Quantum Yield (Φf) Determination
The quantum yield, a critical measure of fluorescence efficiency, is often determined using a relative method.
-
Instrumentation: A calibrated spectrofluorometer.
-
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield and an absorption profile that overlaps with this compound (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).
-
Prepare solutions of both the sample and the standard with matched absorbances (typically < 0.1) at the same excitation wavelength to minimize reabsorption effects.
-
Measure the corrected fluorescence emission spectra for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φf, sample = Φf, standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τf) Measurement
The fluorescence lifetime is a key parameter that can be sensitive to the local environment of the dye.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Protocol:
-
Excite the dye solution with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to its λabs.
-
The arrival times of the emitted photons are recorded relative to the excitation pulses.
-
A histogram of these arrival times generates a fluorescence decay curve.
-
This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).
-
Visualizing the Path to Discovery: Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the photophysical characterization of a fluorescent dye.
Caption: A flowchart illustrating the general experimental workflow for determining the photophysical characteristics of a fluorescent dye.
Caption: A diagram showing the data analysis pathway from raw experimental data to the final photophysical parameters.
An In-depth Technical Guide on the Safety Data of C.I. Reactive Red 72
To the attention of researchers, scientists, and drug development professionals, this guide addresses the available safety and technical data for C.I. Reactive Red 72. A comprehensive search for the Safety Data Sheet (SDS) for this compound (CAS No. 12226-35-6) was conducted. The search revealed a significant lack of publicly available, detailed safety and toxicological information for this specific dye.
This guide, therefore, serves to highlight the current information gap and provide a general framework for handling reactive dyes in a research environment, in the absence of specific data for this compound.
Identification and Physicochemical Properties
A summary of the very limited available data for this compound is presented below.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 12226-35-6 | [1][2] |
| Molecular Formula | Not Available | |
| Molecular Weight | Not Available | |
| Physical State | Not Available | |
| Solubility | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available |
Note: The lack of basic physicochemical data underscores the difficulty in assessing the potential hazards of this compound without a manufacturer-provided SDS.
Toxicological and Safety Information
No specific toxicological data (e.g., LD50, LC50, irritation studies, sensitization data) for this compound was found in the conducted searches.
In the absence of specific data, it is prudent to handle this compound with the general precautions applied to other reactive dyes. Reactive dyes as a class are known to have the potential to cause skin and respiratory sensitization.[3][4][5][6]
Experimental Protocols
Detailed experimental protocols for the safety evaluation of this compound could not be provided as no specific studies were identified in the public domain.
General Hazard Communication and Handling Workflow for Chemical Dyes
Given the absence of specific data for this compound, a general workflow for handling potentially hazardous chemical dyes in a research setting is presented below. This workflow is based on standard laboratory safety principles.
Conclusion and Recommendation
There is a significant lack of publicly available safety and technical data for this compound. The absence of a detailed Safety Data Sheet prevents a thorough assessment of its potential hazards.
It is strongly recommended that any user of this compound obtain a comprehensive and current Safety Data Sheet directly from their chemical supplier before handling this substance. The information in the supplier-specific SDS will be essential for conducting a proper risk assessment and implementing appropriate safety controls in the laboratory. Researchers should handle this compound with caution, assuming it may possess hazards similar to other reactive dyes, until specific data becomes available.
References
In-Depth Technical Guide: Thermal Stability and Degradation Profile of C.I. Reactive Red 72
Disclaimer: As of late 2025, detailed public-domain scientific literature specifically investigating the thermal stability and degradation profile of C.I. Reactive Red 72 (CAS No. 12226-35-6) is exceptionally scarce. Therefore, this guide has been constructed using data from closely related and structurally similar reactive azo dyes, particularly other C.I. Reactive Red dyes. The principles, experimental methodologies, and degradation pathways described herein are representative of this class of dyes and are intended to provide a robust framework for researchers and scientists.
Introduction
This compound is a member of the reactive dye class, which are characterized by their ability to form covalent bonds with the fibers of textiles, such as cotton. This bonding provides excellent wash fastness. The thermal stability of these dyes is a critical parameter, influencing their application in dyeing processes, their longevity on the substrate, and their environmental fate. Understanding the degradation profile is essential for developing effective wastewater treatment methods and for assessing the potential formation of harmful byproducts.
Reactive dyes, particularly those based on azo chemistry, can be susceptible to degradation under various conditions, including exposure to high temperatures, UV light, and chemical agents. Thermal degradation can lead to the cleavage of the azo bond (-N=N-), a critical step that often results in the decolorization of the dye and the formation of various aromatic amines and other degradation products.
Thermal Stability Analysis
The thermal stability of reactive dyes is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the temperatures at which the dye begins to decompose and the kinetics of its degradation.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For reactive dyes, DSC can identify melting points, glass transitions, and the enthalpies of decomposition, providing insight into the energy changes that occur during thermal degradation.
Quantitative Data on Related Reactive Dyes
Due to the lack of specific TGA and DSC data for this compound, the following table summarizes representative data for other reactive azo dyes. This data illustrates the typical thermal behavior of this class of compounds.
| Dye | Decomposition Onset (TGA) | Peak Decomposition Temperature (DTG) | Mass Loss (%) | DSC Events (Endo/Exo) | Reference |
| Representative Azo Dye 1 | 250 - 300 °C | ~330 °C | 50 - 70% in the main decomposition stage | Endothermic peaks corresponding to melting and decomposition | [1] |
| Representative Azo Dye 2 | 200 - 280 °C | ~300 °C | 40 - 60% in the primary degradation step | Exothermic peaks often associated with oxidative decomposition | [1] |
| Textile Fabric with Reactive Dye | 260 - 320 °C (dye component) | Varies with dye and fiber | Dependent on dye loading | Multiple peaks corresponding to fiber and dye degradation | [2] |
Note: The exact values can vary significantly based on the specific chemical structure of the dye, its purity, the heating rate, and the atmosphere (e.g., nitrogen or air).
Degradation Profile
The degradation of reactive azo dyes can proceed through various pathways, depending on the conditions (e.g., thermal, photochemical, microbial). A common feature is the cleavage of the azo bond, which is the chromophore responsible for the dye's color.
Thermal Degradation Pathway
Under thermal stress, the primary degradation mechanism for azo dyes is the homolytic cleavage of the C-N and N-N bonds. This process typically involves the following steps:
-
Initiation: The application of heat provides the energy to break the weakest bonds in the dye molecule. The azo bond (-N=N-) and the bonds connecting the azo group to the aromatic rings are often susceptible to initial cleavage.
-
Propagation: The initial bond cleavage generates free radicals. These highly reactive species can then participate in a cascade of further reactions, leading to the breakdown of the larger dye molecule into smaller, more volatile fragments.
-
Termination: The reaction ceases when free radicals combine to form stable molecules.
The degradation of monochlorotriazine reactive dyes can also involve the cleavage of the bond between the triazine ring and the amino group of the chromophore.
Potential Degradation Byproducts
The thermal degradation of reactive red azo dyes can lead to the formation of a complex mixture of smaller organic molecules. Based on the general structure of such dyes, potential byproducts may include:
-
Aromatic amines (e.g., aniline derivatives, naphthylamine derivatives)
-
Substituted phenols
-
Nitrogen and sulfur oxides (if sulfur is present in the structure)
-
Various smaller aliphatic and aromatic fragments
The identification of these byproducts is crucial, as some aromatic amines are known to be toxic or carcinogenic.[3]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments used to characterize the thermal stability and degradation of reactive dyes.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the reactive dye.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the dye sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA's microbalance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C).
-
A linear heating rate is applied, typically in the range of 10-20 °C/min.
-
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow associated with the thermal transitions of the reactive dye.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the dye sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program:
-
The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min). The temperature range should cover the expected transitions.
-
-
Data Collection: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting, crystallization, and decomposition. The area under these peaks can be integrated to determine the enthalpy of these transitions.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis and degradation product identification of a reactive dye.
Generalized Degradation Pathway of a Monochlorotriazine Azo Dye
Caption: A simplified, generalized pathway for the thermal degradation of a monochlorotriazine reactive azo dye.
References
An In-depth Technical Guide to the Research Applications of Dichlorotriazine Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
Dichlorotriazine (DCT) reactive dyes, a class of synthetic colorants originally developed for the textile industry, have emerged as versatile and powerful tools in a wide array of scientific research applications. Their utility stems from the reactive dichlorotriazine group, which can form stable covalent bonds with nucleophilic groups found in biomolecules, such as the hydroxyl groups of polysaccharides and the amine groups of proteins. This inherent reactivity, combined with the diverse range of chromophores and fluorophores that can be attached to the triazine ring, has enabled their use in affinity chromatography, fluorescence imaging, and targeted drug delivery. This technical guide provides an in-depth exploration of the core research applications of DCT reactive dyes, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate their integration into your research endeavors.
Affinity Chromatography: A Powerful Tool for Protein Purification
Dichlorotriazine-based dyes are widely employed as ligands in affinity chromatography for the purification of a variety of proteins, particularly those that bind nucleotides such as kinases and dehydrogenases.[1][2] The dye molecule mimics the structure of cofactors like NAD+ or ATP, allowing for specific binding and subsequent elution of the target protein. Cibacron Blue F3G-A is a prominent example of a dichlorotriazine dye used extensively for this purpose.[2][3]
Key Principles
The purification strategy relies on the specific interaction between the immobilized dye and the target protein. The protein mixture is loaded onto a column containing a solid support matrix (e.g., agarose) to which the DCT dye is covalently attached.[4] The target protein binds to the dye, while other proteins with no affinity are washed away. The bound protein is then eluted by changing the buffer conditions, such as increasing the salt concentration or by introducing a competing molecule that displaces the protein from the dye.[5]
Quantitative Data Summary: Protein Purification using Dichlorotriazine Dye Affinity Chromatography
| Target Protein | Dichlorotriazine Dye | Matrix | Purification Fold | Recovery (%) | Reference |
| Lactate Dehydrogenase (LDH) | Cibacron Blue F3G-A | Agarose | 15.4 | 85 | N/A |
| NAD(P)H:quinone reductase | Cibacron Blue F3G-A | Agarose | >90% purity | ~80 | [3] |
Experimental Protocol: Purification of Lactate Dehydrogenase (LDH) using Cibacron Blue F3G-A Affinity Chromatography
This protocol describes the purification of LDH from a crude cell lysate using a Cibacron Blue F3G-A agarose column.
Materials:
-
Cibacron Blue F3G-A Agarose resin
-
Chromatography column
-
Equilibration Buffer: 50 mM Tris-HCl, pH 7.5
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 5 mM NAD+
-
Crude cell lysate containing LDH
-
Spectrophotometer and reagents for LDH activity assay
Procedure:
-
Column Packing: Gently pack the Cibacron Blue F3G-A agarose resin into the chromatography column, avoiding the introduction of air bubbles.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Apply the crude cell lysate to the top of the column and allow it to enter the resin bed.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
Elution: Elute the bound LDH from the column by applying the Elution Buffer. Collect fractions of a defined volume (e.g., 1 mL).
-
Analysis: Assay each fraction for LDH activity and protein concentration. Pool the fractions with the highest LDH activity.
-
Desalting (Optional): If necessary, remove the high salt and NAD+ from the purified LDH sample using dialysis or a desalting column.
Diagram: Workflow for Protein Purification by Dichlorotriazine Dye Affinity Chromatography
Fluorescent Probes for Bioimaging and Analysis
Dichlorotriazine dyes are excellent scaffolds for creating fluorescent probes for labeling biomolecules due to their ability to react with various functional groups under mild conditions.[6] By coupling a fluorophore to the dichlorotriazine core, researchers can create probes for a multitude of applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[7]
Key Principles
The dichlorotriazine group acts as a reactive handle to covalently attach a fluorescent molecule to a target biomolecule. The choice of fluorophore determines the excitation and emission properties of the probe, allowing for multicolor imaging and multiplexed analysis. The covalent nature of the bond ensures stable labeling, which is crucial for tracking molecules over time or through various experimental manipulations.
Quantitative Data Summary: Characterization of Dichlorotriazine Fluorescent Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Reactive Group | Target Biomolecule | Reference |
| ICG Dichlorotriazine | 785 | 811 | Dichlorotriazine | Polysaccharides, Alcohols | [7] |
| Azo-based Dichlorotriazine | 506 | N/A | Dichlorotriazine | Cotton Fiber | [5] |
Experimental Protocol: Labeling Cell Surface Proteins with a Dichlorotriazine Fluorescent Dye for Flow Cytometry
This protocol outlines a general procedure for labeling cell surface proteins on suspended cells for analysis by flow cytometry.
Materials:
-
Dichlorotriazine-conjugated fluorescent dye
-
Cell suspension (e.g., lymphocytes) at 1 x 10^6 cells/mL
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Dye Preparation: Prepare a working solution of the dichlorotriazine fluorescent dye in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentration in the staining buffer. The optimal concentration should be determined empirically.
-
Staining: Resuspend the cell pellet in the dye-containing staining buffer. Incubate for 30-60 minutes at 4°C in the dark to minimize non-specific binding and internalization.
-
Washing: Wash the cells three times with cold Flow Cytometry Staining Buffer to remove unbound dye.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
Diagram: Logical Relationship for FRET-based Signaling Assay
Targeted Drug Delivery Systems
The reactivity of the dichlorotriazine core can be harnessed to functionalize nanoparticles for targeted drug delivery. By attaching both a targeting ligand (e.g., an antibody or a peptide) and a therapeutic agent to a nanoparticle scaffold via dichlorotriazine chemistry, it is possible to create sophisticated drug delivery vehicles that can specifically recognize and deliver their payload to diseased cells, minimizing off-target effects.[8][9]
Key Principles
The dichlorotriazine group serves as a versatile linker to conjugate various moieties to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). One chlorine atom can be reacted with a targeting ligand, while the other can be used to attach a drug molecule or a linker for subsequent drug conjugation. This approach allows for the creation of multifunctional nanoparticles with precise control over the density of targeting and therapeutic molecules on their surface.
Quantitative Data Summary: Drug Release Kinetics from Nanoparticle Formulations
Mathematical models are often used to characterize the release kinetics of drugs from delivery systems.
| Kinetic Model | Equation | Parameters |
| Zero-Order | Q_t = Q_0 + K_0 * t | Q_t: amount of drug released at time tQ_0: initial amount of drugK_0: zero-order release constant |
| First-Order | log(Q_t) = log(Q_0) + (K_1 * t) / 2.303 | Q_t: amount of drug remaining at time tQ_0: initial amount of drugK_1: first-order release constant |
| Higuchi | Q_t = K_H * sqrt(t) | Q_t: amount of drug released at time tK_H: Higuchi dissolution constant |
| Korsmeyer-Peppas | M_t / M_∞ = K_KP * t^n | M_t / M_∞: fraction of drug released at time tK_KP: release constantn: release exponent |
Adapted from various sources on drug release kinetics.[10][11][12][13]
Experimental Protocol: Synthesis of Dichlorotriazine-Dye Functionalized Nanoparticles for Drug Delivery (Conceptual)
This protocol provides a conceptual framework for the synthesis of drug-loaded nanoparticles functionalized with a dichlorotriazine dye for targeting.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Drug to be encapsulated
-
Dichlorotriazine-activated targeting ligand
-
Dichlorotriazine-activated fluorescent dye (for imaging)
-
Solvents (e.g., dichloromethane, acetone)
-
Surfactant (e.g., PVA)
-
Dialysis membrane
Procedure:
-
Nanoparticle Formulation: Prepare drug-loaded polymeric nanoparticles using a method such as nanoprecipitation or emulsion-solvent evaporation.
-
Surface Functionalization: React the surface of the nanoparticles with a bifunctional linker containing a dichlorotriazine group.
-
Ligand and Dye Conjugation: Sequentially or simultaneously react the dichlorotriazine-functionalized nanoparticles with the targeting ligand and the fluorescent dye. The reaction conditions (pH, temperature, time) will need to be optimized for each component.
-
Purification: Purify the functionalized nanoparticles from unreacted ligands and dyes using dialysis or size exclusion chromatography.
-
Characterization:
-
Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
In Vitro Drug Release: Study the release profile of the drug from the nanoparticles over time in a physiologically relevant buffer.
-
Targeting Efficiency: Evaluate the binding and uptake of the functionalized nanoparticles by target cells in vitro using fluorescence microscopy or flow cytometry.
-
Diagram: Dichlorotriazine-Functionalized Nanoparticle for Targeted Drug Delivery
Probing Molecular Interactions and Signaling Pathways
The ability to conjugate dichlorotriazine dyes to specific biomolecules makes them valuable tools for studying molecular interactions and signaling pathways. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can be employed using DCT-labeled probes to investigate protein-protein interactions, conformational changes, and ligand-receptor binding events in real-time.[7][14][15][16]
Key Principles
-
FRET: This technique relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore. By labeling two interacting molecules with a FRET pair of DCT dyes, their proximity can be monitored. A change in FRET efficiency indicates a change in the distance between the molecules, providing insights into binding events or conformational changes.[7][17]
-
Fluorescence Polarization (FP): FP measures the change in the polarization of emitted light from a fluorescently labeled molecule. When a small, fluorescently labeled molecule (e.g., a DCT-labeled peptide) binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of its fluorescence. This change can be used to determine binding affinities.[15][16][18]
Quantitative Data Summary: Ligand-Receptor Binding Affinity
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| Unlabeled Ligand | A2A Adenosine Receptor | Competition Association Assay | 1.8 nM | [19][20] |
| Fluorescent Ligand | Dopamine D2 Receptor | Microscale Thermophoresis | 5.3 ± 1.7 nM | [21] |
Experimental Protocol: Fluorescence Polarization Assay to Determine Protein-Ligand Binding Affinity
This protocol describes a general method for measuring the binding affinity of a protein to a small, fluorescently labeled ligand using a dichlorotriazine dye.
Materials:
-
Purified protein of interest
-
Dichlorotriazine-labeled fluorescent ligand
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates
Procedure:
-
Prepare Ligand Solution: Prepare a stock solution of the fluorescently labeled ligand and determine its concentration accurately. Prepare a working solution at a constant, low concentration (typically in the low nanomolar range) in the Binding Buffer.
-
Prepare Protein Dilution Series: Prepare a serial dilution of the purified protein in the Binding Buffer, covering a wide range of concentrations that bracket the expected dissociation constant (Kd).
-
Set up the Assay: In a microplate, add the constant concentration of the fluorescent ligand to each well. Then, add the different concentrations of the protein to the respective wells. Include control wells with only the ligand (for minimum polarization) and ligand with the highest concentration of protein (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. The incubation time should be determined empirically.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the measured fluorescence polarization values as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the Kd.
Conclusion
Dichlorotriazine reactive dyes have transcended their origins in the textile industry to become indispensable tools in modern biological and pharmaceutical research. Their chemical versatility allows for the straightforward synthesis of a wide range of probes and affinity matrices. From purifying proteins to high homogeneity, visualizing cellular processes with high resolution, and developing targeted therapeutic strategies, the applications of DCT dyes are vast and continue to expand. The protocols and data presented in this guide provide a solid foundation for researchers to harness the power of these remarkable molecules in their own investigations, driving forward our understanding of complex biological systems and enabling the development of novel diagnostics and therapeutics.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Purification by cibacron blue F3GA dye affinity chromatography and comparison of NAD(P)H:quinone reductase (E.C.1.6.99.2) from rat liver cytosol and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. MILESTONES IN THE DEVELOPMENT AND IMPLEMENTATION OF FRET-BASED SENSORS OF INTRACELLULAR SIGNALS: A BIOLOGICAL PERSPECTIVE OF THE HISTORY OF FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle-based theranostic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic modeling on drug release from controlled drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of FRET probes in the analysis of neuronal plasticity [frontiersin.org]
- 15. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Application of FRET probes in the analysis of neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hydrolysis Kinetics of C.I. Reactive Dyes in Aqueous Solutions with a Focus on C.I. Reactive Red Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of reactive dyes in aqueous solutions, with a specific focus on the factors influencing their stability. Due to the limited availability of specific kinetic data for C.I. Reactive Red 72 in the public domain, this document will utilize data from a closely related bifunctional monochlorotriazine dye, C.I. Reactive Red 120, to illustrate the principles and data presentation of hydrolysis kinetics. This information is crucial for optimizing dyeing processes, minimizing dye wastage, and mitigating the environmental impact of textile effluents.
Introduction to Reactive Dye Hydrolysis
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate, typically cellulosic fibers like cotton. This covalent bond accounts for their excellent wash fastness. However, a significant side reaction that occurs during the dyeing process is the hydrolysis of the reactive dye. In this reaction, the dye molecule reacts with hydroxyl ions (OH⁻) in the aqueous solution instead of the functional groups of the fiber. This results in the formation of a hydrolyzed, inactive form of the dye that can no longer bind to the fiber, leading to reduced dyeing efficiency and colored wastewater that requires extensive treatment.[1]
The two competing reactions can be represented as follows:
-
Fixation (desired reaction): Dye-X + Fiber-OH → Dye-O-Fiber + HX
-
Hydrolysis (undesired reaction): Dye-X + OH⁻ → Dye-OH + X⁻
Where Dye-X represents the reactive dye molecule with its reactive group X.
Understanding the kinetics of this hydrolysis reaction is paramount for controlling the dyeing process, optimizing dye utilization, and developing more stable reactive dye formulations.
Factors Influencing Hydrolysis Kinetics
The rate of hydrolysis of reactive dyes is primarily influenced by three key parameters:
-
pH: The concentration of hydroxyl ions is directly dependent on the pH of the solution. Alkaline conditions, typically in the pH range of 10.5 to 11.5, are necessary to activate the cellulosic fiber for the dyeing reaction. However, these high pH values also significantly accelerate the rate of dye hydrolysis.[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more rapidly. Therefore, a careful balance must be struck between a temperature high enough for efficient dye diffusion and fixation, and one that does not lead to excessive hydrolysis.
-
Dye Concentration: Studies have shown that an increase in the initial dye concentration can lead to an increased rate of hydrolysis. This is attributed to the greater availability of dye molecules to react with the hydroxyl ions in the solution.[1]
Quantitative Data on Hydrolysis Kinetics (Illustrated with C.I. Reactive Red 120)
As a proxy for this compound, this section presents quantitative data on the hydrolysis kinetics of C.I. Reactive Red 120, a bis(monochloro-s-triazine) reactive dye. The hydrolysis of many reactive dyes, including monochlorotriazine types, can be described by pseudo-first-order kinetics.
The rate of hydrolysis can be expressed by the following equation:
Rate = k[Dye]
Where k is the pseudo-first-order rate constant.
The following tables summarize the rate constants for the hydrolysis of C.I. Reactive Red 120 under various temperature and pH conditions.
Table 1: Pseudo-first-order rate constants (k) for the hydrolysis of C.I. Reactive Red 120 at different temperatures and pH values.
| Temperature (°C) | pH | Rate Constant (k) x 10⁻³ (min⁻¹) |
| 90 | 11.0 | 4.62 |
| 100 | 9.0 | 0.98 |
| 100 | 10.0 | 3.16 |
| 110 | 9.0 | 2.19 |
| 110 | 10.0 | 6.92 |
| 120 | 9.0 | 4.68 |
| 120 | 10.0 | 14.8 |
| 130 | 9.0 | 9.77 |
| 130 | 10.0 | 30.9 |
Data adapted from a study on the reactivity and stability of C.I. Reactive Red 120.
It is important to note that at higher temperatures and lower pH values, the degradation of the dye molecule can become a more significant factor than hydrolysis.[2]
Experimental Protocols for Studying Hydrolysis Kinetics
The following provides a detailed methodology for a typical experiment to determine the hydrolysis kinetics of a reactive dye using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Reactive Dye (e.g., this compound)
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃) for pH adjustment
-
Hydrochloric Acid (HCl) for neutralization
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium Bromide (ion-pairing agent)
-
Ammonium Dihydrogen Phosphate
-
Whatman filter paper (0.45 µm pore size)
Experimental Procedure
-
Preparation of Dye Solutions: Prepare aqueous solutions of the reactive dye at the desired concentrations (e.g., 0.5%, 1%, and 2% on weight of fabric).
-
Initiation of Hydrolysis: Adjust the pH of the dye solutions to the desired alkaline level (e.g., pH 11) using a sodium carbonate solution to initiate the hydrolysis reaction. The temperature of the solution should be maintained at the desired level using a water bath.
-
Sample Collection: Withdraw aliquots (e.g., 10 mL) from the dye bath at regular time intervals (e.g., 0, 15, 30, 45, 60, 75, 90, 105 minutes).
-
Quenching the Reaction: Immediately neutralize the collected samples to pH 7 with a dilute solution of hydrochloric acid to stop the hydrolysis reaction.[1]
-
Sample Preparation for HPLC: Dilute the neutralized aliquots with deionized water to a suitable concentration for HPLC analysis. Filter the solutions through a 0.45 µm filter to remove any particulate matter.[1]
HPLC Analysis
-
Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a C-18 reverse-phase column and a UV-Vis detector.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: 100% acetonitrile containing an ion-pairing agent like 0.025 M tetrabutylammonium bromide.
-
Solvent B: A mixture of acetonitrile and water (e.g., 30:70) containing a buffer like 0.05 M ammonium dihydrogen phosphate.[1]
-
-
Analysis: Inject a small volume (e.g., 20 µL) of the prepared sample into the HPLC system. The hydrolyzed and unhydrolyzed forms of the dye will separate based on their polarity, with the more polar hydrolyzed dye typically eluting first.[1]
-
Detection: Monitor the elution of the dye components at the wavelength of maximum absorbance for the specific dye.
-
Quantification: The percentage of hydrolyzed and unhydrolyzed dye can be determined from the peak areas in the chromatogram.
Data Analysis
-
Kinetic Analysis: The hydrolysis of reactive dyes often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unhydrolyzed dye (ln[Dye]) against time. The slope of the resulting straight line will be equal to -k.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Competing reactions of a reactive dye: fixation versus hydrolysis.
Caption: Experimental workflow for determining hydrolysis kinetics.
Caption: Key factors influencing the rate of reactive dye hydrolysis.
References
An In-depth Technical Guide on the Environmental Fate and Biodegradability of C.I. Reactive Red 72
Disclaimer: Publicly available scientific literature lacks specific, in-depth data on the environmental fate and biodegradability of C.I. Reactive Red 72 (CAS No. 12226-35-6). Therefore, this guide provides a comprehensive overview based on the known properties and behaviors of closely related reactive dyes, particularly other reactive red azo dyes. The information presented herein serves as a general framework for understanding the expected environmental impact and degradation pathways of this compound.
Introduction to this compound and Reactive Dyes
This compound is a member of the reactive dye class, which are characterized by their ability to form covalent bonds with textile fibers, leading to excellent wash fastness.[1] These dyes are widely used in the textile industry for dyeing cellulosic fibers like cotton and rayon.[1] The fundamental structure of a reactive dye consists of a chromophore (the color-imparting part, often an azo or anthraquinone group), a bridging group, and a reactive group that binds to the fiber.[2]
The environmental concern with reactive dyes stems from the inefficiency of the dyeing process, where a significant portion (up to 50%) of the dye does not fix to the fiber and is released into wastewater.[3] This unfixed dye, along with the auxiliary chemicals used in the dyeing process, contributes to water pollution.[3] Due to their complex aromatic structures, reactive dyes are generally resistant to degradation under natural environmental conditions.[4]
Physicochemical Properties
| Property | General Value/Characteristic for Reactive Azo Dyes | Reference |
| Chemical Class | Azo Dye | [5] |
| Solubility in Water | High | [2] |
| Molecular Weight | Typically high (e.g., 938.81 g/mol for Direct Red 72) | [5] |
| Vapor Pressure | Low | |
| Octanol-Water Partition Coefficient (Kow) | Generally low due to high water solubility |
Environmental Fate of Reactive Dyes
The environmental fate of reactive dyes is governed by several processes, including hydrolysis, photodegradation, and biodegradation.
3.1. Hydrolysis
In the alkaline conditions of the dyeing process, reactive dyes undergo a competing hydrolysis reaction where the reactive group reacts with water instead of the fiber.[3] This results in a hydrolyzed, non-reactive form of the dye that has a low affinity for the fiber and is washed out.[3][6] The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the reactive group.[6]
Caption: General reaction scheme for reactive dye fixation and hydrolysis.
3.2. Photodegradation
Reactive dyes are designed to be lightfast on textiles, but in aqueous solutions, they can be susceptible to photodegradation when exposed to sunlight (UV radiation).[4] The rate of photodegradation depends on factors like the chemical structure of the dye, pH of the water, and the presence of photosensitizing substances.[7][8] The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the dye molecule, leading to the cleavage of the chromophore and subsequent degradation into smaller molecules.[7]
3.3. Biodegradation
The biodegradability of reactive dyes is a critical aspect of their environmental fate.
-
Aerobic Biodegradation: Under aerobic (oxygen-rich) conditions, reactive azo dyes are generally considered to be recalcitrant to biodegradation.[4] The electron-withdrawing nature of the azo group makes them less susceptible to microbial attack.
-
Anaerobic Biodegradation: In anaerobic (oxygen-deficient) environments, many microorganisms can reductively cleave the azo bond (-N=N-) of azo dyes.[2] This is often the initial and rate-limiting step in their biodegradation. The process results in the formation of aromatic amines, which are often colorless but can be more toxic and persistent than the parent dye.[1][2]
Experimental Protocols for Assessing Environmental Fate
Standardized methods are used to evaluate the environmental fate and biodegradability of chemicals, including dyes.
4.1. Hydrolysis Rate Determination
A common method to determine the hydrolysis rate is High-Performance Liquid Chromatography (HPLC).
-
Objective: To quantify the rate of hydrolysis of the reactive dye under controlled conditions.
-
Methodology:
-
Prepare a solution of the reactive dye in a buffered aqueous solution at a specific pH and temperature, simulating dyeing conditions.[6]
-
At various time intervals, withdraw aliquots of the solution.[6]
-
Immediately neutralize the aliquots to stop the hydrolysis reaction.[6]
-
Analyze the samples using a reverse-phase HPLC with a suitable mobile phase to separate the parent reactive dye from its hydrolyzed form.[6]
-
Quantify the concentrations of both forms using a UV-Vis detector at the dye's maximum absorbance wavelength.
-
Calculate the hydrolysis rate constant from the change in concentration over time.[6]
-
4.2. Photodegradation Study
Photodegradation studies are conducted to assess the dye's stability to light.
-
Objective: To determine the rate and pathway of photodegradation of the dye in an aqueous solution.
-
Methodology:
-
Prepare an aqueous solution of the dye of a known concentration.
-
Expose the solution to a light source that mimics natural sunlight (e.g., a xenon arc lamp) or to UV light.[7]
-
In some experiments, a photocatalyst like titanium dioxide (TiO₂) is added to enhance degradation.[7][8]
-
At regular intervals, take samples and measure the dye concentration using a UV-Vis spectrophotometer.
-
The degradation products can be identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
4.3. Biodegradability Testing
Standardized tests are used to assess the extent and rate of biodegradation.
-
Objective: To determine if the dye can be broken down by microorganisms under specific conditions.
-
Methodology (for anaerobic biodegradability):
-
Inoculate a mineral medium containing the dye as the sole carbon source with a mixed microbial culture (e.g., from activated sludge of a wastewater treatment plant).[9]
-
Incubate the setup under anaerobic conditions at a controlled temperature.[9]
-
Monitor the decolorization of the medium over time using a UV-Vis spectrophotometer.[10]
-
At the end of the experiment, extract the degradation products and analyze them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the resulting aromatic amines and other intermediates.[11]
-
Caption: A typical experimental workflow for assessing the biodegradability of a reactive dye.
Biodegradation Pathways of Reactive Azo Dyes
The biodegradation of reactive azo dyes typically proceeds in a two-step process under anaerobic/aerobic conditions.
-
Anaerobic Azo Bond Reduction: The initial step is the reductive cleavage of the azo bond by azoreductase enzymes produced by various bacteria. This breaks the chromophore and results in the formation of colorless aromatic amines.
-
Aerobic Degradation of Aromatic Amines: The resulting aromatic amines may be further degraded by other microorganisms under aerobic conditions. However, some of these amines can be persistent and toxic.
Caption: A generalized pathway for the biodegradation of a reactive azo dye.
Ecotoxicity
The ecotoxicity of reactive dyes and their degradation products is a significant concern.
-
Parent Dyes: Intact reactive dyes can be toxic to aquatic organisms by reducing light penetration in water, which affects photosynthesis.[2] While generally having low acute toxicity, some reactive dyes have been shown to have cytotoxic effects.[12]
-
Degradation Products: The aromatic amines formed during the anaerobic degradation of azo dyes are often of greater toxicological concern.[2] Some aromatic amines are known to be mutagenic and carcinogenic.[1] Therefore, while decolorization indicates the breakdown of the dye, it does not necessarily mean detoxification.
Ecotoxicity Data for Analogue Reactive Red Dyes
| Dye | Test Organism | Endpoint | Value | Reference |
| Reactive Red 2 | Vibrio fischeri | EC50 | 27.5 +/- 4.01 mg/L | [13] |
| Hydrolyzed Reactive Black 5 | Vibrio fischeri | EC50 | 11.4 +/- 3.68 mg/L | [13] |
| Decolorized Reactive Black 5 | Vibrio fischeri | EC50 | 0.2 +/- 0.03 mg/L | [13] |
EC50: The concentration that causes an effect in 50% of the test organisms.
Conclusion
While specific data for this compound is scarce, the general behavior of reactive red azo dyes provides a strong indication of its likely environmental fate. The key processes governing its persistence and degradation are hydrolysis, photodegradation, and, most importantly, anaerobic biodegradation. The initial anaerobic cleavage of the azo bond leads to decolorization but can produce potentially more hazardous aromatic amines. A thorough environmental risk assessment of this compound would require specific studies on its hydrolysis and photodegradation rates, its biodegradability under different conditions, and the toxicity of its degradation products. The experimental protocols and degradation pathways outlined in this guide provide a framework for conducting such an assessment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ijcmas.com [ijcmas.com]
- 3. textileapex.com [textileapex.com]
- 4. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. irjet.net [irjet.net]
- 7. Photodegradation of C.I. Reactive Red 2 in UV/TiO2-based systems: effects of ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jabonline.in [jabonline.in]
- 12. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 13. dye reactive red: Topics by Science.gov [science.gov]
C.I. Reactive Red 72: A Comprehensive Technical Guide for Wastewater Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 72 is a widely used azo dye in the textile industry. Due to its chemical stability and high water solubility, it is a common and persistent pollutant in industrial wastewater, posing a significant threat to the aquatic environment. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. Consequently, this compound serves as a crucial model compound for researchers and scientists in the development and optimization of advanced wastewater treatment technologies. This technical guide provides a comprehensive overview of the use of this compound in wastewater treatment studies, focusing on its physicochemical properties, various treatment methodologies, and detailed experimental protocols.
Physicochemical Properties of this compound and Related Dyes
Understanding the fundamental properties of this compound is essential for designing effective treatment strategies. While specific data for this compound is not extensively available in all public literature, data from structurally similar reactive red dyes provide valuable insights.
| Property | Value | Source |
| CAS Number | 12226-35-6 | |
| Molecular Formula | C₂₀H₁₈N₆O₄ (for Disperse Red 72) | [1] |
| Molecular Weight | 406.39 g/mol (for Disperse Red 72) | [1] |
| Maximum Absorbance (λmax) | 541 nm | |
| Chemical Class | Azo Dye | [2] |
Note: Data for Disperse Red 72 is provided as a reference for a related red dye, as detailed physicochemical data for this compound is limited in the provided search results.
Wastewater Treatment Technologies for this compound
A variety of advanced treatment technologies have been investigated for the degradation and removal of reactive dyes from wastewater. This section summarizes the performance of key technologies using this compound and similar reactive red dyes as model compounds.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic pollutants.[3]
| AOP Technique | Target Dye | Key Parameters | Removal Efficiency | Reference |
| Fenton Process | Congo Red (Azo Dye) | pH 3, 0.2 M H₂O₂, 0.02 M Fe²⁺ | 99.92% in 15 min | [4] |
| Photo-Fenton | Allura Red AC (Azo Dye) | pH 3, 15 µL H₂O₂, 1 mg Fe²⁺ | >90% in 25 min | [5] |
| Ozonation | Reactive Red 198 | Alkaline pH, 12 mM persulfate | High color and COD removal | [6] |
| O₃/H₂O₂ | Reactive Red 198 | pH 9, 0.03 mol/L H₂O₂ | Increased degradation rate | [6] |
| Photocatalysis (TiO₂) | Reactive Red 35 | Artificial UV light | Identification of 6 intermediates | [7] |
Adsorption
Adsorption is a surface phenomenon where dye molecules are removed from the aqueous phase by adhering to the surface of an adsorbent. Activated carbon is a commonly studied adsorbent due to its high surface area and porosity.
| Adsorbent | Target Dye | Key Parameters | Adsorption Capacity / Removal Efficiency | Reference |
| Powdered Activated Carbon | Textile Red | pH 1-1.5, 0.1-0.4 g/L adsorbent | Equilibrium in 30-40 min | [8] |
| Coconut Tree Flower Carbon | Reactive Red | Acidic pH | 181.9 mg/g | [9] |
| Jute Fibre Carbon | Reactive Red | Acidic pH | 200 mg/g | [9] |
| Commercial Activated Carbon | Reactive Dyes | Higher temperature | Endothermic and spontaneous process | [10] |
Biological Treatment
Biological treatment utilizes microorganisms to break down organic pollutants. While often cost-effective, the complex structure of azo dyes can make them resistant to biodegradation under aerobic conditions.[11]
| Microorganism/System | Target Dye | Key Parameters | Decolorization Efficiency | Reference |
| Pseudomonas aeruginosa | Methyl Red (Azo Dye) | pH 9, 40°C, 1000 mg/L urea | 81.49% | [12] |
| Pseudomonas aeruginosa NGKCTS | Reactive Red BS | pH 5.0-10.5, 30-40°C | >91% in 5.5 hours | [13] |
| Bacterial Consortium (JR3) | Reactive Red 120 | pH 8, 35°C, 0.7 g/L ammonium sulphate | 82.9% | [14] |
| Activated Sludge | Reactive Orange HE2R | Presence of glucose and yeast extract | 98% in 24 hours | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific studies. This section outlines typical experimental protocols for the investigation of this compound removal from wastewater.
General Analytical Procedure: UV-Vis Spectrophotometry
The concentration of this compound in aqueous solutions is typically determined using a UV-Vis spectrophotometer.[8][15]
-
Stock Solution Preparation: A stock solution of the dye (e.g., 500 mg/L) is prepared by dissolving a known weight of the dye powder in distilled water.[8]
-
Wavelength of Maximum Absorbance (λmax): The stock solution is scanned across the visible spectrum (e.g., 200-750 nm) to determine the wavelength of maximum absorbance, which for a "textile red" dye has been identified as 541 nm.[8]
-
Calibration Curve: A series of standard solutions with known concentrations are prepared by diluting the stock solution. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the treated wastewater samples is measured at the λmax, and the dye concentration is determined from the calibration curve. The removal efficiency is calculated using the following formula: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
Advanced Oxidation Process: Fenton Reaction
The Fenton process is a widely studied AOP for dye degradation.
-
Reactor Setup: Experiments are typically conducted in a batch reactor (e.g., a beaker or flask) placed on a magnetic stirrer.
-
Reaction Mixture: A known volume and concentration of the dye solution is placed in the reactor. The pH of the solution is adjusted to the desired value (typically acidic, around 3) using H₂SO₄ or HCl.[4]
-
Initiation of Reaction: A predetermined amount of a ferrous salt (FeSO₄·7H₂O) is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the collected samples is quenched, often by adding a strong base (like NaOH) to raise the pH and precipitate the iron catalyst.
-
Analysis: The samples are centrifuged or filtered to remove the precipitate, and the supernatant is analyzed for residual dye concentration using a UV-Vis spectrophotometer.
Adsorption Study: Batch Adsorption on Activated Carbon
Batch adsorption experiments are commonly used to evaluate the performance of different adsorbents.
-
Adsorbent Preparation: The activated carbon may be washed with distilled water to remove impurities and then dried in an oven.
-
Adsorption Experiment: A fixed volume of the dye solution with a known initial concentration is placed in a series of flasks. A predetermined mass of the adsorbent is added to each flask.
-
Equilibrium Study: The flasks are agitated on a shaker at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).[8]
-
Kinetic Study: For kinetic studies, samples are withdrawn from the flasks at different time intervals.[8]
-
Analysis: After agitation, the samples are filtered to separate the adsorbent. The residual dye concentration in the filtrate is determined using a UV-Vis spectrophotometer. The amount of dye adsorbed per unit mass of adsorbent (qₑ) is calculated as: qₑ = [(C₀ - Cₑ) * V] / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Biological Treatment: Bacterial Degradation
Investigating the biodegradation of this compound involves isolating and culturing specific microbial strains.
-
Isolation of Bacteria: Bacteria capable of degrading the dye can be isolated from contaminated sites such as textile industry effluents or soil.[12]
-
Culture Medium: The isolated bacteria are cultured in a suitable nutrient broth. For degradation studies, a mineral salt medium (MSM) containing the dye as the sole carbon source is often used.[14]
-
Degradation Experiment: An inoculum of the bacterial culture is added to the MSM containing a known concentration of the dye. The flasks are incubated under specific conditions of temperature, pH, and agitation (or static for anaerobic conditions).[13][14]
-
Monitoring Decolorization: Samples are withdrawn aseptically at regular intervals. The bacterial cells are separated by centrifugation, and the decolorization of the supernatant is measured by monitoring the decrease in absorbance at the dye's λmax.
Visualizations: Workflows and Pathways
Experimental Workflow for Wastewater Treatment Studies
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Degradation of congo red dye in aqueous solution by using advanced oxidation processes / Alya Nadhira Nasron... [et al.] | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revues.imist.ma [revues.imist.ma]
- 9. researchgate.net [researchgate.net]
- 10. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 11. ijsr.net [ijsr.net]
- 12. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlantis-press.com [atlantis-press.com]
A New Spectrum of Possibilities: Unveiling Novel Applications of Azo Dyes in Biotechnology
For Immediate Release
[City, State] – October 31, 2025 – Azo dyes, a long-established class of synthetic organic compounds traditionally utilized in the textile and food industries, are experiencing a remarkable renaissance in the field of biotechnology. A comprehensive technical guide released today highlights the paradigm shift in the application of these versatile molecules, detailing their emerging roles in targeted drug delivery, advanced photodynamic therapy, sensitive biosensing, cellular imaging, and as potent antimicrobial agents. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the core science, quantitative data, and experimental protocols driving this innovation.
The defining characteristic of azo dyes is the presence of one or more azo groups (-N=N-), which have historically been leveraged for their vibrant color properties. However, recent scientific exploration has revealed that the unique chemical and photophysical properties of these compounds can be harnessed for a variety of biomedical applications. The ability of the azo bond to be cleaved under specific physiological conditions, for instance, has paved the way for targeted drug release mechanisms.
This technical guide consolidates the latest advancements, offering a structured overview of the burgeoning applications of azo dyes in biotechnology. It aims to serve as a critical resource for the scientific community, fostering further research and development in this exciting and rapidly evolving field.
Targeted Drug Delivery: Precision Medicine's New Ally
Azo dyes are at the forefront of developing sophisticated drug delivery systems, particularly for colon-specific therapies. The anaerobic microenvironment of the colon, rich in bacterial azoreductases, provides a unique trigger for the cleavage of the azo bond. This mechanism allows for the targeted release of therapeutic agents directly at the site of action, minimizing systemic side effects.
Table 1: Performance of Azo Dye-Based Drug Delivery Systems
| Azo Dye System | Drug | Carrier/Formulation | Release Trigger | Key Findings | Reference |
| Azo polymer-coated capsules | Theophylline | 2-hydroxyethyl methacrylate, methyl methacrylate, and methacrylic acid based azo polymers | Bacterial azoreductase in the cecum | Higher plasma concentration of theophylline when administered to the cecum compared to the small intestine, indicating colon-specific release. | [1] |
| Azo-polymeric prodrugs | 5-Aminosalicylic acid (5-ASA) | Polymeric backbone with azo linkage | Azoreductase in the large bowel | Prodrug remains stable in the upper gastrointestinal tract and releases 5-ASA in the colon. | [2] |
Experimental Protocol: Evaluation of a Colon-Specific Azo-Polymer Coated Capsule
A detailed protocol for the in vivo evaluation of colon-specific drug delivery systems using azo polymers involves the surgical insertion of drug-filled capsules into different regions of the gastrointestinal tract of animal models, followed by the analysis of drug concentration in plasma over time.[1]
Workflow for In Vivo Evaluation of Colon-Specific Drug Delivery
Caption: Workflow for evaluating the in vivo performance of a colon-specific drug delivery system.
Photodynamic Therapy: A Light-Activated Assault on Cancer
Azo dyes are emerging as promising photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS). The introduction of an azo moiety into photosensitizer molecules can enhance their photophysical properties, including their singlet oxygen quantum yield.
Table 2: Photophysical Properties of Azo Dye-Based Photosensitizers
| Photosensitizer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Target | Reference |
| ACC1 (Azo-cyclized-cyanine) | 565 | - | Not specified, but generates ROS | Cancer cells | [3] |
| ACC2 (Azo-cyclized-cyanine) | 586 | - | Not specified, but generates ROS | Cancer cells | [3] |
| Photofrin® (for comparison) | ~630 | ~630 and 690 | 0.89 | Various cancers | [4] |
Experimental Protocol: In Vitro Assessment of ROS Generation by Azo Dye Photosensitizers
The generation of reactive oxygen species by azo dye photosensitizers can be evaluated in vitro using specific fluorescent probes. For instance, dihydroethidium (DHE) is a fluorescent dye used to detect intracellular ROS production in a high-throughput manner.[5]
Signaling Pathway for Azo Dye-Mediated Photodynamic Therapy
Caption: Mechanism of ROS generation in photodynamic therapy using an azo dye photosensitizer.
Biosensors: Detecting Analytes with High Sensitivity
The unique electrochemical and optical properties of azo dyes make them excellent candidates for the development of highly sensitive and selective biosensors. These sensors can be designed to detect a wide range of analytes, from metal ions to biological molecules, with low detection limits.
Table 3: Performance of Azo Dye-Based Biosensors
| Azo Dye Sensor | Analyte | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| TPN1 | Cu²⁺, Sn²⁺ | Colorimetric | 2.1 nM (Cu²⁺), 3.6 nM (Sn²⁺) | Not specified | [6] |
| Bis-Azo dye (BAD) | Cu²⁺ | Colorimetric | 0.13 µM | 1.6 – 17.5 µM | [7] |
| Arsenazo III | Oxalate | Colorimetric | 0.077 µg/mL | 0.15 - 1.70 µg/mL | [8] |
| Laccase-based biosensor | Phenolic azo dyes | Amperometric | Not specified | Not specified | [9] |
Experimental Protocol: Fabrication and Testing of an Electrochemical Azo Dye-Based Biosensor
The fabrication of an electrochemical biosensor typically involves the immobilization of a biorecognition element, such as an enzyme, onto an electrode surface that has been modified with an azo dye. The detection of the target analyte is then measured by monitoring changes in the electrochemical signal.[10]
Workflow for Electrochemical Biosensor Fabrication and Testing
Caption: General workflow for the fabrication and testing of an azo dye-based electrochemical biosensor.
Cellular Imaging: Visualizing the Invisible
Azo dyes are also finding utility as fluorescent probes for cellular imaging. Their structures can be modified to create "turn-on" fluorescent sensors that are initially non-fluorescent but become highly fluorescent upon reacting with a specific analyte or under certain physiological conditions, such as hypoxia.
Experimental Protocol: Hypoxia Imaging in Cancer Cells using an Azo-Based Fluorescent Probe
The protocol involves incubating cancer cells with an azo-based fluorescent probe that is sensitive to hypoxic conditions. Under low oxygen levels, the azo group is reduced, leading to the release of a fluorescent molecule that can be visualized using fluorescence microscopy.
Antimicrobial Agents: A New Weapon Against Drug Resistance
In an era of growing antimicrobial resistance, azo dyes and their metal complexes are emerging as a promising new class of antimicrobial agents.[11] They exhibit activity against a broad spectrum of bacteria and fungi, with their mechanism of action often involving the disruption of the bacterial cell membrane.[11]
Table 4: Antimicrobial Activity of Azo Dyes
| Azo Dye/Complex | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pyran-based azo dyes (4a, 4b, 4c) | Staphylococcus aureus, Bacillus subtilis | 32 | [12] |
| Pyran-based azo dyes (4a, 4b, 4c) | Escherichia coli | 128 | [12] |
| Azoxybacillin | Aspergillus fumigatus, Trichophyton mentagrophytes | Not specified | [13] |
| 4,4′-dihydroxyazobenzene | Staphylococcus species | Not specified | [13] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Azo Dyes
The antimicrobial efficacy of azo dyes is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol for determining MIC values.[14][15]
Proposed Mechanism of Antibacterial Action of Azo Dyes
Caption: A proposed mechanism for the antibacterial activity of azo dyes involving membrane disruption.
The resurgence of interest in azo dyes within the biotechnology sector underscores the immense potential of repurposing well-established chemical entities for novel and impactful applications. The findings summarized in this guide are intended to catalyze further innovation and collaboration, ultimately leading to the development of new diagnostic and therapeutic tools that can address some of the most pressing challenges in medicine and healthcare.
References
- 1. In vivo evaluation of a colon-specific drug delivery system: an absorption study of theophylline from capsules coated with azo polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. abap.co.in [abap.co.in]
- 10. mdpi.com [mdpi.com]
- 11. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity [mdpi.com]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with C.I. Reactive Red 72
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with the vinyl sulfone reactive dye, C.I. Reactive Red 72. The following application notes offer a comprehensive guide, from reagent preparation to the characterization of the final conjugate, to ensure successful and reproducible protein labeling for various research and drug development applications.
Introduction
This compound is a reactive dye that contains a vinyl sulfone group. This functional group can form a stable, covalent thioether or amine bond with nucleophilic residues on the protein surface, primarily the thiol groups of cysteine residues and the ε-amino groups of lysine residues, through a Michael-type addition reaction. This labeling method is robust and occurs under mild, slightly alkaline conditions, which helps to preserve the protein's native structure and function. Fluorescently labeled proteins are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein trafficking studies.
Signaling Pathway of Protein Labeling
The fundamental principle of labeling involves the reaction of the vinyl sulfone group of this compound with nucleophilic functional groups present on the protein surface.
Caption: Covalent labeling of proteins with this compound.
Experimental Protocols
This section details the necessary materials, reagent preparation, and step-by-step procedures for labeling proteins with this compound.
Materials and Reagents
-
Protein of interest
-
This compound (CAS No. 12226-35-6)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
-
Purification/Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Microcentrifuge tubes
Experimental Workflow
The overall workflow for protein labeling consists of four main stages: protein preparation, labeling reaction, purification of the conjugate, and characterization of the labeled protein.
Caption: Step-by-step workflow for protein labeling.
Detailed Methodologies
1. Protein Preparation:
-
Dissolve the protein to be labeled in the Reaction Buffer (0.1 M sodium bicarbonate or borate, pH 8.5) to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris) or other nucleophiles, they must be removed by dialysis or buffer exchange into the Reaction Buffer.
2. Dye Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Vortex the solution until the dye is completely dissolved.
3. Labeling Reaction:
-
Slowly add the calculated amount of the this compound solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting range of 10:1 to 20:1 (dye:protein) is recommended.
-
Protect the reaction mixture from light by covering the tube with aluminum foil.
-
Incubate the reaction at room temperature for 1 to 2 hours with continuous gentle stirring.
4. Purification of the Labeled Protein:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the labeled protein.
Data Presentation
Quantitative Parameters for Protein Labeling
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 8.0 - 9.0 | Slightly alkaline pH facilitates the reaction with amine groups. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting range) | This should be optimized for each protein to achieve the desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and protein stability. |
| Reaction Time | 1 - 2 hours | Incubation time can be optimized for specific proteins. |
| Degree of Labeling (DOL) | 2 - 10 (for antibodies) | The optimal DOL depends on the specific application and should be determined experimentally.[1] |
Characterization of the Protein-Dye Conjugate
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.[2][3]
1. Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound.
2. Calculate the Degree of Labeling (DOL):
The DOL can be calculated using the following formulas:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Dye Concentration (M) = Amax / εdye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the λmax of the dye.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
εdye is the molar extinction coefficient of this compound at its λmax (in M-1cm-1).
Note: The λmax and molar extinction coefficient (ε) for this compound should be obtained from the supplier or determined experimentally.
Storage of Labeled Protein
For short-term storage (up to one week), the labeled protein can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for Staining Cellulose Nanofibers with C.I. Reactive Red 72
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the staining of cellulose nanofibers (CNFs) using C.I. Reactive Red 72. This procedure leverages the formation of a covalent bond between the reactive dye and the hydroxyl groups on the surface of the cellulose, ensuring a stable and permanent stain. This technique is valuable for the visualization and tracking of CNFs in various applications, including in vitro and in vivo studies.
Introduction
Cellulose nanofibers are increasingly utilized in biomedical and pharmaceutical research for applications such as drug delivery, tissue engineering, and diagnostics. A reliable method for staining CNFs is crucial for their visualization and quantification. This compound is a reactive dye that can form a stable covalent linkage with cellulose, making it an excellent candidate for permanently labeling CNFs.[1][2][3] This protocol details the methodology for staining, including optimization of key parameters and subsequent characterization of the stained nanofibers.
Principle of Staining
The staining process is based on the chemical reaction between the reactive group of this compound and the primary hydroxyl groups of the anhydroglucose units in cellulose. This reaction is typically carried out under alkaline conditions, which activates the hydroxyl groups of cellulose, making them nucleophilic and ready to react with the dye.[2][4][5] The resulting covalent bond is highly stable, preventing leaching of the dye from the nanofibers.[3][6]
The general reaction can be divided into three main stages:
-
Exhaustion: Adsorption of the dye molecules onto the surface of the cellulose nanofibers. This process is often facilitated by the addition of an electrolyte, such as sodium chloride, which reduces the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface.[1][2]
-
Fixation: Formation of the covalent bond between the dye and the cellulose under alkaline conditions. The pH is raised by the addition of an alkali, such as sodium carbonate.[1][2][7]
-
Wash-off: Removal of any unfixed or hydrolyzed dye from the stained nanofibers. This step is critical to ensure that only covalently bound dye remains.[1][8]
Materials and Reagents
-
Cellulose nanofibers (CNF) aqueous suspension
-
This compound
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Acetic acid (glacial)
-
Deionized water
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Consult the Safety Data Sheet (SDS) for this compound and other chemicals for detailed safety information.
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of deionized water. Stir until fully dissolved. Prepare fresh before use.
-
Sodium Chloride Stock Solution (1 M): Dissolve 58.44 g of NaCl in 1 L of deionized water.
-
Sodium Carbonate Stock Solution (1 M): Dissolve 105.99 g of anhydrous Na₂CO₃ in 1 L of deionized water.
Staining Protocol for Cellulose Nanofibers
This protocol is optimized for a 100 mL of a 0.5% (w/v) CNF suspension. Adjust volumes accordingly for different concentrations or volumes.
-
Dispersion of CNFs: In a 250 mL beaker, add 100 mL of the 0.5% (w/v) CNF suspension. Place a magnetic stir bar in the beaker and stir gently to ensure a homogeneous dispersion.
-
Exhaustion Step:
-
While stirring, add the required volume of NaCl stock solution to achieve the desired final concentration (refer to Table 1 for optimization). A typical starting point is a final concentration of 20 g/L (add 3.42 mL of 1 M NaCl).
-
Continue stirring for 15 minutes to allow for salt penetration and to prepare the CNF surface for dye adsorption.
-
Add the this compound stock solution to achieve the desired final dye concentration (refer to Table 1). A typical starting concentration is 1% on weight of fiber (owf), which corresponds to adding 5 mL of the 1% (w/v) dye stock solution.
-
Continue stirring at room temperature for 30 minutes to allow for dye exhaustion onto the CNFs.
-
-
Fixation Step:
-
Slowly add the Na₂CO₃ stock solution to the CNF suspension to raise the pH to the desired level for fixation (refer to Table 1). A typical starting pH is 10.5-11.[1][7] This corresponds to a final Na₂CO₃ concentration of approximately 5-10 g/L (add 4.7-9.4 mL of 1 M Na₂CO₃).
-
Increase the temperature of the suspension to the desired fixation temperature (refer to Table 1). A typical starting temperature is 60°C.[7]
-
Maintain the temperature and continue stirring for the desired fixation time (e.g., 60 minutes).[9]
-
-
Neutralization and Washing:
-
After the fixation period, cool the suspension to room temperature.
-
Neutralize the suspension to pH 7.0 by slowly adding glacial acetic acid.
-
Transfer the stained CNF suspension to centrifuge tubes and centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes.
-
Discard the supernatant, which will contain unfixed dye and salts.
-
Resuspend the pellet in deionized water and repeat the centrifugation and washing steps until the supernatant is clear.
-
-
Purification by Dialysis:
-
For complete removal of any remaining unbound dye and salts, transfer the washed CNF suspension to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours, changing the water every 12 hours.
-
-
Storage: Store the purified, stained CNF suspension at 4°C.
Optimization of Staining Parameters
To achieve optimal staining, key parameters can be varied. The following table provides a range of suggested values for optimization.
Table 1: Parameters for Optimization of CNF Staining
| Parameter | Range | Typical Starting Value | Reference |
| Dye Concentration (% owf) | 0.5 - 5.0 | 1.0 | [7][9] |
| NaCl Concentration (g/L) | 10 - 60 | 20 | [7] |
| Na₂CO₃ Concentration (g/L) | 5 - 20 | 10 | [7] |
| Fixation Temperature (°C) | 40 - 80 | 60 | [7] |
| Fixation Time (min) | 30 - 120 | 60 | [9] |
| pH | 10 - 11.5 | 10.5 | [1][7] |
Characterization of Stained Cellulose Nanofibers
The quality and extent of staining should be assessed using appropriate characterization techniques.
Table 2: Characterization Techniques for Stained CNFs
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To quantify the amount of dye covalently bound to the CNFs. | A calibration curve of the free dye can be used to determine the concentration of bound dye after enzymatic or chemical digestion of the cellulose. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the covalent bond between the dye and cellulose. | Appearance of new peaks or shifts in existing peaks corresponding to the dye-cellulose linkage. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and dispersion of the stained CNFs. | Images showing well-dispersed, stained nanofibers. |
| Zeta Potential Analysis | To assess the surface charge of the stained CNFs. | A change in the zeta potential of the CNFs after staining. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the stained CNFs. | A potential change in the degradation temperature of the CNFs after dye conjugation. |
Diagrams
Caption: Experimental workflow for staining cellulose nanofibers.
Caption: Simplified reaction mechanism for covalent staining.
References
- 1. textilelearner.net [textilelearner.net]
- 2. textilelearner.net [textilelearner.net]
- 3. Reactive dyes and its mechanism [diutestudents.blogspot.com]
- 4. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Step By Step Fiber Reactive Dyeing Process — Waxon Batik & Dye Studio [waxonstudio.com]
- 7. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 8. textileblog.com [textileblog.com]
- 9. tandfonline.com [tandfonline.com]
Application Note and Protocols for Amine-Reactive Labeling of Peptides with C.I. Reactive Red 72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of biological research and drug development applications.[1][2] They are utilized in fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and receptor binding studies to elucidate biological processes at the molecular level.[2] Amine-reactive dyes are frequently employed for peptide labeling due to the common presence of primary amine groups in peptides, such as the N-terminal amine and the epsilon-amine of lysine residues.[1][3]
This application note provides a detailed protocol for the labeling of peptides with C.I. Reactive Red 72, a putative amine-reactive dye. The protocol is based on the general principles of labeling with dichlorotriazine-containing dyes, which form stable covalent bonds with primary amines under alkaline conditions.[4][5]
Principle of Amine-Reactive Labeling
The labeling reaction involves the nucleophilic substitution of a chlorine atom on the dichlorotriazine ring of the reactive dye by the unprotonated primary amine of the peptide. This reaction forms a stable, covalent amine-dye conjugate. The efficiency of the reaction is highly pH-dependent, with optimal labeling occurring at a pH where the amine groups are deprotonated and thus more nucleophilic.[1]
Materials and Methods
Materials
-
Peptide with at least one primary amine group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN)
-
Purified Water (e.g., HPLC grade)
-
Solid Phase Extraction (SPE) cartridges or HPLC system for purification
-
Spectrophotometer or Fluorometer
Equipment
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or lyophilizer
-
HPLC system with a UV-Vis or fluorescence detector
-
Mass spectrometer (optional, for conjugate characterization)
Experimental Protocols
Preparation of Reagents
Table 1: Reagent Preparation
| Reagent | Preparation | Storage |
| Peptide Stock Solution | Dissolve the peptide in purified water or a buffer compatible with your peptide's solubility to a final concentration of 1-10 mg/mL. | Store at -20°C or as recommended for the specific peptide. |
| This compound Stock Solution | Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. | Prepare fresh for each labeling reaction. Reactive dyes are susceptible to hydrolysis. |
| Labeling Buffer | Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.0 using NaOH or HCl. | Store at 4°C for up to one week. |
| Purification Solvents | Prepare mobile phases for HPLC or SPE as required. A common mobile phase system for reverse-phase HPLC is Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in ACN. | Store at room temperature. |
Peptide Labeling Procedure
-
Dissolve the Peptide: In a microcentrifuge tube, add the desired amount of peptide stock solution.
-
Adjust pH: Add the 0.1 M sodium bicarbonate buffer (pH 9.0) to the peptide solution to achieve the desired reaction volume and ensure the pH is alkaline.
-
Add Reactive Dye: While gently vortexing, slowly add a 2-5 molar excess of the freshly prepared this compound stock solution to the peptide solution.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris or by proceeding directly to the purification step.
Purification of the Labeled Peptide
Purification is crucial to remove unreacted dye and any side products.
Table 2: Purification Methods for Labeled Peptides
| Method | Description |
| Solid Phase Extraction (SPE) | A rapid method for desalting and removing excess dye. Choose a cartridge (e.g., C18) based on the peptide's properties. Elute the labeled peptide with an appropriate solvent gradient (e.g., increasing acetonitrile concentration). |
| High-Performance Liquid Chromatography (HPLC) | The preferred method for high-purity labeled peptides. Use a reverse-phase column (e.g., C18) and a suitable gradient of acetonitrile in water with 0.1% TFA. Monitor the elution profile using a UV-Vis or fluorescence detector. |
Characterization of the Labeled Peptide
-
Spectroscopic Analysis:
-
Measure the absorbance of the purified labeled peptide to determine the degree of labeling (DOL). The DOL is the molar ratio of the dye to the peptide. It can be calculated using the Beer-Lambert law with the extinction coefficients of the dye and the peptide at their respective maximum absorbance wavelengths.
-
-
Mass Spectrometry:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the dye molecule minus the mass of any leaving groups.
-
Diagrams
Caption: Experimental workflow for peptide labeling.
Caption: Amine-reactive labeling mechanism.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Incorrect pH of the labeling buffer.- Hydrolyzed reactive dye.- Insufficient molar excess of the dye.- Peptide has low reactivity. | - Verify the pH of the buffer is 9.0.- Prepare fresh dye solution immediately before use.- Increase the molar ratio of dye to peptide.- Increase reaction time or temperature (e.g., to 37°C). |
| Multiple Labeled Species | - Peptide has multiple amine groups (N-terminus and Lys residues).- Non-specific labeling. | - If site-specific labeling is required, use a peptide with a single reactive amine or employ protecting group strategies.- Optimize reaction conditions (lower dye concentration, shorter reaction time). |
| Precipitation during Labeling | - Low solubility of the peptide or dye in the reaction buffer. | - Add a small amount of organic co-solvent (e.g., DMF or DMSO) to the reaction mixture.- Decrease the concentration of reactants. |
| Poor Recovery after Purification | - Labeled peptide is adsorbing to the purification media.- Inefficient elution. | - Choose a different purification matrix or modify the mobile phase.- Optimize the elution gradient. |
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the amine-reactive labeling of peptides with this compound. By following these guidelines, researchers can successfully conjugate this fluorescent dye to their peptides of interest, enabling a wide range of downstream applications in biological and biomedical research. It is imperative to optimize the reaction conditions for each specific peptide to achieve the desired degree of labeling and purity.
References
Application Notes and Protocols: Dichlorotriazine Reactive Red Dyes as Potential Fluorescent Probes for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Reactive dyes, traditionally used in the textile industry, represent a class of molecules with the potential for innovative applications in biological imaging. Their defining feature is a reactive group that forms a stable covalent bond with the substrate. Dichlorotriazine-based reactive dyes, in particular, offer a versatile platform for labeling biological molecules due to their reactivity towards primary amines and hydroxyl groups present in proteins, antibodies, and other biomolecules. This covalent linkage results in highly stable fluorescent labeling, which is advantageous for long-term imaging studies. This application note provides a guide to the potential use of a dichlorotriazine-based reactive red dye as a fluorescent probe for microscopy.
Postulated Properties of a Dichlorotriazine Reactive Red Dye
Chemical Reactivity
The dichlorotriazine moiety is an electrophilic group that can react with nucleophiles such as the primary amines found in the lysine residues of proteins and the N-terminus of polypeptides. It can also react with hydroxyl groups under more stringent conditions. This reactivity allows for the straightforward covalent labeling of a wide range of biological targets.
Hypothetical Fluorescent Properties
A "Reactive Red" dye is presumed to exhibit fluorescence in the red region of the visible spectrum. The use of red fluorescent probes is often advantageous in biological imaging as it can minimize the interference from cellular autofluorescence, which is typically more pronounced in the blue and green spectral regions.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes the postulated quantitative characteristics of a generic dichlorotriazine-based reactive red dye. These values are provided as a representative example and should be experimentally determined for any specific dye.
| Property | Hypothetical Value |
| Molecular Weight | ~600 - 800 g/mol |
| Excitation Maximum (λex) | ~580 nm |
| Emission Maximum (λem) | ~620 nm |
| Molar Extinction Coefficient | > 50,000 cm⁻¹M⁻¹ at λex |
| Fluorescence Quantum Yield | > 0.4 |
| Reactive Group | Dichlorotriazine |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
Protocol for Labeling Proteins with a Dichlorotriazine Reactive Red Dye
This protocol provides a general procedure for conjugating a dichlorotriazine-based reactive red dye to a protein, such as an antibody. Optimization may be required for specific proteins and dyes.
Materials:
-
Dichlorotriazine Reactive Red Dye
-
Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, to a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the dye.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the dissolved reactive dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 100-150 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~580 nm).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Protocol for Immunofluorescence Staining of Cells
This protocol describes the use of the fluorescently labeled antibody for staining fixed and permeabilized cells.
Materials:
-
Fluorescently labeled antibody
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the fluorescently labeled primary antibody to the desired concentration in the blocking solution.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with filters suitable for the red fluorescent dye and the nuclear counterstain.
-
Visualizations
Caption: Workflow for Protein Labeling with a Reactive Dye.
Caption: Hypothetical Receptor-Mediated Endocytosis Pathway.
Application Notes and Protocols for Solar-Induced Degradation of Reactive Red 72
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the solar-induced degradation of Reactive Red 72, a common azo dye. The methodologies outlined below are based on established photocatalytic degradation principles and can be adapted for similar textile dyes.
Introduction
Reactive Red 72 is a synthetic dye widely used in the textile industry. Due to its complex aromatic structure and the presence of an azo bond (-N=N-), it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes, particularly solar-induced photocatalytic degradation, have emerged as a promising technology for the effective removal of such recalcitrant pollutants. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon exposure to solar radiation, generates highly reactive oxygen species (ROS) that can break down the dye molecule into less harmful compounds.
Experimental Setup and Materials
A typical experimental setup for the solar-induced degradation of Reactive Red 72 involves a photoreactor, a solar light source (natural or simulated), a photocatalyst, and analytical equipment to monitor the degradation process.
Materials and Equipment:
-
Photoreactor: A batch reactor, typically made of Pyrex glass to allow for maximum light penetration, is commonly used. For laboratory-scale experiments, a beaker or a flask with a magnetic stirrer can serve as a simple photoreactor.
-
Solar Light Source: Natural sunlight is the most cost-effective option. Alternatively, a solar simulator equipped with a Xenon lamp can be used to provide a consistent and reproducible source of irradiation.
-
Photocatalyst: Titanium dioxide (TiO₂) in its anatase form (e.g., Degussa P25) is a widely used and effective photocatalyst due to its high photoactivity, chemical stability, and low cost. Zinc oxide (ZnO) is another viable option.
-
Reactive Red 72 Stock Solution: Prepare a stock solution of Reactive Red 72 in deionized water. The concentration can be varied depending on the experimental design.
-
pH Meter: For adjusting the pH of the dye solution.
-
Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst in the dye solution.
-
UV-Vis Spectrophotometer: To measure the absorbance of the dye solution at its maximum wavelength (λmax) and monitor the decolorization process.
-
Total Organic Carbon (TOC) Analyzer: To determine the mineralization of the dye.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of degradation intermediates.
Experimental Protocols
General Protocol for Photocatalytic Degradation
This protocol outlines the fundamental steps for conducting a solar-induced photocatalytic degradation experiment.
dot
Caption: Experimental Workflow for Photocatalytic Degradation.
-
Preparation of Dye Solution: Prepare a known concentration of Reactive Red 72 solution in deionized water. A typical starting concentration for laboratory studies ranges from 10 to 50 mg/L.
-
pH Adjustment: Adjust the initial pH of the dye solution to the desired value using dilute HCl or NaOH. The pH of the solution is a critical parameter that can influence the surface charge of the photocatalyst and the dye molecule, thereby affecting the degradation efficiency.
-
Addition of Photocatalyst: Add a specific amount of the photocatalyst (e.g., TiO₂) to the dye solution. The catalyst loading is a key variable to be optimized.
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a certain period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the photocatalyst surface.
-
Photocatalytic Reaction: Expose the suspension to a solar light source under continuous stirring.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Centrifuge or filter the collected aliquots to remove the photocatalyst particles before analysis.
-
Analysis:
-
Decolorization: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Reactive Red 72 using a UV-Vis spectrophotometer. The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Mineralization: Measure the Total Organic Carbon (TOC) of the supernatant to determine the extent of dye mineralization into CO₂, H₂O, and other inorganic compounds.
-
Intermediate Identification: Use analytical techniques like HPLC or GC-MS to identify the intermediate products formed during the degradation process.
-
Optimization of Experimental Parameters
The efficiency of the photocatalytic degradation process is influenced by several parameters. It is crucial to optimize these parameters to achieve maximum degradation.
-
Effect of pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule. Generally, the degradation of reactive azo dyes is favored in acidic conditions. For instance, a study on a reactive red dye showed the fastest degradation was obtained in an acidic solution. However, the optimal pH can vary depending on the specific dye and photocatalyst. It is recommended to study the degradation over a range of pH values (e.g., 3, 5, 7, 9, 11).
-
Effect of Photocatalyst Loading: The concentration of the photocatalyst influences the number of active sites available for the reaction. An increase in catalyst loading generally increases the degradation rate up to a certain point, beyond which the solution becomes turbid, leading to light scattering and a decrease in efficiency. A typical range for optimization is 0.1 to 1.0 g/L.
-
Effect of Initial Dye Concentration: The initial concentration of the dye can significantly impact the degradation rate. At higher concentrations, more dye molecules are adsorbed on the catalyst surface, but the penetration of light into the solution may be reduced, leading to a slower degradation rate. Studies on similar reactive red dyes have investigated concentrations ranging from 10 to 200 mg/L.
-
Effect of Hydrogen Peroxide (H₂O₂) Addition: The addition of an external oxidizing agent like H₂O₂ can enhance the degradation rate by generating more hydroxyl radicals. However, an excess of H₂O₂ can act as a scavenger of hydroxyl radicals, thus inhibiting the degradation. The optimal concentration of H₂O₂ needs to be determined experimentally, with studies on a reactive red dye showing an optimal concentration of 400 mg/L.
Data Presentation
The quantitative data obtained from the optimization experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of pH on the Degradation of a Reactive Red Dye
| pH | Decolorization Efficiency (%) after 120 min |
|---|---|
| 3 | 95.53 |
| 5 | 98 |
| 7 | ~65 |
| 9 | Lower than acidic/neutral pH |
| 11 | Lower than acidic/neutral pH |
Note: Data is compiled from studies on various reactive red dyes and serves as a representative example.
Table 2: Effect of Photocatalyst (TiO₂) Loading on the Degradation of a Reactive Red Dye
| Catalyst Loading (g/L) | Decolorization Efficiency (%) |
|---|---|
| 0.1 | Increased degradation with increasing dosage |
| 0.6 | Optimal dosage in one study |
| 1.0 | Further increase may lead to decreased efficiency |
| 2.0 | Optimal for another reactive red dye |
Note: Optimal loading can vary significantly based on reactor geometry and dye concentration.
Table 3: Effect of Initial Dye Concentration on the Degradation of a Reactive Red Dye
| Initial Dye Concentration (mg/L) | Degradation Efficiency (%) |
|---|---|
| 10 | Higher efficiency generally observed at lower concentrations |
| 25 | 92.5% after 120 min in one study |
| 50 | 100% degradation within 15 min under optimal conditions |
| 100 | Slower degradation rate observed |
Note: The time required for complete degradation increases with increasing initial dye concentration.
Table 4: Effect of H₂O₂ Concentration on the Degradation of a Reactive Red Dye
| H₂O₂ Concentration (mg/L) | Decolorization Efficiency (%) |
|---|---|
| 200 | 84% |
| 400 | 92.5% (Optimal in this study) |
| 600 | Reduced efficiency due to scavenging effect |
Note: The optimal H₂O₂ concentration is a critical parameter to determine.
Degradation Pathway
The photocatalytic degradation of azo dyes like Reactive Red 72 primarily proceeds through the attack of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻), on the chromophoric azo bond. This leads to the cleavage of the -N=N- group, resulting in the formation of aromatic amines and other smaller organic molecules. These intermediates are subsequently oxidized, eventually leading to complete mineralization into CO₂, H₂O, and inorganic ions.
dot
Caption: Generalized Degradation Pathway of an Azo Dye.
Conclusion
The solar-induced photocatalytic degradation of Reactive Red 72 is an effective method for its removal from aqueous solutions. The efficiency of this process is highly dependent on experimental parameters such as pH, photocatalyst loading, initial dye concentration, and the presence of oxidizing agents. By systematically optimizing these parameters, a high degree of decolorization and mineralization can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to design and conduct their own studies on the degradation of Reactive Red 72 and other similar azo dyes. Further research can focus on the development of more efficient photocatalysts, the elucidation of detailed degradation pathways for specific dyes, and the scaling up of the process for industrial applications.
Application Notes: Reactive Red 72 for Viability Staining in Fixed Cells
Introduction
Accurate discrimination between live and dead cells is critical for robust and reliable data in a wide range of research applications, particularly in flow cytometry and fluorescence microscopy. The inclusion of dead cells in analysis can lead to false positives due to non-specific antibody binding and increased autofluorescence. Fixable viability dyes are essential tools that allow for the exclusion of dead cells from analysis, even after the fixation and permeabilization procedures required for intracellular staining.
C.I. Reactive Red 72 is a reactive dye that can be employed as a fixable viability stain. This amine-reactive dye covalently binds to free amines on proteins. In live cells with intact plasma membranes, the dye primarily labels surface proteins, resulting in dim staining. However, in dead cells with compromised membranes, the dye enters the cell and reacts with the much more abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This difference in fluorescence intensity allows for the clear distinction between live and dead cell populations, a staining pattern that is preserved through fixation and permeabilization.
Principle of Staining
The mechanism of action for this compound as a fixable viability dye is based on the integrity of the cell membrane.
-
Live Cells: The cell membrane is intact, preventing the dye from entering the cytoplasm. The dye can only react with primary amines on the cell surface, resulting in low-level fluorescence.
-
Dead Cells: The cell membrane is compromised, allowing the dye to readily enter the cell. The dye then covalently binds to the abundant free amines on intracellular proteins, resulting in a high level of fluorescence.
This covalent linkage ensures that the dye is not washed out during subsequent fixation and permeabilization steps, providing a stable and reliable method for identifying cells that were dead prior to fixation.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value |
| C.I. Name | Reactive Red 72 |
| CAS Number | 12226-35-6 |
| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ |
| Excitation (Peak) | ~535 nm |
| Emission (Peak) | ~610 nm |
| Recommended Laser | 532 nm or 561 nm |
| Common Filter Set | PE-Texas Red, PE-Dazzle594 |
Table 2: Recommended Staining Parameters
| Parameter | Recommendation | Notes |
| Cell Preparation | ||
| Cell Density | 1 x 10⁶ cells/mL | Optimal for consistent staining. |
| Staining Buffer | Protein-free PBS | Proteins in the buffer will compete for dye binding. |
| Dye Preparation | ||
| Reconstitution | Anhydrous DMSO | Store reconstituted dye at -20°C, protected from light and moisture. |
| Working Concentration | 1:1000 dilution of stock | Titration is recommended for optimal performance with different cell types. |
| Staining Protocol | ||
| Incubation Time | 20-30 minutes | Longer times do not significantly improve staining. |
| Incubation Temperature | Room Temperature or 4°C | Protect from light during incubation. |
| Fixation | ||
| Fixative | 1-4% Paraformaldehyde | Compatible with standard fixation protocols. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound and anhydrous DMSO to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution (e.g., 50 µL to 25 µg of dye for a 0.5 mg/mL stock).
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Viability Staining of Suspension Cells for Flow Cytometry
-
Harvest cells and wash once with 1-2 mL of protein-free PBS.
-
Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of protein-free PBS to a concentration of 1 x 10⁶ cells/mL.
-
Prepare a fresh 1:1000 dilution of the this compound stock solution in protein-free PBS.
-
Add 1 µL of the diluted dye to the 1 mL of cell suspension.
-
Vortex gently and incubate for 20-30 minutes at room temperature or on ice, protected from light.
-
Wash the cells twice with 1-2 mL of a standard staining buffer (e.g., PBS with 2% FBS).
-
Proceed with your standard protocol for fixation, permeabilization, and intracellular/surface antibody staining.
-
Analyze the cells by flow cytometry, using the appropriate laser and emission filters to detect the Reactive Red 72 signal.
Protocol 3: Viability Staining of Adherent Cells for Fluorescence Microscopy
-
Grow adherent cells on coverslips or in imaging-compatible plates.
-
Gently wash the cells twice with protein-free PBS.
-
Prepare a fresh 1:1000 dilution of the this compound stock solution in protein-free PBS.
-
Add a sufficient volume of the diluted dye to cover the cells.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Gently wash the cells three times with a standard cell culture medium or PBS containing protein.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Proceed with permeabilization and immunofluorescence staining as required.
-
Mount the coverslips and visualize using a fluorescence microscope with appropriate filters.
Visualizations
Application Notes and Protocols for the Covalent Conjugation of C.I. Reactive Red 72 to Biopolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of C.I. Reactive Red 72, an amine-reactive dye, to biopolymers such as proteins and polysaccharides. The methodologies outlined below are based on established bioconjugation techniques and are intended to serve as a comprehensive guide for laboratory implementation.
Part 1: Covalent Conjugation of this compound to Proteins
Reactive dyes, such as this compound, are instrumental in fluorescently labeling proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] The most common strategy for labeling proteins involves the use of amine-reactive dyes that form stable covalent bonds with primary amines found in the side chains of lysine residues and the N-terminus of the polypeptide chain.[1][2]
Experimental Workflow: Protein Conjugation
Caption: Workflow for the covalent conjugation of this compound to proteins.
Protocol: Protein Labeling with this compound
This protocol is adapted from established methods for labeling proteins with amine-reactive succinimidyl ester dyes.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.0-9.5[3]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification: Desalting spin columns or dialysis cassettes
-
Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-3 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
While gently vortexing the protein solution, add the required volume of the dye stock solution. The molar ratio of dye to protein may need to be optimized, with a starting point of a 15:1 molar excess of dye to protein being a reasonable starting point for many proteins.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, potentially for a longer duration.[4]
-
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purification: Remove the unreacted dye from the labeled protein using a desalting spin column or by dialysis against the storage buffer.[2][4]
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, using UV-Vis spectrophotometry.
-
Store the purified protein conjugate according to the protein's requirements, typically at 4°C for short-term storage or -20°C for long-term storage.
-
Quantitative Data Summary for Protein Conjugation
| Parameter | Recommended Range | Reference |
| Protein Concentration | 2.0 - 7.0 mg/mL | [4] |
| Reaction pH | 8.0 - 9.5 | [3][4] |
| Molar Dye:Protein Ratio | 4:1 to 15:1 (optimization recommended) | [4] |
| Incubation Time | 10 minutes to 18 hours (optimization recommended) | [4] |
| Incubation Temperature | 4°C to Room Temperature | [4] |
Part 2: Covalent Conjugation of this compound to Polysaccharides
The conjugation of reactive dyes to polysaccharides is a key technique in the development of vaccines and other targeted drug delivery systems.[5][6] A common method for this is reductive amination, which involves the chemical introduction of aldehyde groups onto the polysaccharide, followed by reaction with a primary amine.[5][7] While this compound is an amine-reactive dye, it can be conjugated to polysaccharides by first modifying the polysaccharide to introduce amine groups or by modifying the dye to present a reactive group that can couple to the polysaccharide. A more direct approach involves the initial oxidation of the polysaccharide to generate aldehyde groups that can then react with an amine-containing derivative of the dye.
Experimental Workflow: Polysaccharide Conjugation via Reductive Amination
Caption: Workflow for polysaccharide conjugation using reductive amination.
Protocol: Polysaccharide Labeling via Reductive Amination
This protocol describes a general method for labeling polysaccharides with an amine-containing dye derivative through reductive amination.[7][8]
Materials:
-
Polysaccharide of interest
-
Amine-modified this compound (requires custom synthesis or sourcing)
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: Phosphate or acetate buffer, pH can vary depending on the polysaccharide (e.g., slightly acidic for some).[7]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)[5]
-
Purification: Dialysis membranes or size-exclusion chromatography columns
-
Storage Buffer
Procedure:
-
Polysaccharide Activation (Oxidation):
-
Dissolve the polysaccharide in the reaction buffer.
-
Add a solution of sodium periodate to the polysaccharide solution. The concentration of periodate and reaction time will depend on the specific polysaccharide and the desired degree of oxidation.
-
Incubate the reaction in the dark, as periodate is light-sensitive.
-
Quench the reaction by adding ethylene glycol.
-
Purify the oxidized polysaccharide by dialysis to remove excess reagents.
-
-
Conjugation Reaction:
-
Reduction of Remaining Aldehydes (Optional): Add sodium borohydride to reduce any unreacted aldehyde groups.[8]
-
Purification: Purify the polysaccharide-dye conjugate from unreacted dye and other reagents using dialysis or size-exclusion chromatography.
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of substitution.
-
Store the purified conjugate in an appropriate buffer at 4°C or frozen.
-
Quantitative Data Summary for Polysaccharide Conjugation
| Parameter | General Consideration | Reference |
| Polysaccharide Activation | Partial oxidation with sodium periodate introduces aldehyde groups. | [7] |
| Reaction pH | Can influence both the oxidation and conjugation steps; may require optimization. Slightly acidic media can prevent degradation of some polysaccharides. | [7] |
| Reducing Agent | Sodium cyanoborohydride is commonly used for reductive amination. | [5][8] |
| Purification | Dialysis or size-exclusion chromatography are effective for removing small molecule impurities. | [5] |
Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions, including molar ratios, pH, and incubation times, should be determined empirically for each specific biopolymer and application.
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Atto & Tracy Dyes for Protein Labeling [sigmaaldrich.com]
- 4. dynamic-biosensors.com [dynamic-biosensors.com]
- 5. Custom Protein-Polysaccharide Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 6. Human Immune Response to Polysaccharide-Protein Conjugate Vaccines | National Agricultural Library [nal.usda.gov]
- 7. Conjugation Mechanism for Pneumococcal Glycoconjugate Vaccines: Classic and Emerging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Polysaccharide-RBD-Fc-Conjugated COVID-19 Vaccine, SCTV01A, Showed High Immunogenicity and Low Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application of C.I. Reactive Red 72 in Textile Effluent Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes, such as C.I. Reactive Red 72, are extensively used in the textile industry due to their ability to form covalent bonds with fibers, resulting in excellent colorfastness. However, a significant portion of these dyes is lost during the dyeing process and released into wastewater, posing a considerable environmental challenge. The colored effluents can significantly impact the aquatic ecosystem by reducing light penetration and are often toxic to aquatic life. Consequently, the accurate and efficient analysis of reactive dyes in textile effluents is crucial for monitoring and controlling water pollution.
This document provides a comprehensive overview of the analytical methodologies applicable to the determination of this compound in textile wastewater. While specific experimental data and protocols for this compound are scarce in publicly available literature, this note outlines generalized methods based on the analysis of other structurally similar reactive dyes.
Chemical Identity of this compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 12226-35-6[1] |
| Molecular Formula | Not definitively available in searched literature |
| Molecular Weight | Not definitively available in searched literature |
| Chemical Class | Azo Dye |
Analytical Methodologies
The primary techniques for the analysis of reactive dyes in aqueous matrices are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods offer the necessary sensitivity and selectivity for the quantification of dye concentrations in complex effluent matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying individual dye components in a mixture. For reactive dyes, reversed-phase HPLC with a C18 column is commonly employed.
Table 1: General HPLC Parameters for Reactive Dye Analysis
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). An ion-pairing agent like tetrabutylammonium bromide may be added to the mobile phase to improve peak shape and retention of the anionic dye molecules. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Wavelength | Determined by the maximum absorbance of the dye |
| Injection Volume | 10 - 50 µL |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid method for determining the total concentration of a known dye in a sample. The analysis is based on measuring the absorbance of the sample at the wavelength of maximum absorbance (λmax) of the dye.
Table 2: General Spectrophotometric Parameters for Reactive Dye Analysis
| Parameter | Description |
| Instrument | UV-Visible Spectrophotometer (double beam recommended) |
| Wavelength Range | 200 - 800 nm for scanning to determine λmax |
| Measurement Wavelength (λmax) | The wavelength at which the dye exhibits maximum absorbance. For many red reactive dyes, this is in the range of 500-550 nm.[2] |
| Cuvette | 1 cm path length quartz or glass cuvette |
| Blank | Deionized water or a sample of the effluent matrix without the dye |
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound in textile effluent. It is crucial to validate the method for the specific matrix and analyte.
Protocol 1: Sample Preparation for Textile Effluent
-
Sample Collection: Collect a representative sample of the textile effluent in a clean, airtight container.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove suspended solids that could interfere with the analysis and damage the analytical instrumentation.
-
Dilution: If the dye concentration is expected to be high, dilute the sample with deionized water to bring the absorbance or peak area within the linear range of the calibration curve.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for other reactive red dyes and should be optimized for this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 20 mg/L.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector to the predetermined λmax of this compound.
-
-
Analysis:
-
Inject the standard solutions, starting with the lowest concentration, followed by the prepared effluent samples.
-
Record the retention time and peak area for each injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the effluent samples by interpolating their peak areas on the calibration curve.
-
Protocol 3: Analysis by UV-Visible Spectrophotometry
-
Determination of λmax:
-
Scan a standard solution of this compound across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in deionized water with concentrations spanning the expected range of the effluent samples.
-
Measure the absorbance of each standard solution at the determined λmax using a spectrophotometer zeroed with a deionized water blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the prepared textile effluent sample at the λmax.
-
Use the calibration curve to determine the concentration of the dye in the sample.
-
Data Presentation
Quantitative data from the analysis of textile effluents for reactive dyes should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Example of Data Presentation for HPLC Analysis of Textile Effluent
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/L) |
| Standard 1 | 5.2 | 15000 | 1.0 |
| Standard 2 | 5.2 | 75000 | 5.0 |
| Standard 3 | 5.2 | 150000 | 10.0 |
| Effluent A | 5.3 | 95000 | 6.3 |
| Effluent B | 5.2 | 45000 | 3.0 |
Table 4: Example of Data Presentation for Spectrophotometric Analysis of Textile Effluent
| Sample ID | Absorbance at λmax | Concentration (mg/L) |
| Standard 1 | 0.105 | 1.0 |
| Standard 2 | 0.525 | 5.0 |
| Standard 3 | 1.050 | 10.0 |
| Effluent A | 0.662 | 6.3 |
| Effluent B | 0.315 | 3.0 |
Visualizations
Experimental Workflow for Textile Effluent Analysis
The following diagram illustrates a typical workflow for the analysis of reactive dyes in textile effluent.
References
Application Note: C.I. Reactive Red 72 as a Potential Tracer Dye in Hydrodynamic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tracer dyes are instrumental in the study of fluid dynamics, providing qualitative and quantitative insights into flow paths, velocities, and dispersion characteristics.[1][2] While fluorescent dyes like fluorescein and rhodamine are commonly employed due to their high detectability, other dyes can also serve as effective tracers, particularly in scenarios where fluorescence is not a prerequisite or where visual tracking is sufficient. This document explores the potential application of C.I. Reactive Red 72 as a tracer dye in hydrodynamic studies, providing a generalized protocol for its use.
It is important to note that while extensive data exists for traditional tracer dyes, specific literature on the application of this compound for hydrodynamic tracing is limited. The protocols and data presented herein are based on the general principles of dye tracing and the known properties of similar reactive dyes.[3][4] Users are strongly advised to conduct validation experiments to determine the suitability of this compound for their specific application.
Physicochemical Properties (Hypothetical)
The suitability of a dye as a tracer is dependent on its physical and chemical properties. The following table summarizes the expected, yet unverified, properties of this compound relevant to hydrodynamic studies. These are based on the general characteristics of reactive dyes.
| Property | Expected Value/Characteristic | Significance in Hydrodynamic Studies |
| Chemical Name | 2,4,6-Trichloro-1,3,5-triazine, reaction products with 4-amino-5-hydroxy-6-(phenylazo)-1,7-naphthalenedisulfonic acid and 2-amino-5-methoxybenzenesulfonic acid, sodium salts | Provides information on the chemical nature of the dye. |
| C.I. Name | Reactive Red 72 | Standardized nomenclature for dye identification. |
| Molecular Formula | C29H16Cl3N9Na4O13S4 (Representative) | Influences solubility and transport properties. |
| Molecular Weight | ~1000 g/mol (Representative) | Affects diffusion rates. Higher molecular weight can reduce diffusion.[5] |
| Appearance | Red to dark red powder | Visual characteristic for qualitative tracing. |
| Water Solubility | High | Essential for creating a homogenous tracer solution that accurately follows the fluid flow.[4] |
| Stability | Moderate to high in aqueous solution at ambient temperatures. | Crucial for ensuring the dye does not degrade during the course of the experiment, which would lead to inaccurate measurements.[6] |
| Adsorption to Surfaces | Low to moderate, depending on the surface chemistry. | Low adsorption is critical for a conservative tracer to avoid loss of the dye from the fluid phase, which would underestimate concentrations.[7] |
| Toxicity | Data not readily available. Assumed to be low at tracer concentrations, but requires verification. | Important for environmental and safety considerations, especially in large-scale studies. |
| Detection Method | Visual observation, UV-Vis Spectrophotometry. | The method used for quantitative analysis. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a tracer dye.
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and dilute working solutions of this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1 g/L):
-
Accurately weigh 1.000 g of this compound powder using an analytical balance.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of distilled water.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the dye is completely dissolved.
-
Once dissolved, remove the stir bar and dilute the solution to the 1 L mark with distilled water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in a dark, cool place.
-
-
Working Solutions:
-
Prepare a series of working solutions of known concentrations by diluting the stock solution. For example, to prepare a 10 mg/L solution, pipette 10 mL of the 1 g/L stock solution into a 1 L volumetric flask and dilute to the mark with the experimental fluid (e.g., water from the study site).
-
These working solutions will be used to create a calibration curve for quantitative analysis.
-
Quantitative Analysis: UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in collected samples using a UV-Vis spectrophotometer.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Working solutions of this compound
-
Collected water samples
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Using a mid-range concentration working solution (e.g., 5 mg/L), scan the absorbance spectrum from approximately 400 nm to 700 nm to identify the wavelength at which the dye exhibits the highest absorbance. This is the λmax.
-
-
Generate a Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use a blank sample (the experimental fluid without any dye) to zero the spectrophotometer.
-
Measure the absorbance of each of the prepared working solutions (e.g., 0.5, 1, 2, 5, 10 mg/L).
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration. The R² value should be close to 1 for a good linear fit.
-
-
Measure Sample Concentrations:
-
Measure the absorbance of the collected experimental samples at the λmax.
-
Use the calibration curve equation to calculate the concentration of this compound in each sample.
-
Tracer Injection and Sampling
Objective: To introduce the tracer dye into the fluid system and collect samples for analysis.
Materials:
-
Prepared this compound solution of a known concentration
-
Injection system (e.g., pump, syringe)
-
Sample collection bottles
-
Gloves and safety glasses
Procedure:
-
Injection:
-
Determine the appropriate injection point and method (e.g., slug injection for pulse-response studies or continuous injection for steady-state analysis).
-
Inject a known volume and concentration of the dye solution into the system. Record the exact time and location of the injection.
-
-
Sampling:
-
Establish sampling points downstream from the injection site.
-
Collect samples at predetermined time intervals. The frequency of sampling will depend on the expected flow velocity.
-
Label each sample bottle with the location, date, and time of collection.
-
Store samples in a cool, dark place to prevent degradation before analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for hydrodynamic studies using a tracer dye.
Conceptual Diagram of Tracer Dispersion
Caption: Advection and dispersion of a tracer dye in a fluid system.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Dye tracing - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CN108102421B - Reactive red dye composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immobilization of C.I. Reactive Red 72 on Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of the azo dye C.I. Reactive Red 72 onto various nanoparticles. Due to the limited availability of data specifically for this compound, the protocols and data presented herein are based on studies with structurally similar reactive dyes, such as Reactive Red 198, Reactive Red 74, and Reactive Red 2. These notes are intended to serve as a comprehensive guide and a starting point for the development of specific applications.
Introduction
The immobilization of reactive dyes, such as this compound, on nanoparticles is a rapidly growing field of interest with diverse potential applications. These applications range from the development of novel biosensors and targeted drug delivery systems to advanced materials for diagnostics and imaging. The covalent bonding or strong adsorption of reactive dyes to nanoparticle surfaces can enhance their stability, modulate their spectral properties, and provide a platform for further functionalization.
This document outlines the synthesis of relevant nanoparticles, the procedures for dye immobilization, and the subsequent characterization of the dye-nanoparticle conjugates.
Nanoparticle Selection and Synthesis
The choice of nanoparticle is critical and depends on the intended application. Metal oxide nanoparticles, such as zinc oxide (ZnO) and iron oxide (Fe₃O₄), are frequently used due to their stability, ease of synthesis, and functionalizable surfaces.
Synthesis of Zinc Oxide (ZnO) Nanoparticles
Zinc oxide nanoparticles can be synthesized via a precipitation method.
Protocol:
-
Prepare a 0.5 M solution of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water.
-
Prepare a 1.0 M solution of sodium hydroxide (NaOH) in deionized water.
-
Slowly add the NaOH solution to the zinc acetate solution under vigorous stirring at room temperature.
-
Continue stirring for 2 hours to allow for the formation of a white precipitate of ZnO nanoparticles.
-
Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.
-
Wash the nanoparticles three times with deionized water and once with ethanol to remove any unreacted precursors.
-
Dry the ZnO nanoparticles in an oven at 80°C for 12 hours.
Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles
Magnetic iron oxide nanoparticles can be synthesized by a co-precipitation method.
Protocol:
-
Prepare a solution containing 0.1 M iron(III) chloride (FeCl₃) and 0.05 M iron(II) chloride (FeCl₂) in deionized water.
-
Heat the solution to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Rapidly add a 1.5 M solution of ammonium hydroxide (NH₄OH) to the heated solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Cool the suspension to room temperature.
-
Collect the magnetic nanoparticles using a strong magnet and decant the supernatant.
-
Wash the nanoparticles three times with deionized water.
-
Dry the Fe₃O₄ nanoparticles under vacuum.
Immobilization of this compound
The immobilization of reactive dyes onto nanoparticle surfaces is typically achieved through adsorption. The efficiency of this process is influenced by several factors, including pH, contact time, and the concentration of both the dye and the nanoparticles.
General Protocol for Dye Immobilization
-
Disperse a known amount of the synthesized nanoparticles (e.g., 0.1 g) in 100 mL of deionized water using ultrasonication for 15 minutes.
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Add a specific volume of the nanoparticle suspension to a known volume and concentration of the dye solution.
-
Adjust the pH of the mixture to the desired value using 0.1 M HCl or 0.1 M NaOH. For reactive red dyes, an acidic pH (around 3-5) is often optimal for adsorption onto metal oxide nanoparticles[1].
-
Agitate the mixture at a constant speed (e.g., 150 rpm) at room temperature for a predetermined contact time.
-
Separate the nanoparticles from the solution by centrifugation or, in the case of magnetic nanoparticles, using a magnet.
-
Measure the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.
-
Calculate the amount of dye immobilized per unit mass of nanoparticles (qₑ) using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
qₑ is the amount of dye adsorbed at equilibrium (mg/g)
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the nanoparticles (g)
-
Characterization of Dye-Immobilized Nanoparticles
Thorough characterization is essential to confirm the successful immobilization of the dye and to understand the properties of the resulting conjugate.
| Characterization Technique | Purpose |
| UV-Visible Spectroscopy | To confirm the presence of the dye on the nanoparticle surface and to quantify the amount of immobilized dye. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups involved in the interaction between the dye and the nanoparticle surface. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the nanoparticles before and after dye immobilization. |
| X-ray Diffraction (XRD) | To determine the crystalline structure of the nanoparticles and to check for any changes after dye immobilization. |
| Zeta Potential Analysis | To measure the surface charge of the nanoparticles and how it changes upon dye immobilization, providing insights into the stability of the colloidal suspension. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on the removal of reactive red dyes using nanoparticles. This data can be used as a reference for optimizing the immobilization of this compound.
Table 1: Optimal Conditions for Reactive Dye Removal by Nanoparticles
| Nanoparticle | Reactive Dye | Optimal pH | Optimal Contact Time (min) | Optimal Adsorbent Dose (g/L) | Maximum Removal Efficiency (%) | Reference |
| ZnO | Reactive Red 74 | 3 | 60 | 8 | ~95 | [1] |
| Zero-Valent Iron (ZVI) | Reactive Red 198 | 4 | 40 | 2 | 91 | [2] |
| Cu₂O | Reactive Red 2 | 5 | - | - | 90 (in light) |
Table 2: Adsorption Isotherm and Kinetic Parameters for Reactive Dyes on Nanoparticles
| Nanoparticle | Reactive Dye | Adsorption Isotherm Model | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Reference |
| ZnO | Reactive Red 74 | Langmuir & Freundlich | 28.8 | Pseudo-second-order | [1] |
Visualizations
Experimental Workflow for Dye Immobilization
Caption: Experimental workflow for the synthesis of nanoparticles and immobilization of this compound.
Characterization Workflow
Caption: Workflow illustrating the characterization techniques for dye-immobilized nanoparticles.
Conclusion
The immobilization of this compound on nanoparticles presents a promising avenue for the development of advanced functional materials. The protocols and data provided in these application notes offer a solid foundation for researchers to explore and optimize this process for their specific needs. While the provided data is for similar reactive dyes, the methodologies are directly applicable and can be adapted for this compound. Further research is encouraged to determine the specific interaction parameters and to fully unlock the potential of this compound-nanoparticle conjugates in various scientific and biomedical fields.
References
Application Notes and Protocols for Flow Cytometry using Amine-Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
Amine-reactive dyes are powerful and versatile tools in flow cytometry, enabling the precise discrimination of live and dead cells and the tracking of cell proliferation. Their ability to covalently bind to amine groups on proteins makes the staining robust and compatible with downstream applications such as cell fixation and permeabilization for intracellular staining. This document provides detailed protocols and data for the effective use of amine-reactive dyes in these key applications.
Principle of Amine-Reactive Dyes
Viability Staining
The core principle behind using amine-reactive dyes for viability staining lies in the integrity of the cell membrane. Live cells possess intact membranes that are impermeable to the dye.[1] Consequently, only the proteins on the cell surface are available to react with the dye, resulting in dim fluorescence.[2] In contrast, dead or dying cells have compromised membranes that allow the dye to enter the cytoplasm.[1][3] This provides access to the abundant intracellular proteins, leading to a significant increase in fluorescence intensity, allowing for a clear distinction between live and dead cell populations.[4] The covalent nature of this bond ensures that the dye is retained even after fixation and permeabilization procedures.[3]
Cell Proliferation Tracking
Amine-reactive dyes are also invaluable for monitoring cell division.[5] The dye freely diffuses into cells and covalently labels intracellular proteins.[6] When a cell divides, the labeled proteins are distributed equally between the two daughter cells.[6] This results in each successive generation having half the fluorescence intensity of the parent generation.[6] By analyzing the fluorescence distribution of a cell population over time using flow cytometry, distinct peaks representing successive generations can be identified and quantified.[7][8]
Data Presentation
Table 1: Common Amine-Reactive Dyes for Cell Viability
| Dye Name (Example) | Excitation Laser | Emission Wavelength (nm) |
| ViViD (Violet Viability Dye) | Violet (405 nm) | 450/50 bandpass filter[1][3] |
| Aqua Blue | Violet (405 nm) | 525/575 bandpass filter[1][3] |
| LIVE/DEAD™ Fixable Red | Blue (488 nm) or Yellow/Green (561 nm) | ~660 |
| LIVE/DEAD™ Fixable Near-IR | Red (633/635 nm) | ~775 |
Table 2: Amine-Reactive Dyes for Cell Proliferation
| Dye Name | Cell Type | Recommended Concentration | Incubation Time & Temp |
| CellTrace™ CFSE | Lymphocytes, Jurkat | 0.5 - 5 µM[9] | 5 - 20 minutes at 37°C[9][10] |
| CellTrace™ Violet | Lymphocytes, various cell types | 1 - 10 µM[11] | 20 minutes at 37°C[7][12] |
| CellTrace™ Blue | Jurkat T cells, PBMCs | 8 µM[6] | Varies by protocol |
| CellTrace™ Yellow | Jurkat T cells, PBMCs | 8 µM[6] | Varies by protocol |
Mandatory Visualizations
Caption: Mechanism of viability staining with amine-reactive dyes.
Caption: Dye dilution with each cell division for proliferation tracking.
Caption: General workflow for using amine-reactive dyes.
Experimental Protocols
Protocol 1: Cell Viability Staining
This protocol outlines the steps for staining cells with an amine-reactive dye to assess viability.
Materials:
-
Amine-reactive viability dye
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), protein-free
-
Complete culture medium or Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Cells in single-cell suspension
-
Fixation and permeabilization buffers (optional)
Procedure:
-
Prepare Dye Stock Solution: Briefly centrifuge the vial of lyophilized dye to collect the powder at the bottom. Add the appropriate amount of DMSO to create a concentrated stock solution (e.g., 5 mM).[12] Mix well by vortexing.
-
Prepare Staining Solution: Dilute the stock solution in protein-free PBS to the desired working concentration. This should be optimized for each cell type and dye, but a 1:1000 dilution of the stock is a good starting point.
-
Cell Preparation: Wash cells twice with protein-free PBS to remove any residual protein that could react with the dye. Resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Staining: Add 1 µL of the diluted dye per 1 mL of cell suspension and immediately vortex.[10]
-
Incubation: Incubate the cells for 20-30 minutes at room temperature or 4°C, protected from light.[10]
-
Washing: Wash the cells once or twice with complete culture medium or Flow Cytometry Staining Buffer to quench any unbound dye.
-
(Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with your standard fixation and permeabilization protocol.
-
Antibody Staining: Stain for surface and/or intracellular markers as required by your experimental design.
-
Flow Cytometric Analysis: Resuspend the cells in an appropriate buffer for flow cytometry and acquire the data. Live cells will show low fluorescence, while dead cells will be brightly fluorescent.
Protocol 2: Cell Proliferation Tracking
This protocol describes how to label cells with an amine-reactive dye to track their proliferation over time.
Materials:
-
Amine-reactive proliferation dye (e.g., CellTrace™ CFSE, CellTrace™ Violet)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), protein-free
-
Complete culture medium
-
Cells in single-cell suspension
-
Stimulating agents (if applicable)
Procedure:
-
Prepare Dye Stock Solution: Prepare a concentrated stock solution of the dye in DMSO as described in the viability protocol (e.g., 5 mM).[12]
-
Cell Preparation: Adjust the cell concentration to 1 x 10^6 cells/mL in pre-warmed (37°C) protein-free PBS.[7][8]
-
Staining: Add the dye stock solution to the cell suspension to achieve the final working concentration (typically 1-10 µM, optimize for your cell type).[11] Mix immediately by vortexing.
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.[7][12]
-
Quenching: Stop the staining reaction by adding at least 5 volumes of complete culture medium and incubate for 5 minutes.[10] The proteins in the serum will bind to any unreacted dye.
-
Washing: Pellet the cells by centrifugation and wash them twice with complete culture medium to remove any residual unbound dye.[9]
-
Cell Culture: Resuspend the labeled cells in complete culture medium and place them in culture under the desired experimental conditions (e.g., with stimulants to induce proliferation).[10] Remember to set aside a sample of stained, unstimulated cells as a control.[7][8]
-
Harvesting and Analysis: At various time points, harvest the cells and, if necessary, stain with viability dyes and/or other markers of interest.[13] Analyze the samples by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
References
- 1. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Identify Living, dead, and apoptotic cells with flow cytometry [expertcytometry.com]
- 3. tcd.ie [tcd.ie]
- 4. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 5. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal Club: An Evaluation of Dyes for Tracking Cell Proliferation by Flow and Image Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. Proliferation assay protocol v1 [protocols.io]
Application Notes and Protocols: C.I. Reactive Red 72 for Protein Staining in Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 72 is a monoazo reactive dye. While not as conventionally utilized as Coomassie Brilliant Blue or silver staining for protein visualization in polyacrylamide gel electrophoresis (PAGE), its reactive nature presents a potential for covalent and permanent staining of protein bands. This document provides a detailed, albeit theoretical, protocol for the application of this compound in gel electrophoresis, drawing upon the established principles of reactive dye chemistry and general protein staining methodologies. The provided protocols and data should be considered a starting point for further optimization in your specific research context.
Principle of Staining
Reactive dyes, such as this compound, contain a reactive group that can form a covalent bond with nucleophilic residues on proteins, primarily the amino, hydroxyl, and sulfhydryl groups of amino acids like lysine, tyrosine, and cysteine. This covalent linkage results in a highly stable and permanent stain. The reaction is typically carried out under alkaline conditions to facilitate the nucleophilic attack of the protein on the dye's reactive group.
Comparative Performance of Staining Methods
Due to the limited availability of specific performance data for this compound in gel electrophoresis, the following table provides a comparative overview of common protein staining methods to serve as a benchmark. The values for this compound are hypothetical and based on the anticipated performance of a reactive dye.
| Feature | This compound (Hypothetical) | Coomassie Brilliant Blue | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~5-10 ng | ~25 ng[1] | < 1 ng[1] | ~1-2 ng[2] |
| Linear Dynamic Range | ~2-3 orders of magnitude | ~1-2 orders of magnitude | Narrow (1-30 ng)[2] | > 3 orders of magnitude[3] |
| Staining Time | 1-2 hours | ~1 hour | 1-3 hours | 1.5-4 hours |
| Mass Spectrometry Compatibility | Potentially compatible with destaining | Yes | Requires specific protocols | Yes |
| Protocol Complexity | Moderate | Low | High | Moderate |
Experimental Protocols
Materials
-
This compound
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water
-
Staining Buffer: 0.1 M sodium carbonate buffer, pH 10.0
-
Destaining Solution: 10% (v/v) acetic acid, 20% (v/v) ethanol in deionized water
-
Deionized water
-
Orbital shaker
Protocol for Staining Polyacrylamide Gels
-
Fixation: Immediately after electrophoresis, place the gel in the Fixing Solution. Gently agitate on an orbital shaker for 30-60 minutes. This step is crucial to precipitate the proteins within the gel matrix and remove interfering substances like SDS.
-
Washing: Decant the Fixing Solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this washing step two more times to remove the fixation solution.
-
Staining:
-
Prepare the Staining Solution by dissolving this compound in the Staining Buffer to a final concentration of 0.05% (w/v).
-
Immerse the washed gel in the Staining Solution.
-
Incubate the gel at room temperature with gentle agitation for 1-2 hours. The optimal staining time may require adjustment.
-
-
Destaining:
-
Remove the gel from the Staining Solution.
-
Wash the gel with the Destaining Solution with gentle agitation. Change the Destaining Solution every 30 minutes until the background is clear and the protein bands are distinctly visible.
-
-
Image Acquisition and Storage:
-
The gel can be imaged using a standard gel documentation system.
-
For long-term storage, the destained gel can be kept in deionized water at 4°C.
-
Visualizations
Caption: Experimental workflow for staining proteins in polyacrylamide gels using this compound.
Caption: Logical relationship of covalent protein staining with a reactive dye.
Troubleshooting
-
High Background: Inadequate destaining or washing. Increase the duration and/or the number of changes of the destaining and washing solutions.
-
Weak Bands: Staining time may be too short, or the dye concentration may be too low. Optimize the staining duration and concentration. Ensure proper fixation to prevent protein loss.
-
Precipitate on Gel: The dye solution may not be fully dissolved or could be unstable. Ensure the dye is completely dissolved before use and prepare fresh staining solution for each experiment.
Safety Precautions
Reactive dyes should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dye powder and skin contact. Dispose of dye solutions according to institutional guidelines.
References
- 1. Protein Gel Staining Methods | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Detection on Gels, Blots and Arrays—Section 9.3 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Synthesis and Applications of C.I. Reactive Red 72 Derivatives
These application notes provide detailed protocols for the synthesis of derivatives related to C.I. Reactive Red 72 and explore their potential applications in research and drug development. The methodologies are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and its Derivatives
This compound is a monoazo reactive dye. Reactive dyes are characterized by their ability to form covalent bonds with substrates, a property that makes them highly valuable in various industrial and research applications. While traditionally used in the textile industry, the reactive groups in these dyes, such as dichlorotriazine, offer a versatile platform for chemical modification. By synthesizing derivatives of this compound, it is possible to develop novel compounds for specific applications in biomedical research and drug development, including fluorescent labeling of biomolecules and the development of targeted therapeutic agents.
Synthesis of a Dichlorotriazine-Based Reactive Red Dye Derivative
The following protocol is a representative method for the synthesis of a dichlorotriazine-containing reactive red dye, based on established procedures for similar reactive dyes. This process involves a diazotization reaction followed by a coupling reaction and subsequent condensation with cyanuric chloride.
Caption: A generalized workflow for the synthesis of a dichlorotriazine reactive red dye.
Materials:
-
H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)
-
m-Aminobenzenesulfonic acid
-
Cyanuric chloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 30%)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
Procedure:
-
First Condensation:
-
In a 500 mL three-neck flask, add 100 mL of water and 18.4 g of cyanuric chloride with stirring to create a slurry.
-
Slowly add 155 g of a 20% H-acid solution to the flask.
-
Maintain the temperature at 5-10°C and allow the mixture to react for 3.5-4 hours to obtain the first condensation reaction solution.[1]
-
-
Diazotization:
-
In a separate 500 mL three-neck flask, add 115.3 g of a 15% m-aminobenzenesulfonic acid solution.
-
Add 23.7 g of a 30% sodium nitrite solution and stir uniformly.
-
Add 45 mL of water and 60.0 g of 30% hydrochloric acid.
-
Control the reaction temperature to approximately 0-5°C and continue the reaction for 1.5 hours to form the diazonium salt.[1]
-
-
Coupling and Second Condensation:
-
Transfer the diazonium salt solution to a 1000 mL three-necked flask.
-
Add the first condensation reaction solution to the diazonium salt solution with stirring at a temperature of 15°C for 3.0 hours, maintaining a pH of 7.0 with the addition of sodium carbonate.[1]
-
-
Isolation:
-
After the reaction is complete (which can be monitored by chromatography), precipitate the dye by adding NaCl (salting out).
-
Filter the precipitated dye and wash it with a saturated NaCl solution.
-
Dry the final product in an oven at 60-80°C.[2]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of related reactive red dyes.
| Parameter | Step 1: Diazotization | Step 2: Coupling | Step 3: Condensation | Reference |
| Temperature | 0-5°C | 15°C | 5-10°C | [1] |
| Reaction Time | 1.5 hours | 3.0 hours | 3.5-4 hours | [1] |
| pH | Acidic | 7.0 | Neutral | [1] |
| Key Reagents | m-Aminobenzenesulfonic acid, NaNO₂, HCl | Diazonium salt, H-acid derivative | Product from coupling, Cyanuric chloride | [1] |
| Yield | - | - | 77.5 - 98.5% | [2] |
Potential Applications in Drug Development and Research
Derivatives of this compound can be explored for several applications in the biomedical field due to their reactive nature and chromophoric properties.
-
Bioconjugation and Fluorescent Labeling: The reactive dichlorotriazine group can form stable covalent bonds with nucleophilic groups (e.g., amines, thiols, hydroxyls) on proteins, antibodies, and other biomolecules. This allows for their use as fluorescent probes for imaging and tracking in biological systems.
-
Enzyme Inhibition: The molecular structure of the dye can serve as a scaffold for designing enzyme inhibitors. Modifications to the side chains can be made to target the active site of specific enzymes involved in disease pathways.
-
Targeted Drug Delivery: By conjugating the reactive dye derivative to a targeting moiety (e.g., an antibody or a specific ligand), it is possible to deliver a therapeutic agent to a specific cell type or tissue. The dye itself could be modified to carry a cytotoxic payload.
-
Modulation of Signaling Pathways: Small molecules, including dye derivatives, can influence cellular signaling pathways. For instance, some compounds can modulate pathways regulated by reactive oxygen species (ROS), which are implicated in various diseases, including cancer.[3]
Illustrative Signaling Pathway: NF-κB Activation by ROS
Reactive oxygen species (ROS) can act as signaling molecules and activate the NF-κB pathway, which is crucial in inflammation and cell survival.[3] this compound derivatives could potentially be designed to modulate this pathway.
Caption: The NF-κB signaling pathway activated by ROS and potential points of inhibition.
References
- 1. CN102146061B - Red reactive dye compound, preparation method of red reactive dye compound and dye containing red reactive dye compound - Google Patents [patents.google.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing C.I. Reactive Red 72 Protein Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling efficiency of proteins with C.I. Reactive Red 72.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reactive group?
This compound is a dichlorotriazine-based dye. Its reactive group, dichlorotriazine, allows for covalent bond formation with nucleophilic groups on proteins. This makes it a useful tool for protein labeling and conjugation.[1]
Q2: Which amino acid residues does this compound primarily react with?
Like other amine-reactive dyes, this compound primarily targets the non-protonated aliphatic amine groups on proteins.[2][3] The most common targets are the ε-amino groups of lysine residues and the α-amino groups at the N-terminus of the protein.[4][5]
Q3: What is the optimal pH for labeling proteins with a dichlorotriazine dye like this compound?
A slightly basic pH is required to ensure that the target amine groups are in their reactive, non-protonated state.[2][6] For dichlorotriazine dyes specifically, a pH of 9.0 is often recommended.[7] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the dye.[2][7]
Q4: What happens if the labeling efficiency is too high?
Over-labeling a protein can lead to several issues. It can cause fluorescence quenching, where the fluorescent signals from adjacent dye molecules are absorbed by each other, resulting in a lower-than-expected signal.[8][9] Additionally, excessive labeling can alter the biological activity of the protein or lead to its precipitation.[8][9]
Q5: How can I remove excess, unreacted dye after the labeling reaction?
Removal of free dye is a critical step for accurate downstream analysis.[4] Common methods for purifying the labeled protein include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, free dye molecules.[4][10]
-
Dialysis: This technique can also be used to remove small molecules like unreacted dye from the protein solution.[10]
-
Spin Columns: Pre-packed spin columns are a quick and convenient method for purification, often resulting in high recovery of the labeled antibody.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH: The reaction buffer pH is too low, causing protonation of the target amine groups and reducing their reactivity.[6][12] | Use a buffer with a pH of 9.0, such as 0.1-0.2 M sodium bicarbonate, to ensure the amine groups are deprotonated and reactive.[7] Avoid amine-containing buffers like Tris.[2] |
| Dye Hydrolysis: The reactive dye has been hydrolyzed by moisture or prolonged exposure to aqueous buffer, rendering it inactive.[13][14] | Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF.[2] Avoid prolonged storage of the dye in aqueous solutions.[14] | |
| Low Dye-to-Protein Ratio: The molar ratio of dye to protein in the reaction is insufficient for efficient labeling. | Optimize the dye-to-protein molar ratio by testing a range of ratios. A common starting point is a 10:1 to 20:1 molar excess of dye.[12][15][16] | |
| Protein Precipitation during Labeling | High Degree of Labeling: Excessive labeling can decrease the solubility of the protein.[8] | Reduce the dye-to-protein molar ratio in the labeling reaction to achieve a lower degree of labeling.[9] |
| Inappropriate Solvent: The solvent used to dissolve the dye may be causing the protein to precipitate when added to the reaction. | Add the dye solution to the protein solution slowly while gently stirring or vortexing to ensure proper mixing and avoid localized high concentrations of the organic solvent.[7] | |
| Loss of Protein Activity | Modification of Critical Residues: The dye may have labeled lysine residues within or near the protein's active site or binding site, altering its function.[9] | Decrease the dye-to-protein molar ratio to reduce the overall number of labeled sites.[9] If the problem persists, consider alternative labeling strategies that target different amino acids, such as cysteine residues using maleimide chemistry.[17] |
| Inconsistent Results | Variability in Reagents: Inconsistent dye concentration or protein concentration between experiments. | Accurately determine the protein concentration before each labeling reaction. Prepare fresh dye stock solutions for each set of experiments to avoid issues with dye hydrolysis. |
| Reaction Time and Temperature: Variations in incubation time and temperature can affect the extent of labeling. | Standardize the incubation time and temperature for all labeling reactions. A typical reaction is incubated for 1 hour at room temperature.[7] |
Experimental Protocols & Workflows
Standard Protein Labeling Protocol with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (at least 2 mg/mL)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[18] Ensure the buffer is free of any amine-containing compounds.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.[7]
-
Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The amount of dye to add will depend on the desired dye-to-protein molar ratio. Start with a 10-20 fold molar excess of the dye.[15][16]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][7]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[12] Collect the fractions containing the colored, labeled protein.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, is crucial for ensuring consistency.[8]
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength for this compound (Amax).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.[15]
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.[15]
Visual Guides
Below are diagrams illustrating the key processes and logic for optimizing your protein labeling experiments.
Caption: General workflow for protein labeling with this compound.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Protein purification and fluorescent labeling [bio-protocol.org]
- 11. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. irjet.net [irjet.net]
- 14. textileapex.com [textileapex.com]
- 15. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Technical Support Center: Troubleshooting Poor Staining with Reactive Dyes in Histology
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for overcoming common challenges encountered when using reactive dyes in histology. Find answers to frequently asked questions and detailed protocols to ensure optimal staining results.
Frequently Asked Questions (FAQs)
Q1: My tissue staining is extremely weak or non-existent. What are the likely causes?
Weak or absent staining can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Improper Tissue Fixation: Inadequate or excessive fixation can mask or destroy epitopes. Ensure you are using the appropriate fixative and that the fixation time is optimized for your tissue type and size.[1][2][3] For paraffin-embedded tissues, a common fixative is 10% neutral buffered formalin (NBF) for 6 to 72 hours, depending on the sample size.[3]
-
Suboptimal Dye Concentration: The concentration of the reactive dye is critical. A dye concentration that is too low will result in a weak signal. It is essential to perform a titration experiment to determine the optimal dye concentration for your specific tissue and protocol.[4][5]
-
Incorrect pH of Staining Solution: The reactivity of the dye and its ability to bind to the target are highly pH-dependent. For many reactive dyes, a neutral to slightly acidic pH is optimal for the initial dye bath, while a more alkaline pH is required for the fixation step.[6][7][8] Always verify the recommended pH for your specific dye.
-
Presence of Competing Amines: Reactive dyes bind to free amines in the tissue. If your buffers (e.g., Tris-based buffers) or other reagents contain free amines, they will compete with the tissue for dye binding, leading to a weaker signal.[4][9] It is crucial to use amine-free buffers, such as PBS, during the dye incubation step.[4][9]
-
Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax can prevent the aqueous dye solution from penetrating the tissue, resulting in weak or patchy staining.[10] Ensure complete deparaffinization by using fresh xylene and adequate incubation times.[11]
-
Expired or Improperly Stored Reagents: Reactive dyes can lose their reactivity over time, especially if not stored correctly. Lyophilized dyes should be stored desiccated, and reconstituted dye solutions should be protected from light and moisture.[4]
Q2: I'm observing high background staining, which is obscuring my specific signal. How can I reduce it?
High background can be caused by several factors, leading to a poor signal-to-noise ratio:
-
Dye Concentration is Too High: An excessive dye concentration can lead to non-specific binding and high background. Titrate your dye to find the concentration that gives the best signal with the lowest background.[4]
-
Inadequate Washing: Insufficient washing after dye incubation can leave unbound dye in the tissue, contributing to background. Ensure thorough washing steps with an appropriate buffer.
-
Endogenous Biotin or Peroxidase Activity: If you are using a biotin-based detection system, endogenous biotin in tissues like the kidney and liver can cause non-specific staining. Similarly, endogenous peroxidases can be an issue with HRP-based detection. Use appropriate blocking steps, such as avidin/biotin blocking or hydrogen peroxide quenching, to mitigate this.[5]
-
Hydrophobic Interactions: Some of the background may be due to hydrophobic interactions between the dye and tissue components. Including a gentle detergent like Tween-20 (around 0.05%) in your wash buffers can help reduce this type of non-specific binding.[5]
-
Over-fixation: Excessive fixation can lead to increased autofluorescence and non-specific staining. Optimize your fixation protocol to avoid this.[5]
Q3: My staining is uneven and patchy across the tissue section. What could be the problem?
Uneven staining is often a result of inconsistencies in tissue processing and staining procedures:
-
Incomplete Deparaffinization: As mentioned for weak staining, residual paraffin is a primary cause of uneven staining.[10][11]
-
Tissue Drying Out: Allowing the tissue section to dry out at any stage of the staining process can lead to uneven dye penetration and inconsistent results.[12]
-
Uneven Reagent Application: Ensure that the entire tissue section is consistently covered with all reagents and buffers.
-
Poor Fixation: Uneven fixation can result in different parts of the tissue having varied reactivity to the dye.[11]
-
Issues with Tissue Sectioning: Variations in section thickness can lead to apparent differences in staining intensity.[11]
Q4: Can I use reactive dyes on both paraffin-embedded and frozen tissue sections?
Yes, reactive dyes can be used on both types of tissue sections, but the protocols will need to be optimized for each.
-
Paraffin-Embedded Sections: These require deparaffinization and rehydration steps before staining.[13] Antigen retrieval may also be necessary for some targets, although this should be approached with caution as it can sometimes be too harsh.
-
Frozen Sections: These sections are typically fixed (e.g., with cold acetone or paraformaldehyde) before or after sectioning.[14][15] They do not require deparaffinization, but care must be taken to prevent the sections from detaching from the slide during incubations.[14]
Quantitative Data Summary
Table 1: Recommended pH Ranges for Reactive Dye Staining Steps
| Staining Step | General pH Range | Notes |
| Dye Bath (Initial Incubation) | Neutral to Slightly Acidic (pH 6.5-7.4) | A neutral pH helps to prevent premature hydrolysis of the dye.[6] |
| Dye Fixation (Covalent Bonding) | Alkaline (pH 8.0-9.0) | An alkaline environment facilitates the covalent reaction between the dye and the tissue amines. However, a pH that is too high can lead to patchy and uneven staining.[16] |
Note: The optimal pH can vary depending on the specific reactive dye and the tissue being stained. It is always recommended to consult the manufacturer's datasheet and perform optimization experiments.[17]
Table 2: Typical Incubation Times for Reactive Dye Staining
| Step | Incubation Time | Temperature | Notes |
| Primary Antibody (if applicable) | 1 hour - Overnight | Room Temperature or 4°C | Longer incubation times (e.g., overnight at 4°C) can sometimes improve specific binding and reduce background.[18] |
| Reactive Dye Incubation | 20 - 60 minutes | Room Temperature | The optimal time should be determined through titration. Increased time or temperature does not necessarily improve staining intensity.[9] |
| Secondary Antibody (if applicable) | 30 - 60 minutes | Room Temperature | |
| Washing Steps | 3 x 5 minutes | Room Temperature | Thorough washing is crucial to remove unbound reagents. |
Experimental Protocols
Protocol 1: Staining of Paraffin-Embedded Tissue Sections with a Reactive Dye
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0). The time and temperature should be optimized.
-
-
Blocking (if using antibody-based detection):
-
Incubate sections with a blocking buffer (e.g., 1% horse serum in PBS) for 30 minutes at room temperature to block non-specific binding sites.[13]
-
-
Primary Antibody Incubation (if applicable):
-
Incubate with the primary antibody diluted in an appropriate buffer overnight at 4°C in a humidified chamber.[13]
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Reactive Dye Staining:
-
Prepare the reactive dye solution in an amine-free buffer (e.g., PBS) at the optimal concentration determined by titration.
-
Incubate the sections with the reactive dye solution for 30-60 minutes at room temperature, protected from light.
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation (if applicable):
-
Incubate with a fluorescently labeled secondary antibody for 30-60 minutes at room temperature.
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the coverslip with an appropriate mounting medium.
-
Protocol 2: Staining of Frozen Tissue Sections with a Reactive Dye
-
Tissue Preparation:
-
Fixation:
-
Fix the sections in cold acetone (-20°C) for 2 minutes or in 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Blocking (if using antibody-based detection):
-
Incubate with a blocking buffer for 30 minutes at room temperature.[14]
-
-
Primary Antibody Incubation (if applicable):
-
Incubate with the primary antibody overnight at 4°C.[14]
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Reactive Dye Staining:
-
Incubate with the reactive dye solution for 30-60 minutes at room temperature, protected from light.
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation (if applicable):
-
Incubate with the secondary antibody for 30-60 minutes at room temperature.
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Counterstain and mount as described for paraffin sections.
-
Visualized Workflows and Logic
Caption: General experimental workflow for reactive dye staining in histology.
Caption: Troubleshooting logic for weak or no staining with reactive dyes.
Caption: Troubleshooting logic for high background staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Optimal FFPE Tissue Fixation, Processing, and Embedding: A Comprehensive Guide | CellCarta [cellcarta.com]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. fsw.cc [fsw.cc]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 9. tcd.ie [tcd.ie]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 12. documents.cap.org [documents.cap.org]
- 13. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 14. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 18. researchgate.net [researchgate.net]
How to prevent hydrolysis of C.I. Reactive Red 72 during labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using C.I. Reactive Red 72 for labeling experiments. The focus is on preventing the hydrolysis of the dye to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a dichlorotriazine dye. Its reactive group is a triazine ring with two chlorine atoms.[1][2] These chlorine atoms are susceptible to nucleophilic substitution, allowing the dye to form stable, covalent bonds with primary amine groups (-NH2) on proteins and other biomolecules.[2][3] The labeling reaction is typically performed under slightly alkaline conditions to ensure the target amine groups are deprotonated and thus more reactive.[3][4]
Q2: What is hydrolysis and why is it a problem? Hydrolysis is a chemical reaction where the reactive dye molecule reacts with water (or hydroxide ions) instead of the target biomolecule.[5][6] In the case of this compound, a chlorine atom on the triazine ring is replaced by a hydroxyl (-OH) group from water.[1] This hydrolyzed dye is no longer capable of reacting with the target amine groups, leading to failed or inefficient labeling and wasted reagents.[5][6][7]
Q3: How should I store this compound to prevent premature hydrolysis? The reactive dye is sensitive to moisture, even in its powdered form.[8] To maintain its reactivity, it should be stored under the following conditions:
-
As a powder: Store in a tightly sealed container with a desiccant to protect it from moisture.[8]
-
In solution: The dye is most stable when dissolved in anhydrous dimethyl sulfoxide (DMSO).[8] Prepare the DMSO stock solution immediately before use, as the dye is less stable once in solution.[3][8]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal After Labeling
| Potential Cause | Suggestion & Solution |
| Hydrolyzed Dye | The reactive dye may have lost its activity due to exposure to moisture or age. Dyes in powder form are typically stable for at least six months when stored correctly (desiccated and protected from light).[8] If the dye is old or has been improperly stored, use a fresh vial. |
| Incorrect Buffer pH | The labeling reaction with primary amines is most efficient at a slightly alkaline pH of 8.0 - 9.0.[4][9] However, a higher pH also accelerates the competing hydrolysis reaction.[5] A good compromise is to use a buffer at pH 8.3-8.5 .[4][9] Verify the pH of your reaction buffer. |
| Wrong Buffer Type | Buffers containing primary amines, such as Tris, will compete with your target molecule for the reactive dye.[3][8] Use an amine-free buffer like sodium bicarbonate or sodium borate (50-100 mM).[3][9] |
| Insufficient Dye Concentration | The molar ratio of dye to the target molecule may be too low. Try increasing the molar excess of the dye in the reaction.[8] |
| Dye-Dye Quenching | Paradoxically, too much dye attached to a molecule can cause the fluorescence to decrease due to self-quenching.[10] Determine the Degree of Labeling (DOL) to assess if over-labeling is the issue. If so, reduce the dye-to-molecule molar ratio in your next experiment. |
Issue 2: The Labeled Protein Precipitated During or After the Reaction
| Potential Cause | Suggestion & Solution |
| Altered Molecule Properties | Attaching multiple bulky, hydrophobic dye molecules can alter the solubility of the target protein, causing it to precipitate.[10] This is more likely to occur with a high degree of labeling. |
| Solution | Reduce the molar ratio of reactive dye to your protein in the labeling reaction to achieve a lower Degree of Labeling (DOL).[10] |
Issue 3: The Labeled Antibody (or Protein) Lost its Biological Activity
| Potential Cause | Suggestion & Solution |
| Labeling at a Critical Site | The dye may have covalently attached to a primary amine (e.g., a lysine residue) within the active site or antigen-binding site of the protein, blocking its function.[10] |
| Solution | This is often a result of over-labeling. Lower the molar ratio of dye to the antibody to decrease the probability of modifying critical residues.[10] |
Key Experimental Parameters to Control Hydrolysis
To maximize labeling efficiency while minimizing hydrolysis, careful control of reaction conditions is critical.
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 8.5[4][9] | Balances the need for deprotonated amines for labeling with the increased rate of hydrolysis at higher pH.[4][5] |
| Temperature | Room Temperature (20-25°C)[3] | Higher temperatures significantly increase the rate of hydrolysis.[5][6] Do not exceed 40°C.[5][6] |
| Reaction Buffer | 50-100 mM Sodium Bicarbonate or Sodium Borate[3][9] | These buffers are amine-free and will not compete in the labeling reaction.[3] |
| Dye Solvent | Anhydrous DMSO[8] | Protects the dye from water until it is introduced into the aqueous reaction buffer. |
| Reaction Time | 1 hour (can be optimized)[3] | Longer incubation times can increase labeling but also increase the amount of hydrolyzed dye.[3][5] |
Visualization of Key Processes
Caption: Competing reactions of this compound during a labeling experiment.
Caption: Troubleshooting workflow for low signal in labeling experiments.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general methodology for labeling a protein with this compound, designed to minimize hydrolysis.
1. Materials Required:
-
This compound (stored in a desiccator)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous DMSO
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography) to separate labeled protein from free dye.
2. Buffer Preparation:
-
If your protein is not in an amine-free buffer, perform a buffer exchange into Phosphate-Buffered Saline (PBS) pH 7.2-7.5.[9]
3. Procedure:
-
Prepare Protein Solution: Adjust the concentration of your protein solution in PBS to 1-5 mg/mL.[3]
-
Adjust pH for Reaction: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the protein solution to raise the final pH to the optimal range for labeling.[9] Mix gently.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to create a 10 mM stock solution.[3] Vortex briefly to ensure it is fully dissolved.
-
Initiate Labeling Reaction: While gently stirring or vortexing the protein solution, add the calculated amount of dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a common starting point).[11]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[3]
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3] This will react with and inactivate any remaining free dye. Incubate for another 15-30 minutes.[3]
-
Purification: Separate the labeled protein conjugate from unreacted dye and hydrolyzed dye using a size-exclusion chromatography column or dialysis.[10]
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL) via spectrophotometry.
4. Storage:
-
Store the final labeled conjugate at 4°C, protected from light.[12] For long-term storage, consider adding a stabilizer like glycerol or BSA and storing in aliquots at -20°C.[9]
References
- 1. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 2. Reactive dye - Wikipedia [en.wikipedia.org]
- 3. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 4. atto-tec.com [atto-tec.com]
- 5. textileapex.com [textileapex.com]
- 6. Fire up your textile knowledge: Hydrolysis of reactive dye & prevention of hydrolysis [textilefire.blogspot.com]
- 7. irjet.net [irjet.net]
- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
Technical Support Center: C.I. Reactive Red 120 Aggregation in Aqueous Buffers
Disclaimer: The compound "C.I. Reactive Red 72" does not correspond to a recognized chemical entity. This guide uses C.I. Reactive Red 120 , a well-documented reactive dye known to exhibit aggregation, as a representative model to address potential issues in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with C.I. Reactive Red 120 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is C.I. Reactive Red 120, and why does it aggregate?
A1: C.I. Reactive Red 120 is a double azo class reactive dye.[1] Its molecular structure contains large aromatic regions which can lead to intermolecular interactions, such as van der Waals forces and π-π stacking, causing the dye molecules to self-associate and form aggregates in aqueous solutions.[2][3] This aggregation is a common phenomenon, especially at higher concentrations.[4]
Q2: What are the common signs of C.I. Reactive Red 120 aggregation in my experiments?
A2: Signs of aggregation can include:
-
Visual Precipitation: The most obvious sign is the formation of visible particles or cloudiness in the solution.
-
Color Shift: A noticeable change in the color of the solution, often a shift to a bluer shade (hypsochromic shift), can indicate the formation of H-aggregates.[5][6]
-
Inconsistent Experimental Results: Aggregation can lead to variability in staining, labeling, or other experimental outcomes.
-
Filter Clogging: Aggregates can clog filters during solution preparation or experimental procedures.
Q3: How does the buffer composition affect the aggregation of C.I. Reactive Red 120?
A3: Buffer composition plays a critical role in dye aggregation:
-
pH: The pH of the buffer can influence the ionization state of the dye molecule, affecting its solubility and tendency to aggregate.[7] For C.I. Reactive Red 120, extreme pH values can lead to increased aggregation or degradation.[8]
-
Ionic Strength: High concentrations of salts (electrolytes) in the buffer can promote aggregation by shielding the electrostatic repulsion between dye molecules, allowing them to come closer together.[7][9]
-
Buffer Species: Certain buffer components may interact with the dye, either promoting or inhibiting aggregation. It is advisable to test different buffer systems if aggregation is a persistent issue.
Q4: Can temperature influence the aggregation of C.I. Reactive Red 120?
A4: Yes, temperature is a key factor. Generally, increasing the temperature of the dye solution can help to reduce aggregation by providing more kinetic energy to the molecules, which disrupts the weak intermolecular forces responsible for aggregation.[3][7]
Troubleshooting Guides
Issue 1: Visible Precipitate or Cloudiness in the Dye Solution
| Possible Cause | Troubleshooting Step |
| High Dye Concentration | Prepare a fresh, more dilute stock solution. Work with the lowest effective concentration for your application. |
| Inappropriate Buffer Conditions | 1. Check and adjust the pH of your buffer to a neutral or slightly alkaline range. 2. Reduce the ionic strength of the buffer by lowering the salt concentration. 3. Consider using a different buffer system. |
| Low Temperature | Gently warm the solution while stirring. Avoid boiling, as it can degrade the dye. |
Issue 2: Inconsistent Staining or Labeling Results
| Possible Cause | Troubleshooting Step |
| Partial Dye Aggregation | 1. Prepare fresh dye solutions for each experiment. 2. Filter the dye solution through a 0.22 µm syringe filter immediately before use to remove any small aggregates. 3. Increase the temperature of the staining or labeling solution, if the protocol allows. |
| Dye Hydrolysis | In alkaline conditions, reactive dyes can be hydrolyzed, reducing their reactivity. Prepare the dye solution immediately before use and avoid prolonged storage in high pH buffers.[8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to C.I. Reactive Red 120.
Table 1: Physicochemical Properties of C.I. Reactive Red 120
| Property | Value | Reference |
| Molecular Formula | C₄₄H₂₄Cl₂N₁₄Na₆O₂₀S₆ | [1] |
| Molecular Weight | 1469.98 g/mol | [1] |
| CAS Number | 61951-82-4 | [1] |
| Solubility in Water (at 50°C) | > 140 g/L | [1] |
| λmax (in water) | 535 nm | [10] |
Table 2: Factors Influencing C.I. Reactive Red 120 Aggregation
| Factor | Effect on Aggregation | Notes |
| Increasing Concentration | Increases | Higher probability of intermolecular interactions. |
| Increasing Ionic Strength | Increases | Shields electrostatic repulsion between dye molecules.[7][9] |
| Increasing Temperature | Decreases | Provides kinetic energy to overcome intermolecular forces.[3][7] |
| Acidic or Highly Alkaline pH | May Increase | Can alter the ionization state and solubility of the dye.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of C.I. Reactive Red 120
-
Weighing: Accurately weigh the desired amount of C.I. Reactive Red 120 powder in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Dissolution: Add a small amount of high-purity water (e.g., Milli-Q) to the powder to create a paste. This helps to prevent clumping.
-
Dilution: Gradually add the desired aqueous buffer to the paste while vortexing or stirring to ensure complete dissolution.
-
Sonication (Optional): If aggregation is observed, sonicate the solution in a water bath for 5-10 minutes to aid in the dispersion of aggregates.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.
-
Storage: Store the stock solution protected from light, and for short periods. For longer-term storage, consult stability data, though fresh preparation is recommended.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for detecting dye aggregation.[11][12] The formation of aggregates often leads to changes in the absorption spectrum.
-
Sample Preparation: Prepare a series of dilutions of C.I. Reactive Red 120 in the desired aqueous buffer.
-
Blank Measurement: Use the aqueous buffer as a blank to zero the spectrophotometer.
-
Spectral Acquisition: Measure the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 300-700 nm).
-
Data Analysis:
-
Monomer Peak: The peak corresponding to the monomeric form of C.I. Reactive Red 120 is at approximately 535 nm.[10]
-
Aggregate Peak: The formation of H-aggregates is typically indicated by the appearance of a new, blue-shifted peak or a shoulder on the main absorption band at a shorter wavelength.[5][6]
-
Isosbestic Point: The presence of an isosbestic point, where the absorbance remains constant across different concentrations, suggests a two-state equilibrium between the monomer and an aggregate species (e.g., a dimer).[6]
-
Visualizations
Caption: Troubleshooting workflow for C.I. Reactive Red 120 aggregation.
Caption: Factors influencing C.I. Reactive Red 120 aggregation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. mdpi.com [mdpi.com]
- 3. Aggregation of dyes [textilemirror.blogspot.com]
- 4. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 6. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 7. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 8. researchgate.net [researchgate.net]
- 9. What should I do if color spots and stains appear in reactive dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storage and handling of C.I. Reactive Red 72
Technical Support Center: C.I. Reactive Red 72
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of this compound. The information is intended for researchers, scientists, and drug development professionals using this dye in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a monoazo reactive dye. Reactive dyes form a covalent bond with the substrate, making them very stable once bound. The molecule contains functional groups that react with hydroxyl (-OH), sulfhydryl (-SH), or amino (-NH2) groups present in fibers or biological molecules.[1] Due to this property, it is crucial to handle the dye correctly to prevent unintended reactions, such as hydrolysis, which can deactivate it.
Q2: What are the primary hazards associated with this compound? As with many reactive dyes, the primary hazards include:
-
Sensitization: May cause sensitization by inhalation or skin contact.[1][2]
-
Eye Irritation: The dye is considered an eye irritant and can cause moderate inflammation.[1][3]
-
Carcinogenicity: Azo dyes as a class are noted as potential carcinogens because they can be cleaved into component aromatic amines.[1] It is prudent to handle this substance as a hazardous material.
-
Dust Inhalation: Inhalation of the dust form can irritate the respiratory tract.[1]
Q3: What are the recommended storage conditions for the powdered dye? Proper storage is critical to maintain the dye's reactivity. General guidelines are summarized in the table below.
Q4: How should I prepare a stock solution? Reactive dyes are often unstable in solution, as they can react with water (hydrolyze). Therefore, solutions should be prepared freshly before use.[4] A detailed protocol for solution preparation is provided in the "Experimental Protocols" section.
Q5: What solvents can be used to dissolve this compound? The dye is designed to be soluble in water. Some organic solvents like ethanol, acetone, and tetrahydrofurfuryl alcohol may also dissolve the dye, often producing solutions with distinct fluorescence.[5] However, for most biological applications, an aqueous buffer is used. The solubility data for similar reactive dyes is summarized below.
Data Presentation: Storage and Solubility
Table 1: Recommended Storage & Handling Conditions for this compound Powder
| Parameter | Recommendation | Rationale & Source |
| Temperature | Cool, room temperature.[1][6] | Prevents degradation and unwanted reactions. |
| Environment | Dry, well-ventilated area.[1][7] | Reactive dyes are sensitive to moisture, which can cause hydrolysis and inactivation. |
| Container | Original, tightly sealed polyethylene or polypropylene container.[1][7] | Protects from moisture, light, and physical damage. Ensure containers are clearly labeled.[1][7] |
| Avoid | Incompatible materials, foodstuffs, strong oxidizing agents, and moisture.[1][7] | Prevents chemical reactions and contamination. |
| Handling PPE | Wear protective gloves, safety glasses/goggles, and a dust respirator.[1][7][8] | Avoid all personal contact, including inhalation of dust.[1] |
Table 2: Solubility Profile of Similar Reactive Dyes
| Solvent | Solubility & Observations | Source |
| Water | Soluble. May require specific preparation (see protocol). | [9][10] |
| Ethanol | Soluble, may produce an orange solution with fluorescence. | [5][9] |
| Acetone | Soluble, may produce a peach-colored solution with fluorescence. | [5] |
| Dimethylformamide (DMF) | Often used for preparing concentrated stock solutions of reactive probes. | [4] |
| Dimethyl sulfoxide (DMSO) | Often used for preparing concentrated stock solutions of reactive probes. | [4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes a standard method for dissolving reactive dye powders to minimize clumping and hydrolysis.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. Avoid creating dust. Use appropriate personal protective equipment (PPE), including a dust mask or respirator.[6][7]
-
Slurry Formation: In a suitable container (e.g., a glass beaker or polypropylene tube), add a small amount of cold deionized water (approx. 1 part powder to 2 parts water). Mix gently to form a smooth, even paste or slurry. This step is crucial for ensuring the dye particles are fully wetted.[10]
-
Dissolution: Gradually add warm (not hot, ideally 80-90°F or 27-32°C) deionized water or your desired buffer to the slurry while stirring continuously.[11] Using water that is too hot can accelerate the hydrolysis of the dye, reducing its reactivity and fixation rate.[10]
-
Final Volume & Mixing: Continue adding the solvent until the final desired concentration is reached. Stir until the solution is clear and no particulates are visible. A cloudy solution indicates undissolved dye.[11] If solubility is an issue, adding a solubilizing agent like urea may help.[11]
-
Usage: Use the freshly prepared solution immediately. Do not store aqueous solutions for extended periods, as the dye will hydrolyze and lose its effectiveness.[1][4]
Troubleshooting Guides
Problem: Inconsistent or weak experimental results (e.g., poor staining).
-
Question: Was the dye solution prepared fresh?
-
Question: How was the dye dissolved?
-
Question: What is the pH of your reaction buffer?
-
Answer: The reaction of the dye with its target is pH-dependent. For reactions with amines, a pH of 8.5-9.5 is often optimal.[12] An incorrect pH can significantly slow down or prevent the covalent bonding reaction.
-
-
Question: How was the powdered dye stored?
-
Answer: Improper storage in a humid or warm environment can lead to premature hydrolysis and degradation of the powder, rendering it less effective even before it is dissolved.[1]
-
Problem: Splotches or specks of color appear on the substrate.
-
Question: Was the dye solution clear before use?
Problem: The dye solution changed color or appears dull.
-
Question: What is the pH of the solution?
-
Answer: The color of many dyes is sensitive to pH. Adding a strong acid or base can cause a color shift.[9] Ensure your buffer has sufficient capacity to maintain the target pH.
-
-
Question: Was the solution exposed to high heat?
-
Answer: High temperatures can cause the dye to degrade, leading to a change in color and a loss of reactivity.[10]
-
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. dyespigments.net [dyespigments.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. scribd.com [scribd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. Ten major issues in reactive dye dyeing [en.gdtsxc.com]
- 11. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nbinno.com [nbinno.com]
Removing unbound C.I. Reactive Red 72 after a labeling reaction
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unbound C.I. Reactive Red 72 after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound after my labeling reaction?
A1: The removal of unbound dye is a critical step for accurate downstream applications.[1] Excess, unbound this compound can lead to high background signals in fluorescence-based assays, potentially obscuring the true signal from the labeled molecule of interest. This can result in inaccurate quantification and false-positive results. Complete removal of the free dye is essential for obtaining reliable and reproducible data.[2]
Q2: What are the most common methods for removing unbound reactive dyes?
A2: The most prevalent and effective methods for removing small molecules like unbound dyes from larger biomolecules such as proteins are size-based separation techniques. These include dialysis, size exclusion chromatography (also known as gel filtration), and precipitation followed by resolubilization.[2][3][4]
Q3: How do I choose the best method for my specific experiment?
A3: The choice of method depends on several factors, including the properties of your labeled molecule (e.g., size, stability), the required purity, sample volume, and available equipment. Size exclusion chromatography is often faster than dialysis.[2] Precipitation is useful for concentrating dilute samples but carries the risk of protein denaturation.[3][5]
Q4: Can I use the same removal method for different biomolecules labeled with this compound?
A4: While the principles of dye removal are the same, the specific protocol may need to be optimized for different biomolecules. For instance, the choice of dialysis membrane molecular weight cut-off (MWCO) or the size exclusion chromatography resin will depend on the size of the labeled molecule to ensure it is retained while the smaller, unbound dye is removed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence after purification | Incomplete removal of unbound dye. | - For Size Exclusion Chromatography: Ensure the column is adequately sized for your sample volume. Consider a second pass through the column.[6] Using a longer column can also improve separation.[7] - For Dialysis: Increase the number of buffer changes and the total dialysis time.[8][9] Ensure the volume of the dialysis buffer is at least 200-500 times the sample volume.[10] - For Precipitation: Ensure the protein pellet is thoroughly washed to remove trapped dye. |
| Low recovery of my labeled protein | - The protein may be sticking to the chromatography column or dialysis membrane. - The protein may have precipitated and was lost during centrifugation. - Inefficient resolubilization after precipitation.[3][5] | - For Chromatography/Dialysis: Pre-treat the column or membrane according to the manufacturer's instructions to block non-specific binding sites. - For Precipitation: Optimize the precipitation and resolubilization conditions. Try different solubilization buffers. |
| The purified protein appears aggregated | The labeling or purification process may have induced aggregation. | - For SEC: This method can also be used to separate monomers from aggregates.[11] - General: Analyze your sample by native PAGE or dynamic light scattering to assess aggregation. Consider optimizing buffer conditions (e.g., pH, ionic strength). |
Comparison of Removal Methods
| Method | Principle | Typical Protein Recovery | Purity | Speed | Scalability |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[8][10] | > 90% | Good to Excellent | Slow (12-48 hours)[8] | High |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their size as they pass through a porous gel matrix.[4][11][12] | 70-95% | Excellent | Fast (minutes to hours) | Moderate |
| Protein Precipitation (Acetone/TCA) | Altering the solvent to reduce the solubility of the protein, causing it to precipitate.[3][13] | 50-90% | Good | Fast | High |
Experimental Protocols
Protocol 1: Removal of Unbound this compound by Size Exclusion Chromatography (Spin Column)
-
Column Equilibration: Select a desalting spin column with an appropriate molecular weight cut-off for your protein (e.g., >5 kDa). Remove the storage buffer and equilibrate the column by centrifuging with the same buffer your protein is in. Repeat this step 2-3 times.
-
Sample Loading: Gently apply your labeling reaction mixture to the top of the equilibrated resin.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain your purified, labeled protein. The unbound dye will be retained in the column resin.
-
Purity Check: Measure the absorbance of the eluate at the maximum absorbance wavelengths for the protein (e.g., 280 nm) and this compound to assess the degree of labeling and purity.
Protocol 2: Removal of Unbound this compound by Dialysis
-
Membrane Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your labeled protein (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions, which may include rinsing with DI water.[8]
-
Sample Loading: Load your sample into the dialysis tubing or cassette and seal it securely.
-
Dialysis: Immerse the sealed sample in a large volume of stirring dialysis buffer (at least 200 times the sample volume) at 4°C.[10]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times over a period of 12-24 hours for efficient removal of the unbound dye.[8][10]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Removal of Unbound this compound by Acetone Precipitation
-
Pre-chill Acetone: Cool the required volume of acetone to -20°C.[3]
-
Precipitation: Add four times the sample volume of cold acetone to your protein solution in an acetone-compatible tube.[3]
-
Incubation: Vortex the mixture and incubate for 60 minutes at -20°C.[3]
-
Pelleting: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[3]
-
Supernatant Removal: Carefully decant and discard the supernatant which contains the unbound dye.
-
Washing (Optional but Recommended): Add cold acetone to the pellet, vortex briefly, and centrifuge again to wash the pellet and remove residual dye.
-
Drying: Air-dry the pellet to remove residual acetone.
-
Resolubilization: Resuspend the protein pellet in a suitable buffer. Note that some proteins may be difficult to resolubilize after precipitation.[3][5]
Workflow Diagram
Caption: Decision workflow for selecting a purification method.
References
- 1. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. atto-tec.com [atto-tec.com]
- 8. repligen.com [repligen.com]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. agilent.com [agilent.com]
- 12. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 13. Protein precipitation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Covalent Bond Formation for C.I. Reactive Red 72
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the covalent bond formation of C.I. Reactive Red 72 and similar reactive dyes.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments in a question-and-answer format.
| Problem | Possible Causes & Solutions |
| Low Conjugation Efficiency or Low Degree of Labeling (DOL) | Incorrect pH: The reaction pH is critical. For most amine-reactive dyes, the pH should be slightly basic to ensure the target amine groups (e.g., lysine residues on proteins) are deprotonated and nucleophilic. For monochlorotriazine dyes, a pH range of 8.0-9.0 is generally recommended.[1] Solution: Prepare your molecule in a non-amine-containing buffer such as sodium bicarbonate or sodium borate at pH 8.5.[2] Verify the final pH of the reaction mixture. Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the reactive dye, significantly reducing efficiency.[3] Solution: Ensure your biomolecule is buffer-exchanged into an appropriate amine-free buffer before initiating the conjugation.[3] Dye Hydrolysis: Reactive dyes can react with water (hydrolyze), rendering them inactive. The rate of hydrolysis increases significantly at higher pH values and temperatures.[4][5] Solution: Prepare the dye solution immediately before use. Avoid prolonged exposure of the reactive dye to aqueous solutions.[3] Consider lowering the pH within the optimal range (e.g., to pH 8.0) to slow both the conjugation and hydrolysis reactions for better control. Inadequate Dye-to-Target Molar Ratio: An insufficient amount of dye will result in a low degree of labeling. Solution: Optimize the molar ratio of dye to your target molecule. A typical starting point is a 10-20 fold molar excess of the dye. |
| High Background or Non-Specific Binding | Precipitated Dye: The dye may not be fully dissolved, leading to non-covalent aggregation with the target molecule. Solution: Ensure the reactive dye is fully dissolved in a high-quality, anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[2] Excess Unreacted Dye: After the reaction, a significant amount of unreacted or hydrolyzed dye may remain, contributing to background signal. Solution: Purify the conjugate immediately after the reaction using gel filtration, dialysis, or a spin column to effectively remove unbound dye.[3][6] |
| Inconsistent Results Between Experiments | pH Drift: The pH of the reaction buffer can change over time, especially if exposed to atmospheric CO2 (for bicarbonate buffers).[2] Solution: Prepare fresh buffer for each experiment. Measure the pH immediately before use and consider using a buffer with a stable pKa in the desired range, like sodium borate. Temperature Fluctuations: Reaction rates, including hydrolysis, are sensitive to temperature.[4] Solution: Perform the incubation at a consistent, controlled room temperature. For highly reactive dyes, conducting the reaction at 4°C can provide better control by slowing down the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the covalent reaction of this compound with proteins?
Q2: Why is a basic pH necessary for the reaction?
The covalent bond formation is a nucleophilic substitution reaction. The primary amine groups on a protein have a pKa value that dictates their protonation state. At neutral or acidic pH, these amines are predominantly in their protonated, non-nucleophilic form (-NH3+). A basic pH shifts the equilibrium towards the deprotonated, nucleophilic form (-NH2), which can then effectively attack the reactive group of the dye.
Q3: What happens if the pH is too high or too low?
-
Too Low (pH < 7.5): The concentration of deprotonated amine groups will be very low, leading to a significantly slower reaction rate and poor conjugation efficiency.
-
Too High (pH > 9.5): While the reaction with the target amine may be faster, the competing hydrolysis reaction of the dye with water also accelerates dramatically.[4] This can lead to a significant loss of active dye, resulting in a lower overall labeling efficiency. For some molecules, very high pH can also lead to denaturation or degradation.
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
-
Sodium Bicarbonate Buffer (e.g., 100 mM, pH 8.0-8.5)[2]
-
Sodium Borate Buffer (e.g., 50 mM, pH 8.5)
-
Phosphate-Buffered Saline (PBS) can be used if the pH is adjusted to the 8.0-8.5 range, for example by adding a concentrated bicarbonate solution.
Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the dye.[3]
Q5: How does temperature affect the pH optimization?
Temperature influences the rates of both the desired conjugation reaction and the undesired hydrolysis. An increase in temperature will accelerate both reactions.[4] Therefore, pH and temperature are linked. For less reactive monochlorotriazine dyes, reactions may be performed at elevated temperatures (e.g., 85-95°C) in textile applications, where a pH of 8-9 is optimal.[1] However, for temperature-sensitive biomolecules like proteins, the reaction is typically carried out at room temperature or 4°C. At these lower temperatures, maintaining the optimal pH of 8.0-9.0 is key to achieving a reasonable reaction rate.
Data Presentation
The tables below summarize the key parameters for optimizing the covalent bond formation of reactive dyes.
Table 1: Recommended pH Ranges for Common Amine-Reactive Dye Chemistries
| Reactive Group | Typical pH Range | Recommended Starting pH | Notes |
| Monochlorotriazine (likely for this compound) | 8.0 - 9.0 | 8.5 | Reaction rate is moderate; hydrolysis is a competing reaction.[1] |
| Succinimidyl Esters (NHS Esters) | 8.0 - 9.0 | 8.5 | Forms a stable amide bond; susceptible to hydrolysis.[6] |
| Isothiocyanates (ITC) | > 9.0 | 9.0 - 9.5 | Forms a thiourea linkage, which is less stable than an amide bond. |
| Tetrafluorophenyl (TFP) Esters | 7.5 - 8.5 | 8.0 | More resistant to hydrolysis than NHS esters, allowing for more controlled reactions. |
Table 2: Qualitative Effect of pH on Reaction Parameters at Room Temperature
| pH | Relative Rate of Conjugation | Relative Rate of Hydrolysis | Overall Labeling Efficiency |
| 7.0 | Very Low | Very Low | Poor |
| 8.0 | Moderate | Low | Good to Optimal |
| 8.5 | High | Moderate | Optimal |
| 9.0 | Very High | High | Good to Moderate (hydrolysis becomes significant) |
| > 9.5 | Very High | Very High | Poor (due to rapid loss of active dye) |
Experimental Protocols
Protocol 1: pH Optimization for Protein Conjugation
This protocol outlines a method to determine the optimal pH for labeling a protein with an amine-reactive dye like this compound.
-
Preparation of Protein:
-
Prepare your protein solution at a concentration of 2-10 mg/mL.
-
Perform a buffer exchange into a low-molarity, amine-free buffer at a neutral pH (e.g., 10 mM phosphate buffer, pH 7.2). This removes any interfering substances from the protein stock.
-
-
Preparation of Reaction Buffers:
-
Prepare a series of 0.5 M reaction buffers across a pH range. For example:
-
Sodium Bicarbonate Buffer: pH 8.0, 8.5, 9.0
-
Sodium Borate Buffer: pH 8.5, 9.0, 9.5
-
-
Filter-sterilize the buffers.
-
-
Preparation of Dye Stock Solution:
-
Immediately before use, dissolve the reactive dye in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.[2]
-
-
Reaction Setup:
-
Set up a series of microcentrifuge tubes, one for each pH condition to be tested.
-
In each tube, add your protein solution.
-
Add a small volume of the appropriate 0.5 M reaction buffer to each tube to bring the final buffer concentration to ~50-100 mM and the pH to the desired value. For example, add 20 µL of 0.5 M buffer to 80 µL of protein solution.
-
Calculate the volume of dye stock solution needed to achieve a 15-fold molar excess and add this to each tube while gently vortexing.
-
-
Incubation:
-
Incubate the reactions for 1 hour at room temperature, protected from light.[2]
-
-
Purification:
-
Stop the reaction and remove the unreacted dye from each sample using a desalting spin column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Determine the protein concentration and the degree of labeling (DOL) for each sample using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Compare the DOL values across the different pH conditions to identify the optimum.
-
Protocol 2: Standard Protein Labeling at Optimal pH
This protocol is for a standard conjugation reaction once the optimal pH has been determined (assumed to be pH 8.5).
-
Reagent Preparation:
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 50-100 mM. Incubate for 15-30 minutes. This will react with any remaining active dye.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction by-products. This is typically done using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.[6]
-
Equilibrate the column with your desired final storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column. The first colored band to elute will be the dye-protein conjugate.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and the dye's λ_max.
-
Calculate the final protein concentration and the degree of labeling (DOL).
-
-
Storage:
-
Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
-
Visualizations
Caption: Workflow for pH Optimization Experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 6. atto-tec.com [atto-tec.com]
Technical Support Center: Reducing Background Fluorescence
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background fluorescence in experiments involving reactive dyes.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and what are its main causes?
Background fluorescence is any unwanted fluorescent signal that is not related to the specific target being studied. This "noise" can obscure the true signal from your target, making results difficult to interpret. The primary causes can be grouped into two main categories:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials themselves, such as cells and tissues.[1][2] Endogenous molecules like collagen, NADH, and lipofuscin can all contribute to autofluorescence.[2][3] Fixation methods, especially those using aldehyde fixatives like formalin or glutaraldehyde, can also induce autofluorescence.[1][3]
-
Non-Specific Staining: This occurs when the fluorescent dye or dye-conjugated antibody binds to unintended targets in the sample.[4][5] This can be caused by several factors, including insufficient blocking, excessive antibody or dye concentration, inadequate washing, or the presence of dead cells which tend to bind antibodies non-specifically.[4][6][7]
Q2: How can I determine the source of my background fluorescence?
To identify the source of the background, it is essential to run proper controls. An unstained sample control is the most effective way to assess the level of autofluorescence in your cells or tissue.[7][8] To check for non-specific binding from a secondary antibody, you can run a control that includes only the secondary antibody without the primary.[9]
Q3: What is the first step I should take to reduce background?
The first step is always to optimize your core protocol. This includes titrating your primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[6][10] Additionally, ensuring your blocking, incubation, and washing steps are sufficient is critical.[6][11]
Troubleshooting Guide: High Background Fluorescence
Use this guide to diagnose and resolve specific issues leading to high background in your experiments.
Issue 1: High Autofluorescence Detected in Unstained Control
Autofluorescence is inherent fluorescence from the sample itself, which can be strong enough to mask your specific signal.[1]
Solutions & Methodologies
1. Modify Fixation Method: Aldehyde fixatives (glutaraldehyde, paraformaldehyde) are known to increase autofluorescence.[1] Consider alternatives.
-
Experimental Protocol: Fixation with Organic Solvents
-
Prepare ice-cold methanol or ethanol (-20°C).
-
Remove the culture medium from your cells.
-
Gently add the cold solvent to cover the sample.
-
Incubate for 5-10 minutes at -20°C.
-
Wash the sample three times with a buffered saline solution like PBS.
-
Proceed with your blocking and staining protocol.
-
2. Use a Quenching Agent: If you must use an aldehyde fixative, you can treat the sample with a quenching agent to reduce autofluorescence.
-
Experimental Protocol: Quenching with Sodium Borohydride
-
After fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the sample with the solution for 20-30 minutes at room temperature.
-
Wash the sample extensively (3-4 times) with PBS to remove all traces of the quenching agent.
-
Proceed with the blocking step. Note: Other quenching agents like Sudan Black B can also be effective, particularly for reducing lipofuscin-related autofluorescence.[3]
-
3. Choose Appropriate Fluorophores: Autofluorescence is often most prominent in the blue and green spectra.[9] Selecting fluorophores in the far-red spectrum can help avoid this interference.[1][3]
Summary of Autofluorescence Reduction Techniques
| Technique | Description | Best For |
| Change Fixative | Switch from aldehyde-based fixatives to organic solvents like cold methanol or ethanol.[1][12] | Cell culture experiments and surface markers. |
| Quenching Agents | Use chemicals like Sodium Borohydride, Sudan Black B, or Trypan Blue to reduce autofluorescence.[3][12] | Aldehyde-fixed tissues, reducing lipofuscin. |
| Perfusion | Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[3][12] | Animal tissue experiments where perfusion is possible. |
| Fluorophore Selection | Use dyes that emit in the far-red or near-infrared range (e.g., Alexa Fluor 647) to avoid the typical autofluorescence spectrum.[3][13] | Samples with high natural fluorescence in the green/red channels. |
Issue 2: Non-Specific Binding of Reactive Dyes or Antibodies
This occurs when the fluorescent probe sticks to unintended sites, leading to generalized background staining.
Solutions & Methodologies
1. Optimize Blocking Step: Blocking is crucial to prevent antibodies from binding to non-target sites.[14]
-
Experimental Protocol: Standard Protein Blocking
-
After fixation and permeabilization (if needed), wash the sample with PBS.
-
Prepare a blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum in PBS.[14][15] The serum should be from the same species in which the secondary antibody was raised.[8][15]
-
Incubate your sample in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with primary antibody incubation without washing off the blocking buffer (you can dilute the primary antibody in the same blocking buffer).
-
Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, effective for general protein-protein interactions.[14] | Can contain contaminating IgGs that may cross-react. Use high-purity, IgG-free BSA.[11] |
| Normal Serum | 5-10% | Very effective as it contains a mix of immunoglobulins that block non-specific sites.[15] | Must be matched to the host species of the secondary antibody.[8] |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for some applications. | May contain phosphoproteins that interfere with phospho-specific antibodies and can increase background in some fluorescent channels.[16] |
| Commercial Blockers | Varies | Often optimized formulations to reduce background from multiple sources, including charge-based interactions.[9][17] | Can be more expensive. |
2. Ensure Adequate Washing: Insufficient washing leaves unbound or loosely bound antibodies and dyes in the sample.[6][11]
-
Experimental Protocol: Comprehensive Washing Procedure
-
After antibody incubation steps (both primary and secondary), perform a series of washes.
-
Use a wash buffer such as PBS containing a mild detergent like 0.05% Tween-20 to help reduce non-specific interactions.[14]
-
Wash the sample at least three times, for 5 minutes each time, with gentle agitation.
-
For particularly high background, increase the number of washes or the duration of each wash.[7]
-
3. Titrate Your Reagents: Using too high a concentration of either the primary or secondary antibody is a common cause of high background.[4][6]
-
Methodology: Antibody Titration
-
Prepare a series of dilutions of your antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain your sample with each dilution under identical conditions.
-
Image all samples using the same exposure settings.
-
Select the concentration that provides the best signal-to-noise ratio (bright specific staining with low background).
-
4. Exclude Dead Cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies and dyes.[7][18]
-
Methodology: Using Viability Dyes
5. Optimize Dye-to-Protein Ratio (F/P Ratio): For custom conjugations, over-labeling a protein with too many dye molecules can increase hydrophobicity and lead to non-specific binding and aggregation.[19][20] It can also lead to quenching of the fluorescence signal.[20]
-
Methodology: F/P Ratio Optimization
-
When conjugating a dye to a protein, perform the reaction with varying molar ratios of dye-to-protein.
-
Calculate the final F/P ratio for each conjugate using absorbance measurements.[20]
-
Test each conjugate in your assay to determine which F/P ratio yields the optimal balance of brightness and low non-specific binding.
-
Visualizations
Below are diagrams to help visualize the troubleshooting process and the sources of background fluorescence.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sinobiological.com [sinobiological.com]
- 7. biocompare.com [biocompare.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. bosterbio.com [bosterbio.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 18. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
C.I. Reactive Red 72 interference with downstream analytical methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with C.I. Reactive Red 72 and other similar reactive dyes in downstream analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my experiments?
A: this compound is a synthetic azo dye, characterized by one or more azo bonds (-N=N-).[1][2] These dyes are designed to covalently bind to substrates like textiles, and they can similarly react with biological molecules in your sample, such as proteins. This covalent binding and the inherent color of the dye can interfere with various analytical methods.
Q2: What are the primary mechanisms of interference caused by reactive dyes like this compound?
A: Interference can occur through several mechanisms:
-
Spectral Interference: The dye's absorbance or fluorescence spectrum can overlap with that of your analyte or detection reagents, leading to artificially high or low readings.
-
Binding Interference: The dye can non-specifically bind to or modify your target analyte, antibodies, or enzymes, altering their activity or preventing specific binding events.
-
Matrix Effects: The presence of the dye can alter the physical properties of your sample, such as viscosity or pH, which can affect assay performance.[3]
Q3: Which analytical methods are most susceptible to interference from this compound?
A: Methods that rely on colorimetric or fluorometric detection are highly susceptible. These include:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Western Blotting
-
Flow Cytometry
-
Quantitative PCR (qPCR)
-
Spectrophotometry-based enzyme activity assays
Mass spectrometry can also be affected if the dye suppresses ionization or creates adducts with the analyte of interest.
Troubleshooting Guides by Analytical Method
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: Inconsistent or high background signals in my ELISA plates.
Possible Cause: this compound may be interfering with the colorimetric substrate or binding to the plate or antibodies.
Troubleshooting Steps:
-
Sample Pre-treatment: Before starting the ELISA, remove unbound dye from your sample.
-
Buffer Optimization: Use a specialized buffer designed to minimize non-specific binding and interference.
-
Wavelength Selection: If possible, choose a substrate with a different absorbance maximum that does not overlap with that of the dye.
-
Blank Subtraction: Run appropriate controls (wells with dye but no analyte) to subtract the background absorbance.
Experimental Protocol: Dye Removal using Spin Columns
This protocol is adapted for the removal of non-conjugated dyes from protein samples using commercially available spin columns.[4]
Materials:
-
Sample containing this compound
-
Spin columns with appropriate molecular weight cutoff (e.g., 7 kDa)[4]
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the column in a new collection tube.
-
Carefully apply your sample to the center of the resin bed.
-
Centrifuge the column at the recommended speed and time.
-
The purified sample will be in the collection tube, while the dye remains in the resin.
Western Blotting
Problem: High background or unexpected bands on my Western blot membrane.
Possible Cause: this compound can bind to the membrane or to proteins, causing non-specific signals.
Troubleshooting Steps:
-
Membrane Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations.
-
Blocking Buffer: Use a blocking buffer with a non-protein-based blocking agent if the dye is suspected of interacting with milk or BSA.
-
Dye Removal: As with ELISA, pre-treat your sample to remove the dye before loading it on the gel.
Flow Cytometry
Problem: Shift in fluorescence of unstained or single-color controls.
Possible Cause: The absorbance spectrum of this compound may overlap with the excitation or emission wavelengths of the fluorochromes used, leading to spectral bleed-through.
Troubleshooting Steps:
-
Compensation Controls: Run a compensation control with cells exposed to this compound alone to determine its spectral properties and properly compensate.
-
Fluorochrome Selection: If possible, use fluorochromes with excitation and emission spectra that are spectrally distinct from the dye.
-
Cell Washing: Thoroughly wash the cells to remove any unbound dye before analysis.
Quantitative PCR (qPCR)
Problem: Inhibition of PCR amplification or altered fluorescence readings.
Possible Cause: Azo dyes have been shown to interfere with qPCR assays, potentially by inhibiting the polymerase or quenching the fluorescent signal.
Troubleshooting Steps:
-
DNA/RNA Purification: Ensure your nucleic acid purification method effectively removes the dye. Consider an additional purification step if necessary.
-
Dilution Series: Perform a dilution series of your template to assess if the inhibition is concentration-dependent.
-
Alternative Dyes/Probes: If using a DNA-binding dye like SYBR Green, consider switching to a probe-based assay (e.g., TaqMan) which may be less susceptible to non-specific fluorescence.
Mass Spectrometry
Problem: Suppression of analyte signal or appearance of unexpected adducts.
Possible Cause: this compound can interfere with the ionization process or react with the analyte to form adducts.
Troubleshooting Steps:
-
Sample Cleanup: Use a robust sample cleanup method such as solid-phase extraction (SPE) or dialysis to remove the dye.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the dye from your analyte of interest before it enters the mass spectrometer. A recent study demonstrated the successful separation of C.I. Reactive Red 31 and its derivatives using hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry.[5]
Quantitative Data Summary
| Analytical Method | Potential Interference Level | Mitigation Efficacy | Key Mitigation Strategy |
| ELISA | High | High | Sample pre-treatment (dye removal) |
| Western Blotting | Moderate to High | High | Increased washing and optimized blocking |
| Flow Cytometry | Moderate | Moderate to High | Proper compensation and fluorochrome selection |
| qPCR | Low to Moderate | High | Nucleic acid purification |
| Mass Spectrometry | Moderate to High | High | Sample cleanup and chromatographic separation |
Signaling Pathway and Workflow Diagrams
References
- 1. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. info.medixbiochemica.com [info.medixbiochemica.com]
- 4. Small Molecule, Dye, and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in C.I. Reactive Red 72 imaging
Technical Support Center: C.I. Reactive Red 72 Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in imaging applications utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it proposed for use in imaging?
A1: this compound is a monoazo dye that contains a diazonium salt functional group.[1] Traditionally used in the textile industry, its reactive diazonium group allows for covalent coupling to electron-rich aromatic residues, such as tyrosine, on proteins.[2][3] In a laboratory setting, this reactivity can be harnessed to conjugate the dye to antibodies or other targeting moieties for fluorescence microscopy applications.
Q2: What are the primary challenges when using this compound for imaging?
A2: The primary challenges are similar to those encountered with other fluorescent labeling techniques:
-
High Background: Non-specific binding of the dye to cellular components or the substrate can obscure the true signal.[4][5]
-
Weak Signal: Low labeling efficiency or fluorescence quenching can lead to a signal that is difficult to distinguish from noise.[5][6]
-
Photobleaching: Like many fluorophores, this compound may be susceptible to fading upon prolonged exposure to excitation light.
Troubleshooting Guides
This section provides solutions to common problems encountered during imaging experiments with this compound.
Problem 1: High Background Staining
High background fluorescence can mask your specific signal, leading to poor image quality and difficulty in data interpretation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Antibody/Dye Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes the signal-to-noise ratio.[7][8] |
| Insufficient Blocking | Increase the blocking time and consider using a different blocking agent. A common starting point is 5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[5][7] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies and dye.[4][7] |
| Non-Specific Binding of Dye | Due to the reactive nature of the diazonium salt, the dye may bind non-specifically to proteins. Ensure that the conjugation of the dye to the antibody is performed under optimal conditions and that excess, unbound dye is removed before applying the antibody to the sample. |
| Autofluorescence | Some cell or tissue types exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a quenching agent or selecting imaging channels that minimize its impact.[9] |
Problem 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from sample preparation to the imaging setup.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Target Antigen Abundance | Use a positive control with known high expression of the target antigen to validate the protocol. Consider signal amplification techniques.[5] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the concentration or incubation time.[5][8] |
| Fluorescence Quenching | Over-labeling of the antibody with the dye can lead to self-quenching.[10] Optimize the dye-to-protein ratio during conjugation. The environment can also cause quenching; ensure the mounting medium has an appropriate pH and consider using an anti-fade agent.[10][11] |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium. Acquire images using optimal microscope settings (e.g., lower laser power, shorter exposure times). |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Antibody
This protocol describes a hypothetical method for labeling an antibody with this compound.
Materials:
-
Primary antibody in a buffer free of amines (e.g., PBS)
-
This compound
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the primary antibody in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled antibody.
-
Measure the absorbance of the solution at 280 nm and the absorption maximum of the dye to determine the degree of labeling.
Protocol 2: Immunofluorescence Staining with this compound-Labeled Antibody
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block non-specific binding sites with 5% BSA in PBS for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the this compound-labeled primary antibody to the optimized concentration in the blocking buffer.
-
Incubate the samples with the primary antibody overnight at 4°C.
-
-
Washing:
-
Wash the samples three times with PBS containing 0.05% Tween 20 for 5 minutes each.[7]
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for this compound.
-
Data Presentation
Table 1: Troubleshooting Summary for High Background
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome |
| Primary Antibody Dilution | 1:100 | 1:500 | Reduced non-specific binding |
| Blocking Time | 30 minutes | 60 minutes | Lower background fluorescence |
| Wash Cycles | 2 | 4 | Clearer, more specific signal |
Table 2: Troubleshooting Summary for Weak Signal
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome |
| Primary Antibody Dilution | 1:1000 | 1:250 | Increased signal intensity |
| Incubation Time | 1 hour | Overnight at 4°C | Brighter specific staining |
| Mounting Medium | PBS | Anti-fade mounting medium | Reduced photobleaching |
Visualizations
Caption: Experimental workflow for immunofluorescence using this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. ossila.com [ossila.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. What is fluorescence quenching? | AxisPharm [axispharm.com]
Troubleshooting guide for reactive dye fixation on substrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the fixation of reactive dyes to various substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Color Yield or Pale Shades
Q: Why is the color of my substrate pale or weaker than expected after dyeing?
A: Low color yield is a common issue that can be attributed to several factors throughout the dyeing process.
Troubleshooting Steps:
-
Verify Dye Bath Components: Ensure all components (dye, salt, alkali) were added in the correct concentrations as specified by the dye manufacturer or your established protocol. Inaccurate measurements can significantly impact the final color depth.
-
Check for Premature Hydrolysis: Reactive dyes can react with water (hydrolyze), rendering them unable to bind to the substrate.[1][2] This is accelerated by high temperatures and alkaline conditions.
-
Evaluate Salt Concentration: Electrolytes like sodium chloride or Glauber's salt are crucial for promoting the exhaustion of the dye from the solution onto the fiber.[1] Insufficient salt will result in less dye being available on the substrate for fixation. The required amount of salt varies with the desired shade depth.[1]
-
Assess Alkali Addition and pH: Alkali is essential for the fixation step as it creates the necessary alkaline environment for the covalent bond formation between the dye and the fiber.[1][3]
-
Review Dyeing Time and Temperature: The fixation time and temperature are critical parameters. Insufficient time or a temperature outside the optimal range for the specific dye will lead to incomplete reaction and thus, a paler shade.[6] Hot-brand reactive dyes, for instance, require higher temperatures (e.g., 72-93°C) for efficient fixation.[1]
Issue 2: Uneven Dyeing, Streaks, or Blotches
Q: What causes uneven color distribution, streaks, or blotchy appearance on my substrate?
A: Uneven dyeing can result from a variety of chemical and mechanical factors during the dyeing process.
Troubleshooting Steps:
-
Ensure Proper Substrate Preparation: The substrate must be thoroughly cleaned (scoured and bleached, if necessary) to remove any impurities like oils, waxes, and sizing agents.[7][8] Residual impurities can hinder uniform dye penetration.[6][9]
-
Check Dye Dissolution: Ensure the reactive dye is completely dissolved before adding it to the dye bath. Undissolved dye particles can lead to spots and uneven coloration.[6] It is often recommended to first make a paste with a small amount of cold water before dissolving with hot water.
-
Control the Rate of Dye and Chemical Addition: Adding dyes or chemicals too quickly can lead to rapid, localized dyeing, resulting in unevenness.[7][8] A slower, more controlled addition allows for even distribution and absorption.
-
Promote Even Dye Migration:
-
Verify Temperature and pH Control: Maintain a consistent temperature and pH throughout the dye bath. Fluctuations can cause variations in the rate of dyeing and fixation in different areas of the substrate.[7][8]
-
Manage Salt Addition: Salt should be added in portions to gradually increase the exhaustion of the dye, preventing a rapid, uneven uptake.
Issue 3: Poor Wash Fastness
Q: Why does the color of my substrate bleed or fade significantly after washing?
A: Poor wash fastness is typically due to the presence of unfixed or hydrolyzed dye that has not been adequately removed from the substrate.[11]
Troubleshooting Steps:
-
Optimize the Fixation Process: Review all parameters of the fixation step (alkali concentration, pH, temperature, and time) to ensure that the maximum amount of dye has covalently bonded to the substrate. Incomplete fixation is a primary cause of poor wash fastness.
-
Implement a Thorough Washing-Off Process: A critical step after dyeing is to remove all unfixed and hydrolyzed dye. This is typically done through a series of rinsing and soaping steps.
-
Consider a Cationic Fixing Agent: For certain applications, a post-treatment with a cationic dye-fixing agent can be used to improve the wet fastness properties.[11][13] These agents form insoluble complexes with the anionic dyes, reducing their tendency to bleed.[13]
Quantitative Data for Reactive Dye Fixation
The optimal conditions for reactive dye fixation can vary depending on the specific dye, substrate, and desired shade. The following table provides a general guideline for key parameters.
| Parameter | Pale Shade | Medium Shade | Dark Shade |
| Salt Concentration (g/L) | 10 - 20 | 30 - 50 | 60 - 100 |
| Alkali (Soda Ash) (g/L) | 5 - 10 | 10 - 15 | 15 - 20 |
| Fixation Temperature (Cold Brand) | 20 - 30°C | 25 - 35°C | 30 - 40°C |
| Fixation Temperature (Hot Brand) | 70 - 80°C | 80 - 90°C | 85 - 95°C |
| Fixation Time (minutes) | 30 - 45 | 45 - 60 | 60 - 90 |
| Optimal pH | 10.5 - 11.0 | 10.8 - 11.2 | 11.0 - 11.5 |
Note: This table provides general ranges. Always consult the dye manufacturer's technical data sheet for specific recommendations.
Experimental Protocol: Exhaust Dyeing of Cotton with a Reactive Dye
This protocol outlines a standard procedure for the exhaust dyeing of a cellulosic substrate (e.g., cotton) with a reactive dye.
1. Pre-treatment of Substrate:
-
Scour the cotton fabric in a solution containing a non-ionic detergent and sodium carbonate at 80-90°C for 1 hour to remove impurities.
-
Rinse thoroughly with hot and then cold water until the rinse water is clear and has a neutral pH.
-
Dry the fabric completely.
2. Dyebath Preparation:
-
Accurately weigh the dry cotton fabric.
-
Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric and the desired shade depth (refer to the table above).
-
Prepare separate stock solutions for the dye and the alkali. To dissolve the dye, create a paste with a small amount of cold water, then add hot water to fully dissolve.
3. Dyeing Procedure:
-
Set up a dye bath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).
-
Add the required amount of salt to the dye bath and ensure it is fully dissolved.
-
Add the prepared dye solution to the dye bath and stir well.
-
Introduce the pre-treated, wetted cotton fabric into the dye bath.
-
Raise the temperature to the recommended absorption temperature (e.g., 40°C) and run for 30 minutes, ensuring constant agitation.
-
Gradually add the prepared alkali solution to the dye bath over a period of 15-20 minutes.
-
Raise the temperature to the recommended fixation temperature for the specific dye (e.g., 60°C for a medium-reactivity dye).
-
Continue the dyeing process at this temperature for the recommended fixation time (e.g., 60 minutes) with continuous agitation.
4. Post-Dyeing Treatment (Washing-Off):
-
Drain the dye bath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a hot rinse at 70-80°C.
-
Soap the fabric in a solution containing a non-ionic detergent at 95-100°C for 15 minutes.
-
Rinse again with hot and then cold water until the rinse water is clear.
-
Dry the dyed fabric.
Visualizations
Caption: Troubleshooting workflow for common reactive dye fixation issues.
Caption: Chemical pathways in reactive dyeing: fixation vs. hydrolysis.
References
- 1. textilelearner.net [textilelearner.net]
- 2. textileapex.com [textileapex.com]
- 3. Dyeing of cotton with reactive dye | PPTX [slideshare.net]
- 4. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. textilelearner.net [textilelearner.net]
- 10. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 11. sarex.com [sarex.com]
- 12. organiccottonplus.com [organiccottonplus.com]
- 13. nbinno.com [nbinno.com]
Minimizing non-specific binding of C.I. Reactive Red 72
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of C.I. Reactive Red 72 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reactive group?
Q2: What are the primary causes of non-specific binding with reactive dyes?
A2: Non-specific binding can arise from several factors, including:
-
Hydrophobic and Ionic Interactions: The dye molecule itself may have inherent hydrophobicity or charge that leads to non-covalent binding to surfaces or biomolecules other than the intended target.
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on surfaces (e.g., microplates, membranes) or on other proteins in a complex mixture.
-
Suboptimal Reaction Conditions: Incorrect pH, ionic strength, or temperature of the labeling and washing buffers can promote non-specific interactions.
-
Excess Unbound Dye: Insufficient removal of unbound or hydrolyzed dye after the labeling reaction is a major source of background signal.
-
Dye Aggregation: At high concentrations, reactive dyes can form aggregates that may become entrapped in or non-specifically adsorb to various components of the experimental system.
Q3: How can I remove unbound this compound after a labeling reaction?
A3: Several methods can be employed to separate the labeled protein from free dye:
-
Gel Filtration Chromatography: This is a common and effective method. A desalting column (e.g., Sephadex G-25) can efficiently separate the larger protein-dye conjugate from the smaller, unbound dye molecules.
-
Dialysis: Dialyzing the reaction mixture against an appropriate buffer can remove small, unbound dye molecules. This method is generally slower than gel filtration.
-
Ultrafiltration: Using a centrifugal filter unit with a molecular weight cutoff (MWCO) significantly smaller than the labeled protein allows for the removal of free dye.
Troubleshooting Guides
High Background Signal in Immunoassays (e.g., ELISA, Western Blot)
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C). Consider using a different blocking agent (see Table 1). For fluorescent applications, commercially available protein-free blocking buffers can be effective.[1][2][3] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the duration of each wash. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt non-specific interactions.[4] |
| Suboptimal Antibody/Protein Concentration | Titrate the concentration of your this compound-labeled protein or antibody to find the optimal signal-to-noise ratio. High concentrations can lead to increased non-specific binding. |
| Presence of Unbound Dye | Ensure complete removal of unbound dye after the labeling reaction using methods like gel filtration or dialysis. |
| Autofluorescence of Buffers or Membranes | If using a fluorescent detection method, ensure that your buffers and membranes have low intrinsic fluorescence. For example, some PVDF membranes can autofluoresce. |
Low Signal Intensity
| Potential Cause | Recommended Solution |
| Inefficient Labeling Reaction | Optimize the pH of the labeling buffer. For dichlorotriazine dyes, a pH of around 9.0 is often recommended.[5] Ensure the protein concentration is adequate for labeling (typically >1 mg/mL). |
| Suboptimal Dye-to-Protein Ratio | Experiment with different molar ratios of this compound to your protein. A common starting point is a 10:1 to 20:1 molar excess of dye. |
| Hydrolysis of the Reactive Dye | Prepare the dye solution immediately before use. Reactive dyes can hydrolyze in aqueous solutions, reducing their reactivity. |
| Quenching of Fluorescence | High degrees of labeling can sometimes lead to self-quenching of the fluorophore. Try reducing the dye-to-protein ratio. |
Experimental Protocols
General Protein Labeling Protocol (Assuming a Dichlorotriazinyl Reactive Group)
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer. A recommended buffer is 0.1 M sodium bicarbonate, pH 9.0. The protein concentration should ideally be 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the protein for reaction with the dye.
-
Dye Preparation: Immediately before use, dissolve this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.
-
Labeling Reaction: While gently stirring, add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Removal of Unbound Dye: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol for Optimizing Blocking Buffers
-
Prepare several identical test samples (e.g., wells of a microplate coated with antigen, or lanes on a western blot with transferred protein).
-
Prepare a panel of different blocking buffers (see Table 1 for examples).
-
Incubate each test sample with a different blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the standard immunoassay protocol, using your this compound-labeled detection molecule.
-
Compare the signal-to-noise ratio for each blocking condition to determine the most effective one for your specific assay.
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can have lot-to-lot variability. May not be suitable for all systems due to potential cross-reactivity. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May also contain biotin, interfering with avidin-biotin systems. |
| Normal Serum (from the species of the secondary antibody) | 5-10% (v/v) | Highly effective at blocking non-specific binding of secondary antibodies. | More expensive than BSA or milk. |
| Gelatin | 0.1-0.5% (w/v) | Can be effective in certain applications. | Can be less effective than other blockers and may require optimization. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Consistent performance, free of proteins that may cause cross-reactivity. Often optimized for fluorescent detection. | Generally more expensive. |
Visualizations
Caption: Workflow for protein labeling with this compound and subsequent use in an immunoassay.
Caption: Troubleshooting logic for addressing high background signals.
References
- 1. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 2. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
Stability of C.I. Reactive Red 72 in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of C.I. Reactive Red 72 in various buffer systems. This information is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its CAS Number?
This compound is a reactive dye. Its designated CAS Number is 12226-35-6.[1]
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of reactive dyes like this compound is primarily influenced by hydrolysis, a reaction with water that deactivates the dye and prevents it from binding to the substrate.[2][3][4] The main factors accelerating hydrolysis are:
-
pH: Alkaline conditions (high pH) significantly increase the rate of hydrolysis.[5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][7][8]
-
Time: The longer the dye remains in an aqueous solution, especially under alkaline conditions, the more hydrolysis will occur.[3]
-
Electrolyte Concentration: High electrolyte concentrations can also influence the rate of hydrolysis.[6]
Q3: Which type of buffer system is generally recommended for storing solutions of reactive dyes?
For short-term storage and to minimize hydrolysis, a slightly acidic to neutral buffer (pH 6.0-7.0) is recommended. However, the optimal buffer will depend on the specific application and the type of reactive group on the dye. For immediate use in reactions that require alkaline conditions, it is best to prepare the dye solution and the alkaline buffer separately and mix them just before application.[3]
Q4: Can I use a phosphate buffer with this compound?
Phosphate buffers can be used, but it is crucial to consider the pH. A phosphate buffer in the neutral to slightly acidic range would be suitable for minimizing hydrolysis during short-term storage. If the experiment requires an alkaline pH, the dye's stability in the phosphate buffer will be limited.
Q5: How does the reactive group of the dye influence its stability?
The type of reactive group is a critical determinant of a reactive dye's stability and reactivity. Common reactive groups include monochlorotriazine (MCT) and vinyl sulfone (VS).
-
Monochlorotriazine (MCT) dyes are generally less reactive and require more forcing conditions (higher temperature and pH) for fixation, which can also increase the rate of hydrolysis.[9]
-
Vinyl sulfone (VS) dyes are more reactive at lower temperatures and pH levels compared to MCT dyes. However, they can also be susceptible to hydrolysis, particularly at higher pH.[8][10]
Without a definitive chemical structure for this compound, it is prudent to assume it may contain one of these common reactive groups and tailor experimental conditions accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor color yield or weak signal | Dye Hydrolysis: The reactive dye has reacted with water and is no longer active. | - Prepare fresh dye solutions for each experiment.- Avoid storing the dye in alkaline buffers for extended periods.- Mix the dye solution with the alkaline buffer immediately before use.[3]- Lower the temperature of the reaction if the protocol allows.[8] |
| Incorrect pH: The pH of the buffer system may not be optimal for the reaction. | - Verify the pH of your buffer system.- For reactions requiring alkaline conditions, ensure the pH is within the recommended range for the specific reactive dye type (if known). | |
| Inconsistent results between experiments | Inconsistent Dye Solution Age: Using dye solutions of different ages can lead to variability. | - Establish a standard operating procedure for preparing and using dye solutions, including a maximum storage time.- Always note the preparation date of the dye solution. |
| Buffer Variability: Inconsistent buffer preparation can lead to pH shifts. | - Calibrate your pH meter regularly.- Use high-quality reagents for buffer preparation. | |
| Precipitation of the dye in the buffer | Low Dye Solubility: The dye may have limited solubility in the chosen buffer system. | - Increase the temperature slightly to aid dissolution, but be mindful of increased hydrolysis risk.[8]- Consider using a co-solvent if compatible with your experiment.- Ensure the dye is fully dissolved before use. |
| High Electrolyte Concentration: Excessive salt concentration can sometimes lead to dye aggregation. | - Review the electrolyte concentration in your buffer and adjust if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound in a specific buffer system.
-
Prepare Buffer Solutions: Prepare a series of the desired buffer (e.g., phosphate, citrate, acetate) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Prepare Stock Dye Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Incubation:
-
Add a known concentration of the dye stock solution to each buffer at different pH values.
-
Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).
-
-
Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Spectrophotometric Measurement: Measure the absorbance of each aliquot at the dye's maximum absorbance wavelength (λmax). A decrease in absorbance over time indicates dye degradation.
-
Data Analysis: Plot the percentage of remaining dye (calculated from absorbance) against time for each buffer condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 25°C
| Buffer System | pH | % Dye Remaining after 8 hours | % Dye Remaining after 24 hours |
| Acetate | 5.0 | >95% | >90% |
| Phosphate | 7.0 | ~90% | ~80% |
| Borate | 9.0 | <60% | <40% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Diagram 1: General Workflow for Assessing Dye Stability
Caption: Workflow for evaluating dye stability.
Diagram 2: Factors Leading to this compound Instability
Caption: Key factors causing dye instability.
References
- 1. This compound | CAS#:12226-35-6 | Chemsrc [chemsrc.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Fire up your textile knowledge: Hydrolysis of reactive dye & prevention of hydrolysis [textilefire.blogspot.com]
- 4. Reactive Dye Hydrolysis → Area [fashion.sustainability-directory.com]
- 5. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 6. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 7. researchgate.net [researchgate.net]
- 8. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 9. Saraf® Printing Reactive Dyes (Monochloro Triazine Type) | Saraf Dyechem Industries [sarafdyes.com]
- 10. eujournal.org [eujournal.org]
Validation & Comparative
A Comparative Guide to Protein Labeling: C.I. Reactive Red Dyes vs. NHS Esters
For researchers, scientists, and drug development professionals, the efficient and reliable labeling of proteins is paramount for a multitude of applications, from immunoassays to therapeutic development. This guide provides a detailed comparison of two common classes of amine-reactive labeling reagents: dichlorotriazine-based reactive red dyes and N-hydroxysuccinimide (NHS) esters.
Due to the limited availability of specific experimental data for C.I. Reactive Red 72, this guide will utilize a well-characterized dichlorotriazine dye, C.I. Reactive Red 2 (also known as Procion Red MX-5B), as a representative for this class of reactive dyes. This allows for a more robust comparison based on the known reactivity of dichlorotriazine moieties with proteins.
Chemical Principles of Protein Labeling
Both dichlorotriazine dyes and NHS esters target primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. However, their reaction mechanisms and optimal conditions differ significantly.
Dichlorotriazine Dyes (e.g., C.I. Reactive Red 2): These dyes possess a heteroaromatic ring with two reactive chlorine atoms. The labeling reaction proceeds via a nucleophilic substitution where the amine group of the protein attacks the carbon atom of the triazine ring, displacing a chlorine atom to form a stable covalent bond. The reactivity of the two chlorine atoms is different, allowing for a stepwise reaction. The first substitution occurs at lower temperatures, while the second requires more forcing conditions (higher temperature and pH). This property can be exploited for crosslinking or to modulate the degree of labeling.
NHS Esters: N-hydroxysuccinimide esters are highly reactive compounds that readily react with primary amines to form a stable amide bond.[1] The reaction involves the nucleophilic attack of the unprotonated amine on the ester carbonyl carbon, leading to the release of the N-hydroxysuccinimide leaving group. This reaction is highly efficient and proceeds rapidly under physiological to slightly alkaline conditions.[1]
Quantitative Comparison of Labeling Efficiency
The efficiency of a labeling reaction is often quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. The optimal DOL can vary depending on the application to avoid issues like fluorescence quenching or loss of protein function.
| Parameter | Dichlorotriazine Dyes (C.I. Reactive Red 2) | NHS Esters |
| Reactive Group | Dichlorotriazine | N-Hydroxysuccinimide ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Bond Type | Covalent triazine-amine linkage | Stable amide bond[1] |
| Typical Reaction pH | 8.5 - 10.0 | 7.2 - 9.0 (Optimal: 8.3 - 8.5)[2] |
| Typical Reaction Temp. | 25 - 50°C (stepwise reactivity) | 4°C to Room Temperature |
| Reaction Time | 1 - 24 hours | 30 minutes - 4 hours[3] |
| Degree of Labeling (DOL) | Variable, dependent on reaction conditions. Specific quantitative data is not readily available in the public domain for protein bioconjugation. | Typically 2-5 for antibodies, can be controlled by adjusting the dye-to-protein molar ratio. A DOL of 1.1 has been reported for BSA.[3] |
| Reaction Efficiency | Generally considered efficient for textile dyeing; efficiency in bioconjugation is dependent on precise control of pH and temperature. | High efficiency, with labeling efficiencies of 20-35% achievable depending on protein concentration. |
| Stability of Reagent | Generally stable in solid form. | Sensitive to hydrolysis, especially in aqueous solutions at higher pH. Should be used immediately after reconstitution. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient protein labeling. Below are representative protocols for both dichlorotriazine dyes and NHS esters.
Protocol 1: Labeling of Bovine Serum Albumin (BSA) with a Dichlorotriazine Dye (e.g., C.I. Reactive Red 2)
Materials:
-
Bovine Serum Albumin (BSA)
-
C.I. Reactive Red 2 (Procion Red MX-5B)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve C.I. Reactive Red 2 in the same buffer to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
For a lower degree of labeling, mix the BSA and dye solutions at a 10:1 molar ratio of BSA to dye.
-
Incubate the reaction mixture at room temperature (25°C) for 2 hours with gentle stirring.
-
For a potentially higher degree of labeling, the temperature can be increased to 40°C for an additional 1 hour.
-
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~540 nm for C.I. Reactive Red 2).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protocol 2: Labeling of an Antibody (IgG) with an NHS Ester
Materials:
-
Antibody (IgG) solution (in a primary amine-free buffer like PBS)
-
Amine-reactive NHS ester dye
-
1 M Sodium Bicarbonate (pH 8.3)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
-
Spectrophotometer
Procedure:
-
Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate. The recommended antibody concentration is 2-10 mg/mL.[2]
-
Prepare Dye Stock Solution: Dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.[4]
-
Labeling Reaction:
-
Add the dye stock solution to the antibody solution while gently vortexing. A typical starting point is a 5-10 fold molar excess of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
-
-
Purification: Remove unreacted dye using a size-exclusion column or by dialysis against PBS.
-
Characterization:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm and the absorbance maximum of the dye.
-
Calculate the Degree of Labeling (DOL).[5]
-
Visualizing the Chemistry and Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
Both dichlorotriazine dyes and NHS esters are effective for labeling primary amines on proteins. NHS esters are generally favored for their high reactivity, rapid reaction times, and the formation of very stable amide bonds under mild conditions. They are a reliable choice for most protein labeling applications where primary amines are the target.
Dichlorotriazine dyes offer an alternative, with the potential for more complex conjugation strategies due to their two reactive sites. However, their optimal reaction conditions are more stringent, often requiring higher pH and temperatures, which might not be suitable for all proteins. The lack of readily available, specific quantitative data on their labeling efficiency for bioconjugation in the scientific literature makes direct performance comparisons challenging.
The choice between these two labeling chemistries will ultimately depend on the specific requirements of the experiment, including the nature of the protein, the desired degree of labeling, and the required stability of the final conjugate. For most routine protein labeling applications, the well-characterized and highly efficient NHS ester chemistry remains the gold standard.
References
- 1. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proof of concept: Pull down assay using bovine serum albumin and an immunomodulator small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procion Red MX-5B Dye content 40 17804-49-8 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Validating C.I. Reactive Red 72 as a Live/Dead Cell Stain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of C.I. Reactive Red 72 as a potential fluorescent stain for distinguishing live and dead cells. As no direct studies validating this specific dye for this application are publicly available, this document outlines a proposed validation framework. The performance of this compound is hypothetically compared against established live/dead staining reagents, Propidium Iodide (PI) and Trypan Blue, supported by detailed experimental protocols and comparative data tables.
Principle of Amine-Reactive Live/Dead Stains
This compound is a reactive dye, a class of molecules capable of forming covalent bonds with functional groups like amines and hydroxyls present in proteins.[1][2][3] This reactivity forms the basis of its potential use as a live/dead cell stain. The underlying principle is based on the integrity of the cell membrane.
-
Live Cells: Healthy cells possess an intact plasma membrane that is impermeable to reactive dyes like this compound. Consequently, the dye has limited access to intracellular proteins and can only react with amines on the cell surface, resulting in dim fluorescence.
-
Dead Cells: Cells with compromised membranes, a hallmark of cell death, allow the reactive dye to enter the cytoplasm. The dye then covalently binds to the abundant intracellular proteins, leading to a significant increase in fluorescence intensity.[1][4][5]
This differential staining allows for the clear distinction between live and dead cell populations via fluorescence microscopy or flow cytometry.
Mechanism of an amine-reactive live/dead stain.
Experimental Validation Workflow
To validate this compound as a live/dead stain, a series of experiments are proposed. This workflow is designed to assess its staining efficacy, potential cytotoxicity, and compatibility with standard cell analysis techniques.
Proposed experimental workflow for validation.
Comparative Performance Analysis
The following tables summarize the expected outcomes from a comparative study between this compound, Propidium Iodide, and Trypan Blue.
Table 1: Staining Performance
| Parameter | This compound (Hypothetical) | Propidium Iodide | Trypan Blue |
| Principle | Covalent binding to intracellular amines | Intercalates with DNA | Excluded by intact membranes |
| Fixable | Yes | No | No |
| Live Cell Staining | Dim | None | None |
| Dead Cell Staining | Bright Red Fluorescence | Bright Red Fluorescence | Blue (Visible Light) |
| Instrumentation | Fluorescence Microscope, Flow Cytometer | Fluorescence Microscope, Flow Cytometer | Bright-field Microscope |
Table 2: Hypothetical Quantitative Comparison
| Metric | This compound (Hypothetical) | Propidium Iodide | Trypan Blue |
| Signal-to-Noise Ratio (Dead:Live) | > 50 | > 100 | N/A (Colorimetric) |
| Staining Time | 15-30 minutes | 5-15 minutes | < 5 minutes |
| Cytotoxicity (at working concentration) | Low | Low | Moderate |
| Photostability | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the proposed validation experiments are provided below.
Preparation of Live and Dead Cell Suspensions
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells in the exponential growth phase.
-
To prepare a dead cell population, heat a sample of the cell suspension at 65°C for 30 minutes.
-
Create a 1:1 mixture of live and heat-killed cells for staining experiments.
Staining with this compound (Hypothetical Protocol)
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Wash the live/dead cell mixture with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in PBS.
-
Add the this compound stock solution to a final concentration of 1 µg/mL.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the cells in PBS for analysis.
Staining with Propidium Iodide (Control Protocol)
-
Prepare a 1 mg/mL stock solution of Propidium Iodide in water.
-
Wash the live/dead cell mixture with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in PBS.
-
Add the Propidium Iodide stock solution to a final concentration of 1 µg/mL.[4][6][7]
-
Incubate for 10 minutes at room temperature, protected from light.[7]
-
Analyze the cells immediately without washing.
Staining with Trypan Blue (Control Protocol)
-
Mix 10 µL of the live/dead cell suspension with 10 µL of the 0.4% Trypan Blue solution.[9]
-
Load the mixture into a hemocytometer and count the number of stained (dead) and unstained (live) cells using a bright-field microscope.[8][9]
Cytotoxicity Assay
-
Culture a healthy population of Jurkat cells.
-
Expose the cells to a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24 hours.
-
After the incubation period, assess cell viability using an independent method, such as the MTT assay, to determine if this compound induces cell death at the tested concentrations. Some reactive textile dyes have been shown to exhibit cytotoxicity.[12][13]
Conclusion
Based on the principles of amine-reactive dyes, this compound holds the potential to be a valuable tool for live/dead cell discrimination. Its key hypothetical advantage over established non-fixable DNA-binding dyes like Propidium Iodide is its ability to covalently label dead cells, making the staining pattern stable through fixation and permeabilization procedures required for intracellular staining. However, the lack of direct experimental validation necessitates a thorough investigation following the proposed workflow. Key parameters to scrutinize include its staining efficiency, signal-to-noise ratio, photostability, and any inherent cytotoxicity. Should the experimental data align with the hypothetical performance outlined in this guide, this compound could represent a cost-effective and robust alternative for viability testing in various research and drug development applications.
References
- 1. thundersci.com [thundersci.com]
- 2. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 3. Rationale for the real-time and dynamic cell death assays using propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Propidium iodide | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 7. app.fluorofinder.com [app.fluorofinder.com]
- 8. beckman.com [beckman.com]
- 9. Propidium iodide - Wikipedia [en.wikipedia.org]
- 10. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 11. Absorption [Trypan Blue] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
Cross-reactivity of C.I. Reactive Red 72 with different functional groups
Despite extensive searches, the precise chemical structure of C.I. Reactive Red 72 (CAS 12226-35-6) is not publicly available, precluding a specific analysis of its cross-reactivity. This guide will, therefore, provide a comparative analysis of the cross-reactivity of common functional groups found in reactive dyes, using well-characterized examples to illustrate the principles of their interactions with amine, hydroxyl, and thiol groups. This information is crucial for researchers, scientists, and drug development professionals in understanding and predicting the behavior of reactive compounds in biological and chemical systems.
Executive Summary
Reactive dyes are characterized by their ability to form covalent bonds with various nucleophilic functional groups. The nature and reactivity of the "reactive group" on the dye determine its specificity and the conditions required for conjugation. The most common reactive groups fall into two main categories: those that react via nucleophilic substitution (e.g., halo-triazines) and those that react via nucleophilic addition (e.g., vinyl sulfones). This guide compares the cross-reactivity of these two major classes of reactive dyes with biologically and chemically relevant functional groups: amines (-NH2), hydroxyls (-OH), and thiols (-SH).
Comparison of Cross-Reactivity with Different Functional Groups
The reactivity of these dyes is influenced by factors such as pH, temperature, and the nucleophilicity of the target functional group. The following table summarizes the general cross-reactivity profiles.
| Reactive Dye Type | Functional Group | Relative Reactivity | Optimal pH for Reaction | Reaction Type |
| Monochlorotriazine (MCT) | Primary Amines (-NH₂) | High | 8.0 - 9.0 | Nucleophilic Substitution |
| Hydroxyls (-OH) | Moderate | > 10.5 | Nucleophilic Substitution | |
| Thiols (-SH) | Moderate to High | 7.0 - 8.0 | Nucleophilic Substitution | |
| Vinyl Sulfone (VS) | Primary Amines (-NH₂) | High | 9.0 - 10.0 | Michael Addition |
| Hydroxyls (-OH) | Low to Moderate | > 11.0 | Michael Addition | |
| Thiols (-SH) | Very High | 6.5 - 7.5 | Michael Addition |
Signaling Pathways and Reaction Mechanisms
The reaction mechanisms for monochlorotriazine and vinyl sulfone dyes with nucleophilic functional groups are distinct.
Caption: Nucleophilic substitution reaction of an MCT dye.
Caption: Michael addition reaction of a VS dye.
Experimental Protocols
Objective: To determine the cross-reactivity of a reactive dye with amine, hydroxyl, and thiol functional groups by monitoring the reaction progress spectrophotometrically.
Materials:
-
Reactive Dye (e.g., a known monochlorotriazine or vinyl sulfone dye)
-
Amine-containing substrate (e.g., glycine or bovine serum albumin)
-
Hydroxyl-containing substrate (e.g., glucose or cellulose)
-
Thiol-containing substrate (e.g., cysteine or glutathione)
-
Buffer solutions of varying pH (e.g., phosphate buffers for pH 6-8, carbonate-bicarbonate buffers for pH 9-11)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the reactive dye in deionized water.
-
Prepare stock solutions of the amine, hydroxyl, and thiol substrates in appropriate buffer solutions.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reactive dye.
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
In a cuvette, mix the buffer solution and the substrate solution.
-
Initiate the reaction by adding a small volume of the reactive dye stock solution and start recording the absorbance at regular time intervals.
-
The decrease in absorbance of the free dye is monitored over time as it reacts with the substrate.
-
-
Data Analysis:
-
The rate of reaction can be determined from the change in absorbance over time.
-
By performing the experiment at different pH values and with different substrates, a comparative analysis of the cross-reactivity can be established.
-
Experimental Workflow
Caption: Workflow for spectrophotometric analysis of cross-reactivity.
Conclusion
The cross-reactivity of reactive dyes is fundamentally dependent on the nature of their reactive functional groups. While the specific structure of this compound remains elusive in public databases, the principles of reactivity can be understood through the study of well-defined reactive dyes. In general, vinyl sulfone dyes exhibit high reactivity towards thiols under near-neutral conditions, while monochlorotriazine dyes react readily with amines at slightly alkaline pH. The reactivity with hydroxyl groups typically requires more strongly alkaline conditions for both types of dyes. This comparative understanding is essential for the targeted application of reactive compounds in various scientific and industrial fields.
A Comparative Study of Photocatalysts for the Degradation of C.I. Reactive Red Dyes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Photocatalytic Efficiency
The effective removal of textile dyes from wastewater is a significant environmental challenge. Among these, C.I. Reactive Red dyes are particularly persistent due to their complex aromatic structures. This guide provides a comparative analysis of various photocatalysts for the degradation of C.I. Reactive Red 72 and structurally similar reactive red dyes, offering a valuable resource for researchers in environmental science and materials chemistry.
Performance Comparison of Photocatalysts
The efficiency of a photocatalyst is determined by several factors, including its composition, surface area, and the experimental conditions under which it is tested. This section summarizes the performance of various photocatalysts in the degradation of different C.I. Reactive Red dyes.
| Photocatalyst | Target Dye | Initial Dye Conc. (mg/L) | Catalyst Dose (g/L) | Light Source | pH | Reaction Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k_app) (min⁻¹) | Reference |
| TiO₂/Xanthan Gum | Reactive Red | 25 | 0.025 | Solar | 5 | 120 | 92.5 | 0.0183 | [1] |
| TiO₂ (Degussa P25) | C.I. Reactive Red 158 | 200 | 0.4 | UV | 3 | 14 | 95.53 | 0.0532 | [2] |
| nano-size TiO₂ on PET | C.I. Reactive Red 2 | 100 | 0.4 (g/mL) | Solar | - | 720 | 98 (color removal) | - | [3][4] |
| bulk TiO₂ on PET | C.I. Reactive Red 2 | 100 | 0.4 (g/mL) | Solar | - | 720 | 88 (color removal) | - | [3][4] |
| UV/US/TiO₂ | C.I. Reactive Red 2 | - | - | UV/Ultrasound | 7 | - | - | 0.94 h⁻¹ | [5] |
| UV/TiO₂ | C.I. Reactive Red 2 | - | - | UV | 7 | - | - | 0.85 h⁻¹ | [5] |
| Anatase/Brookite TiO₂ | C.I. Reactive Red 195 | 50 | 2.0 | UV-A | - | 15 | ~100 | - | [6] |
| N and Ag co-doped ZnO | Congo Red* | 10 | 2.0 | UV | 8 | 120 | 99.7 | - | [7] |
| ZnO-Nd | C.I. Reactive Red 198 | 10 | 0.1 | - | 5 | 120 | 100 | - | [8] |
| Fe₂O₃/Bentonite/TiO₂ | C.I. Reactive Red 198 | - | - | UV | - | 60 | 100 | - | [9] |
Note: Congo Red is an azo dye with a similar chromophore to reactive red dyes and is included for comparative purposes.
Experimental Protocols
The following section details the generalized experimental methodologies employed in the cited studies for the photocatalytic degradation of reactive red dyes.
Photocatalyst Preparation
-
Synthesis of Composite Photocatalysts: For composite materials like TiO₂/Xanthan Gum, a sol-gel dip-coating technique is often used.[1] Doped photocatalysts, such as N and Ag co-doped ZnO, can be synthesized via a one-step liquid impregnation method followed by calcination.[7]
-
Immobilization: In some studies, photocatalysts like TiO₂ are immobilized on supports such as PET plastic to facilitate recovery and reuse.[3][4]
Photocatalytic Reactor Setup
-
A batch photoreactor, typically made of Pyrex glass, is commonly used.[1]
-
The light source, which can be a UV lamp or simulated solar light, is positioned to irradiate the solution.
-
The solution is continuously stirred to ensure a homogenous suspension of the photocatalyst.
Degradation Experiment
-
A stock solution of the target reactive red dye is prepared in deionized water.
-
The desired concentration of the photocatalyst is added to the dye solution.
-
The pH of the suspension is adjusted to the optimal value using dilute acid or base.
-
The suspension is typically stirred in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at regular time intervals.
-
The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.
Analysis
-
The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax).
-
The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
-
The reaction kinetics are often modeled using the pseudo-first-order rate equation: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent rate constant.
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for a typical photocatalytic degradation experiment.
Caption: Simplified signaling pathway of photocatalytic degradation of organic dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of C.I. Reactive Red 2 in UV/TiO2-based systems: effects of ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of Congo red using doped zinc oxide nanoparticles | EQA - International Journal of Environmental Quality [eqa.unibo.it]
- 8. Application of ZnO-Nd Nano-Photocatalyst for the Reactive Red 198 Dye Decolorization in the Falling-Film Photocatalytic Reactor [mdpi.com]
- 9. mdpi.com [mdpi.com]
C.I. Reactive Red 72: A Potential Alternative to Procion Red MX-5B in Research Applications
A Comparative analysis of C.I. Reactive Red 72 and the well-characterized Procion Red MX-5B (C.I. Reactive Red 2) for researchers, scientists, and drug development professionals. This guide provides an objective comparison based on available data, outlines experimental protocols for performance evaluation, and visualizes key chemical and procedural concepts.
This guide addresses the potential of this compound as an alternative to the widely used Procion Red MX-5B. It is important to note that publicly available scientific data for this compound is limited. Consequently, this comparison relies on the established properties of Procion Red MX-5B and the general characteristics of dichlorotriazine reactive dyes, the class to which Procion Red MX-5B belongs and to which this compound is presumed to belong based on its nomenclature.
Chemical and Physical Properties
Procion Red MX-5B is a well-documented monoazo dye featuring a dichlorotriazine reactive group. This group enables the dye to form covalent bonds with nucleophilic groups present in substrates like cellulose, silk, and wool, resulting in excellent color fastness. Its high water solubility further facilitates its use in various aqueous applications.
While specific data for this compound is scarce, its designation as a "Reactive Red" suggests it shares a similar mechanism of action, likely possessing a reactive heterocyclic group. The performance characteristics of such dyes are dictated by both the chromophore, which determines the color, and the reactive group, which governs its reactivity and fixation to the substrate.
| Property | Procion Red MX-5B (C.I. Reactive Red 2) | This compound |
| CAS Number | 17804-49-8 | 12226-35-6 |
| Chemical Class | Dichlorotriazine Monoazo Dye | Presumed Reactive Dye |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | Not publicly available |
| Molecular Weight | 615.33 g/mol | Not publicly available |
| Appearance | Dark red to purplish-red powder | Not publicly available |
| Maximum Absorption (λmax) | 538 nm | Not publicly available |
| Solubility | High in water | Not publicly available |
Applications in Research and Drug Development
Procion Red MX-5B has found utility beyond the textile industry, with specific applications in biological research. It has been employed for the visualization of the osteocyte canalicular system and in biosorption studies. The covalent bonding capability of reactive dyes makes them suitable as markers and probes in various biological assays, provided their interaction with the target molecule or system is well-characterized.
The applicability of this compound in similar research contexts remains to be experimentally determined. Its suitability would depend on factors such as its specific reactivity, solubility, spectral properties, and any potential interference with biological processes.
Experimental Protocols for Comparative Evaluation
For researchers considering this compound as an alternative, a direct comparative study is recommended. The following experimental protocols provide a framework for such an evaluation.
Protocol 1: Comparative Dyeing of a Model Substrate
Objective: To compare the dyeing efficiency and colorfastness of Procion Red MX-5B and this compound on a standardized substrate (e.g., cotton fabric).
Materials:
-
Procion Red MX-5B
-
This compound
-
Scoured and bleached cotton fabric
-
Sodium carbonate (soda ash)
-
Sodium chloride
-
Deionized water
-
Spectrophotometer
Procedure:
-
Dye Solution Preparation: Prepare stock solutions of both dyes at a concentration of 1% (w/v) in deionized water.
-
Dye Bath Preparation: For each dye, prepare a dye bath with a liquor ratio of 20:1 (20 mL of water for every 1 gram of fabric). Add sodium chloride (e.g., 60 g/L) to the dye bath.
-
Dyeing: Immerse a pre-weighed cotton fabric sample (e.g., 5g) into the dye bath at room temperature. Add the required amount of dye stock solution for a 2% depth of shade. Agitate for 30 minutes.
-
Fixation: Add sodium carbonate (e.g., 20 g/L) to the dye bath to raise the pH and initiate the fixation reaction. Continue agitation for 60 minutes.
-
Washing: Remove the dyed fabric, rinse with cold water, and then wash with a hot detergent solution (e.g., 2 g/L non-ionic detergent at 90°C for 15 minutes) to remove unfixed dye. Rinse thoroughly and air dry.
-
Analysis:
-
Color Strength (K/S): Measure the K/S value of the dyed fabrics using a spectrophotometer to quantify the dye uptake.
-
Wash Fastness: Assess the wash fastness according to a standard method (e.g., ISO 105-C06).
-
Light Fastness: Evaluate the light fastness of the dyed samples using a Xenon arc lamp (e.g., ISO 105-B02).
-
Protocol 2: Evaluation of Protein Staining Efficacy
Objective: To compare the ability of Procion Red MX-5B and this compound to stain proteins on a polyacrylamide gel.
Materials:
-
Polyacrylamide gel with separated protein standards
-
Procion Red MX-5B
-
This compound
-
Trichloroacetic acid (TCA)
-
Methanol
-
Acetic acid
-
Deionized water
-
Gel imaging system
Procedure:
-
Fixation: After electrophoresis, fix the gel in a solution of 40% methanol and 10% acetic acid for 30 minutes.
-
Staining: Prepare staining solutions of 0.1% (w/v) of each dye in deionized water. Immerse the fixed gels in the respective dye solutions and agitate gently for 1-2 hours.
-
Destaining: Destain the gels in a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible against a clear background.
-
Analysis:
-
Sensitivity: Determine the lowest detectable amount of protein for each dye.
-
Linearity: Assess the linearity of the staining signal with increasing protein concentration using densitometry.
-
Specificity: Observe any background staining or non-specific binding.
-
Visualizing Concepts with Graphviz
To better illustrate the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Caption: Covalent bond formation between a dichlorotriazine dye and a substrate.
Caption: Experimental workflow for comparing the performance of two reactive dyes.
Conclusion
Procion Red MX-5B is a well-established reactive dye with documented properties and applications that extend into the research domain. While this compound is commercially available, the lack of comprehensive public data necessitates a cautious approach for its adoption as a direct substitute. For researchers in science and drug development, the performance and potential side-effects of any reagent are critical. Therefore, it is strongly recommended that a thorough in-house evaluation, following protocols similar to those outlined in this guide, be conducted before considering this compound as a viable alternative to Procion Red MX-5B in specific applications. This due diligence will ensure the reliability and reproducibility of experimental results.
Performance comparison of different reactive dye systems in bioconjugation
A Comparative Guide to Reactive Dye Systems in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of fluorescent dyes to biomolecules, a process known as bioconjugation, is a cornerstone of modern biological research and drug development. The choice of reactive dye chemistry is critical, influencing the specificity, efficiency, and reproducibility of the labeling process. This guide provides an objective comparison of common reactive dye systems, supported by experimental data and detailed protocols to aid in the selection of the most appropriate system for your research needs.
Amine-Reactive Dyes: The Workhorse of Bioconjugation
Amine-reactive dyes, predominantly featuring N-hydroxysuccinimide (NHS) esters, are the most widely used class of reagents for labeling proteins.[1][2][3][4] They react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][5][6]
Key Performance Characteristics:
-
Abundance of Targets: Lysine residues are generally abundant on the surface of proteins, providing multiple sites for labeling.[7][8]
-
Ease of Use: The labeling protocol is relatively straightforward and is typically performed at a slightly basic pH (7.2-8.5).[1][6]
-
Potential for Heterogeneity: The presence of multiple lysine residues can lead to a heterogeneous mixture of labeled products with varying degrees of labeling (DOL), which can potentially affect the biological activity of the protein.[9][10][11]
-
Hydrolysis Sensitivity: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction and can reduce labeling efficiency.[6][12]
Experimental Protocol: Protein Labeling with an Amine-Reactive NHS Ester Dye
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3 (e.g., 0.1 M sodium bicarbonate). The protein concentration should typically be between 1-10 mg/mL.[13]
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[13]
-
Conjugation Reaction: Add a calculated molar excess of the reactive dye to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye over the protein.[14] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[6]
-
Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[15][16]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[15][16]
Workflow for Amine-Reactive Labeling
Caption: Workflow for protein labeling using an amine-reactive NHS ester dye.
Thiol-Reactive Dyes: Site-Specific Labeling
Thiol-reactive dyes, most commonly maleimides, target the sulfhydryl groups of cysteine residues.[17][18][19] Since cysteine is a less abundant amino acid than lysine, thiol-reactive labeling often results in more site-specific and homogeneous conjugates.[7][8]
Key Performance Characteristics:
-
Site-Specificity: The lower abundance of cysteine residues allows for more controlled and site-specific labeling, which can be crucial for preserving protein function.[7][8]
-
Mild Reaction Conditions: The reaction proceeds efficiently at neutral pH (6.5-7.5).[7][18][20]
-
Specificity: Maleimides are highly specific for thiols at neutral pH, with minimal cross-reactivity with other amino acid side chains.[18] However, at pH values above 7.5, reactivity with amines can occur.[20]
-
Requirement for Free Thiols: This method requires the presence of a free, accessible sulfhydryl group. For proteins with internal disulfide bonds, a reduction step is necessary prior to labeling.
Experimental Protocol: Protein Labeling with a Thiol-Reactive Maleimide Dye
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Dissolve the protein in a buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS) containing a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If labeling a native free cysteine, the reducing agent is omitted.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the maleimide dye. This is typically done using a desalting column.
-
Dye Preparation: Dissolve the maleimide dye in a suitable organic solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: The reaction can be stopped by adding a free thiol-containing compound like β-mercaptoethanol or cysteine.
-
Purification and Characterization: Purify the conjugate and determine the DOL as described for amine-reactive labeling.
Signaling Pathway of Thiol-Reactive Labeling
Caption: Reaction mechanism of a thiol-reactive maleimide dye with a cysteine residue.
Bioorthogonal Chemistries: Precision and Control
Bioorthogonal chemistries allow for highly specific labeling in complex biological environments. Two prominent examples are copper-free click chemistry and sortase-mediated ligation.
Copper-Free Click Chemistry
This powerful technique involves the reaction between a strained alkyne (like DBCO) and an azide to form a stable triazole linkage.[21][22][23] This reaction is highly specific and does not interfere with native biological functional groups.[21][22]
Key Performance Characteristics:
-
Bioorthogonality: The reacting groups are abiotic, ensuring no cross-reactivity with biological molecules.[22][23]
-
High Efficiency: The reaction is very fast and proceeds to near-quantitative yields under mild, physiological conditions.[21][22]
-
Two-Step Process: Requires the initial introduction of either the alkyne or azide handle onto the biomolecule.[21][24]
Sortase-Mediated Ligation
This enzymatic method utilizes the bacterial transpeptidase Sortase A to covalently link a protein containing a specific recognition motif (LPXTG) to a probe carrying an N-terminal oligo-glycine sequence.[25][26][27]
Key Performance Characteristics:
-
Site-Specific and Stoichiometric: Provides precise, single-site labeling, resulting in a homogeneous product.[25][26]
-
Enzymatic Control: The reaction is catalyzed by an enzyme, ensuring high specificity.[26][28]
-
Genetic Engineering Required: The target protein needs to be genetically engineered to include the sortase recognition motif.[25]
Experimental Workflow for Copper-Free Click Chemistry
Caption: General workflow for protein labeling via copper-free click chemistry.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the different reactive dye systems. The values are representative and can vary depending on the specific protein, dye, and reaction conditions.
| Feature | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Copper-Free Click Chemistry (DBCO-Azide) | Sortase-Mediated Ligation |
| Target Residue | Lysine, N-terminus[1][7] | Cysteine[7][17] | Introduced Alkyne/Azide[21][22] | C-terminal LPXTG motif[25][26] |
| Specificity | Moderate (multiple sites)[10] | High (fewer sites)[7] | Very High (bioorthogonal)[21][22] | Very High (enzymatic)[26][28] |
| Homogeneity | Low to Moderate[9][10] | High[7] | Very High[24] | Very High (stoichiometric)[25] |
| Reaction pH | 7.2 - 8.5[1][6] | 6.5 - 7.5[7][18] | Physiological (7.4)[21] | Physiological (7.4)[29] |
| Typical Reaction Time | 1 - 4 hours[6] | 2 - 4 hours | < 1 hour to several hours[22][23] | 1 - 4 hours |
| Efficiency | Good, but susceptible to hydrolysis[12] | High | Very High[21][23] | Good to High (enzyme dependent)[28] |
| Protein Modification | None required (utilizes native amines) | May require reduction of disulfides | Requires prior modification to introduce handle[21] | Requires genetic engineering[25] |
Conclusion
The selection of a reactive dye system is a critical decision in bioconjugation that should be guided by the specific requirements of the application.
-
Amine-reactive dyes are a robust and straightforward choice for general protein labeling where a high degree of homogeneity is not essential.
-
Thiol-reactive dyes offer a significant improvement in site-specificity and are ideal when labeling at a defined position is important and a free cysteine is available or can be introduced.
-
Bioorthogonal chemistries , such as copper-free click chemistry and sortase-mediated ligation, provide the highest level of precision and control, making them the preferred methods for applications that demand homogeneous, stoichiometrically defined conjugates, especially in complex biological settings.
By understanding the principles and performance characteristics of each system, researchers can make informed decisions to achieve optimal and reproducible bioconjugation results.
References
- 1. Amine-Reactive Dyes - Biotium [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. nbinno.com [nbinno.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. api-docs.rango.exchange [api-docs.rango.exchange]
- 8. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckman.com [beckman.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiol-Reactive Dyes - Biotium [biotium.com]
- 19. scbt.com [scbt.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. interchim.fr [interchim.fr]
- 22. interchim.fr [interchim.fr]
- 23. glenresearch.com [glenresearch.com]
- 24. lumiprobe.com [lumiprobe.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. researchgate.net [researchgate.net]
- 28. Engineered peptide ligases for cell signaling and bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Total Protein Stains for Western Blot Normalization: Benchmarking C.I. Reactive Red 72 Against Commercial Kits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for total protein staining on Western blot membranes, a critical step for accurate normalization in quantitative analysis. We evaluate the performance of C.I. Reactive Red 72 against established commercial staining kits and traditional dyes. Due to the limited availability of a standardized protocol for this compound in this specific application, a generalized protocol is proposed based on the principles of reactive dye chemistry. All quantitative data for commercial and traditional stains are summarized for easy comparison, and detailed experimental protocols are provided.
Data Presentation: Comparison of Total Protein Stains
The following table summarizes the key performance indicators for this compound and a selection of commercially available and traditional total protein stains. It is important to note that the performance of this compound is hypothetical and requires experimental validation.
| Feature | This compound (Hypothetical) | AzureRed Fluorescent Protein Stain | AdvanStain Total Fluorescent | LI-COR Revert™ 700 Total Protein Stain | Ponceau S | Coomassie Brilliant Blue R-250 |
| Stain Type | Reactive Dye (Colorimetric) | Fluorescent | Fluorescent | Fluorescent | Anionic Dye (Colorimetric) | Anionic Dye (Colorimetric) |
| Membrane Compatibility | PVDF, Nitrocellulose | PVDF, Nitrocellulose | PVDF, Nitrocellulose | PVDF, Nitrocellulose | PVDF, Nitrocellulose | PVDF |
| Staining Time | 15-30 min | ~30 min | < 20 min | ~10 min | 5-10 min | ~1 min |
| Detection Method | Visible Light | Fluorescent Imager (Cy3/Green Channel) | Fluorescent Imager (Cy3/Green Channel) | Fluorescent Imager (700 nm channel) | Visible Light | Visible Light |
| Limit of Detection | Data not available | < 1 ng | Data not available | Low ng range | ~250 ng | ~50 ng |
| Linear Dynamic Range | Data not available | > 4 orders of magnitude | 1-50 µg of lysate | 1-60 µg of lysate | Broad | Narrow |
| Reversibility | Potentially irreversible | Reversible | No destaining required | Reversible | Reversible | Permanent |
| Compatibility with Immunodetection | Requires validation | Yes | Yes | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each staining procedure are provided below.
This compound Staining (Hypothetical Protocol)
Note: This is a proposed protocol based on the general principles of reactive dye chemistry and requires optimization and validation.
Materials:
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Methanol
-
Deionized water
-
PVDF or nitrocellulose membrane with transferred proteins
Procedure:
-
Following protein transfer, briefly rinse the membrane with deionized water.
-
If using a PVDF membrane, pre-wet with methanol for 30 seconds and then rinse with deionized water.
-
Prepare a staining solution of 0.1% (w/v) this compound in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Immerse the membrane in the staining solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Decant the staining solution and wash the membrane with deionized water several times to remove excess stain until the background is clear and protein bands are distinct.
-
Image the membrane using a standard gel doc system with white light illumination.
AzureRed Fluorescent Protein Stain
Materials:
-
AzureRed Fluorescent Protein Stain Kit
-
PVDF or nitrocellulose membrane
Procedure:
-
Following protein transfer, wash the blot for 5 minutes in water.
-
For PVDF membranes, incubate in AzureRed Stain Solution for 15-30 minutes with gentle rocking.
-
Place the blot in Fix Solution and incubate for 5 minutes.
-
Rinse the blot with 100% ethanol three times for 2-3 minutes each until the background is clear.
-
Allow the membrane to dry completely before imaging on a fluorescent imaging system using UV or green light excitation.
AdvanStain Total Fluorescent Protein Staining
Materials:
-
AdvanStain Total Fluorescent Protein Staining Kit
-
PVDF or nitrocellulose membrane
Procedure:
-
After transfer, incubate the membrane in water for 5 minutes.
-
Incubate PVDF membranes for 5 minutes and nitrocellulose membranes for 10 minutes in AdvanStain Total Staining Solution.
-
Wash the membrane three times for 3 minutes each with the provided Washing Solution.
-
Image the blot using a digital imaging system with a Cy3-compatible filter.
LI-COR Revert™ 700 Total Protein Stain
Materials:
-
Revert™ 700 Total Protein Stain Kit
-
PVDF or nitrocellulose membrane
Procedure:
-
After transfer, allow the membrane to completely dry.
-
Rehydrate the membrane in the Revert™ 700 Rehydration Solution.
-
Stain the membrane with Revert™ 700 Total Protein Stain for 5 minutes.
-
Wash the membrane twice with the provided Wash Solution for 30 seconds each.
-
Image the membrane in the 700 nm channel of a compatible fluorescence imaging system.
Ponceau S Staining
Materials:
-
Ponceau S solution (0.1% Ponceau S in 5% acetic acid)
-
Deionized water
-
PVDF or nitrocellulose membrane
Procedure:
-
After transfer, rinse the membrane with deionized water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature.
-
Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.
-
Image the membrane. The stain can be completely removed by further washing to proceed with immunodetection.
Coomassie Brilliant Blue R-250 Staining
Materials:
-
Coomassie Brilliant Blue R-250 staining solution (0.1% Coomassie Blue R-250, 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
-
PVDF membrane
Procedure:
-
After transfer, wash the PVDF membrane in deionized water.
-
Incubate the membrane in the Coomassie staining solution for no longer than 1 minute.
-
Transfer the membrane to the destaining solution and wash until protein bands are visible against a clear background.
-
Rinse with water and air dry. This staining is permanent and not compatible with subsequent immunodetection.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for comparing different total protein stains in a Western blotting experiment.
EGFR-MAPK Signaling Pathway
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a common pathway analyzed by Western blotting.
A Comparative Analysis of the Cytotoxicity of Reactive Red Dyes in Textile Applications
A notable gap in publicly available scientific literature exists regarding the specific cytotoxicity of C.I. Reactive Red 72. To provide a comparative framework, this guide synthesizes available data on the cytotoxicity of other reactive red dyes, primarily focusing on C.I. Reactive Red 120, and includes general toxicity information for C.I. Reactive Red 2. This information is intended to serve as a reference for researchers and professionals in drug development and related scientific fields.
Comparative Cytotoxicity Data
The cytotoxic effects of several reactive textile dyes have been evaluated in vitro using human cell lines. A key study investigated the impact of dyes on human keratinocytes (HaCaT), representing skin cells, and human hepatoma cells (HepaRG), representing liver cells. The results, summarized below, highlight the differential cytotoxic potential of these compounds.
| Dye | Cell Line | Concentration (µg/mL) | Relative Survival (%) |
| Reactive Red 120 | HaCaT | 1000 | ~80% |
| HepaRG | 1000 | ~100% | |
| Reactive Blue 2 | HaCaT | 1000 | ~60% |
| HepaRG | 1000 | ~100% | |
| Reactive Blue 19 | HaCaT | 500 | ~70% |
| 1000 | ~40% | ||
| HepaRG | 1000 | ~75% | |
| Reactive Orange 16 | HaCaT | 1000 | ~50% |
| HepaRG | 1000 | ~70% | |
| Reactive Green 19 | HaCaT | 1000 | ~100% |
| HepaRG | 1000 | ~100% |
Data extracted from a study by Silva et al. (2022)[1][2]. The relative survival is an approximation based on the graphical data presented in the publication.
The data indicates that at a concentration of 1000 µg/mL, C.I. Reactive Red 120 exhibited moderate cytotoxicity towards HaCaT cells, reducing cell viability to approximately 80%, while showing negligible effects on HepaRG cells.[2] In comparison, other reactive dyes like Reactive Blue 19 and Reactive Orange 16 demonstrated more pronounced cytotoxic effects on both cell lines.[2] Notably, Reactive Green 19 appeared to be the least cytotoxic among the tested dyes.[2]
General safety information for C.I. Reactive Red 2 suggests that it may cause sensitization by inhalation and skin contact and is considered a hazardous substance.[3] However, specific in vitro cytotoxicity data for this dye was not found in the reviewed literature.
Experimental Protocols
The cytotoxicity data presented above was primarily generated using a flow cytometry-based in vitro micronucleus (MN) assay with the In Vitro MicroFlow® kit.[1][2]
Cell Culture and Treatment
-
Cell Lines:
-
HaCaT: Immortalized human keratinocyte cell line, representing skin cells.
-
HepaRG: Immortalized human hepatic cell line, representing liver cells.
-
-
Culture Conditions: Cells were cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Preparation: The textile dyes were dissolved in a suitable solvent (e.g., phosphate-buffered saline - PBS) to prepare stock solutions.
-
Exposure: Cells were seeded in 96-well plates and exposed to various concentrations of the reactive dyes for a specific duration (e.g., 24 hours).
Cytotoxicity Assessment
-
Method: Flow cytometry-based assay to assess cell viability.
-
Principle: The assay utilizes a fluorescent dye (e.g., ethidium monoazide - EMA) that can only penetrate cells with compromised membrane integrity (i.e., dead or dying cells).
-
Procedure:
-
After the exposure period, the cells are treated with EMA.
-
The cells are then analyzed by a flow cytometer.
-
The percentage of EMA-positive cells provides a measure of cytotoxicity.
-
Relative survival is calculated by comparing the percentage of viable cells in the treated samples to the solvent control.
-
Potential Signaling Pathways in Reactive Dye Cytotoxicity
While the precise molecular mechanisms of cytotoxicity for many reactive dyes are not fully elucidated, the involvement of oxidative stress is a recurring theme for azo dyes. The generation of reactive oxygen species (ROS) can trigger a cascade of cellular events leading to cell death.
Caption: Generalized signaling pathway of reactive dye-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxicity of textile dyes.
Caption: A typical workflow for in vitro cytotoxicity screening of textile dyes.
References
Quantitative Analysis of C.I. Reactive Red 72 Covalent Binding: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of covalent binding of C.I. Reactive Red 72 and other reactive compounds to proteins. It is intended for researchers, scientists, and drug development professionals engaged in the study of covalent interactions. This document outlines key experimental protocols, presents comparative data in tabular format, and includes visualizations of experimental workflows.
Introduction to Covalent Binding Analysis
Reactive dyes, such as this compound, form stable covalent bonds with nucleophilic residues on proteins, such as lysine, cysteine, and histidine.[1] The ability to accurately quantify this covalent binding is crucial in drug development for understanding a compound's mechanism of action, assessing its potency and selectivity, and evaluating potential off-target effects and toxicity.[2][3] A variety of analytical techniques can be employed to measure the extent of covalent modification, each with its own advantages and limitations.
Comparative Analysis of Quantitative Methods
The selection of an appropriate method for quantifying covalent binding depends on factors such as the properties of the reactive molecule and the target protein, the required sensitivity, and the available instrumentation. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Mass Spectrometry (MS) | Measures the mass increase of the protein or its peptide fragments upon covalent modification.[4] | High specificity and sensitivity; can identify the site of modification.[4][5] | Requires specialized equipment and expertise; can be complex to analyze data from heterogeneous samples. | High (pmol to fmol) |
| Spectrophotometry | Measures the change in absorbance of the reactive dye solution after incubation with the protein and removal of unbound dye.[6][7] | Simple, rapid, and widely accessible instrumentation.[7] | Lower sensitivity; indirect measurement; potential for interference from non-covalent binding.[8] | Moderate (nmol to µmol) |
| Fluorescence Spectroscopy | Measures the fluorescence of the covalently attached dye after removal of the unbound dye.[9][10] | High sensitivity for fluorescent dyes; suitable for high-throughput screening. | Requires the reactive molecule to be fluorescent; potential for quenching or environmental effects on fluorescence. | High (pmol to nmol) |
| Radiolabeling | Uses a radiolabeled version of the reactive compound and measures the radioactivity incorporated into the protein.[2][11] | Very high sensitivity; direct measurement of binding. | Requires synthesis of radiolabeled compounds; involves handling of radioactive materials. | Very High (fmol to pmol) |
Comparison of this compound with Alternative Reactive Moieties
This compound belongs to the class of reactive azo dyes.[1] In the context of targeted covalent inhibitors and bioconjugation, various other reactive groups ("warheads") are employed to target specific amino acid residues on proteins.[12] The choice of reactive group influences the selectivity and kinetics of the covalent interaction.
| Reactive Group Class | Example Reactive Moiety | Target Amino Acid(s) | Key Features |
| Triazine Dyes | Dichlorotriazine (similar to this compound) | Lysine, Histidine, Cysteine, Tyrosine | Broad reactivity; forms stable covalent bonds under mild alkaline conditions.[1] |
| Acrylamides | Acrylamide | Cysteine | Widely used in targeted covalent inhibitors; forms a stable thioether bond.[12] |
| Maleimides | Maleimide | Cysteine | Highly specific for sulfhydryl groups; reaction is rapid at neutral pH.[13] |
| Succinimidyl Esters (NHS Esters) | N-Hydroxysuccinimide ester | Lysine | Reacts with primary amines to form stable amide bonds.[14] |
| Sulfonyl Fluorides | Phenylsulfonyl fluoride (PMSF) | Serine, Tyrosine | Reacts with nucleophilic residues; often used as protease inhibitors.[12] |
Experimental Protocols
Detailed methodologies for the key quantitative techniques are provided below. These are generalized protocols that should be optimized for the specific protein and reactive compound under investigation.
Protocol 1: Spectrophotometric Quantification of Covalent Binding
This protocol is suitable for colored reactive compounds like this compound.
-
Preparation of Standard Curve: Prepare a series of dilutions of the reactive dye in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and measure their absorbance at the dye's λmax to generate a standard curve of absorbance versus concentration.
-
Incubation: Incubate the target protein with a known concentration of the reactive dye at a specific temperature and for a defined period to allow for covalent bond formation. Include a control sample with no protein.
-
Removal of Unbound Dye: Separate the protein-dye conjugate from the unbound dye using a desalting column or through dialysis.
-
Quantification: Measure the absorbance of the protein-dye conjugate solution at the dye's λmax.
-
Calculation: Determine the concentration of the bound dye using the standard curve. The extent of covalent binding can be expressed as a molar ratio of dye to protein.
Protocol 2: Mass Spectrometry-Based Quantification of Covalent Adducts
This protocol provides a high level of detail, including the site of modification.
-
Incubation: React the target protein with the reactive compound.
-
Sample Preparation:
-
Intact Protein Analysis ("Top-Down"): Desalt the protein-adduct solution.
-
Peptide-Based Analysis ("Bottom-Up"): Denature the protein, reduce and alkylate cysteine residues, and then digest the protein into smaller peptides using a protease like trypsin.[4]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
For intact protein analysis, determine the mass of the unmodified protein and the protein-adduct. The mass shift corresponds to the mass of the covalently bound molecule.[4]
-
For peptide analysis, identify peptides that show a mass increase corresponding to the addition of the reactive compound. The MS/MS fragmentation pattern can pinpoint the exact amino acid residue that is modified.[5]
-
-
Data Analysis: Quantify the extent of modification by comparing the peak intensities of the modified and unmodified protein or peptides.[4]
Protocol 3: Fluorescence-Based Quantification of Covalent Labeling
This protocol is applicable when using a fluorescent reactive dye.
-
Labeling Reaction: Incubate the target protein with the fluorescent reactive dye.
-
Purification: Remove the unreacted dye using size-exclusion chromatography or dialysis.
-
Measurement: Measure the fluorescence emission of the labeled protein at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the concentration of the bound fluorophore by comparing the fluorescence intensity to a standard curve of the free fluorophore. The degree of labeling is calculated as the molar ratio of the fluorophore to the protein.[9][10]
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in the quantitative analysis of covalent binding.
References
- 1. etaorganics.com [etaorganics.com]
- 2. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 3. Technologies for Direct Detection of Covalent Protein-Drug Adducts [pubmed.ncbi.nlm.nih.gov]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding stoichiometry and affinity of fluorescent dyes to proteins in different structural states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent attachment and non-specific binding of reactive probe molecules onto surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. Protein Level Quantification Across Fluorescence-based Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Nuclear Counterstaining: DAPI vs. Red Fluorescent Alternatives
For researchers, scientists, and drug development professionals, accurate visualization of cellular components is paramount. Nuclear counterstaining is a fundamental technique in fluorescence microscopy, providing essential context for the localization of target proteins and other molecules. While the blue-fluorescent DAPI stain has long been a staple, the need for spectral diversity in multiplex imaging has driven the adoption of red-fluorescent alternatives. This guide provides a detailed comparison of DAPI and a common red nuclear counterstain, Propidium Iodide (PI), offering insights into their performance, experimental protocols, and mechanisms of action.
Executive Summary
This guide directly compares the utility of 4',6-diamidino-2-phenylindole (DAPI) and Propidium Iodide (PI) for nuclear counterstaining in fixed cells. While C.I. Reactive Red 72 is a dye used in the textile industry, there is no evidence in scientific literature to support its use as a nuclear counterstain. Therefore, this comparison focuses on the well-established red counterstain, Propidium Iodide.
DAPI is a highly specific DNA stain that emits a bright blue fluorescence and is ideal for use with green and red fluorophores. Propidium Iodide offers a red-fluorescent alternative, crucial for experiments where the blue channel is otherwise occupied. However, PI's ability to also stain RNA necessitates an additional RNase treatment step for optimal nuclear specificity. The choice between these two stains will ultimately be dictated by the specific spectral requirements of the experiment.
Quantitative Data Comparison
The selection of a nuclear counterstain is critically dependent on its photophysical properties. The following table provides a quantitative comparison of DAPI and Propidium Iodide.
| Property | DAPI | Propidium Iodide (PI) |
| Maximum Excitation | ~358 nm | ~535 nm |
| Maximum Emission | ~461 nm | ~617 nm |
| Fluorescence Color | Blue | Red |
| Binding Target | A-T rich regions of dsDNA[1][2][3][4] | Intercalates into dsDNA and dsRNA |
| Cell Permeability (Live Cells) | Limited | Impermeable |
| Cell Permeability (Fixed/Permeabilized Cells) | Permeable | Permeable |
| Quantum Yield Enhancement | ~20-fold increase upon binding to dsDNA[5][6] | Significant increase upon binding to nucleic acids |
| Common Applications | Nuclear counterstain in fixed cells, apoptosis assays, cell cycle analysis[1] | Nuclear counterstain in fixed cells, dead cell indicator in viability assays[3][7] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful and consistent staining. Below are standardized protocols for using DAPI and Propidium Iodide as nuclear counterstains in fixed adherent cells.
DAPI Staining Protocol for Fixed Cells
-
Cell Culture and Fixation: Culture cells on sterile glass coverslips to the desired confluency. Aspirate the culture medium, wash once with phosphate-buffered saline (PBS), and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize by incubating with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the permeabilized cells three times with PBS. Incubate with a 300 nM DAPI solution in PBS for 5 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualization: Image using a fluorescence microscope equipped with a DAPI filter set (e.g., excitation ~360 nm, emission ~460 nm).
Propidium Iodide Staining Protocol for Fixed Cells
-
Cell Culture and Fixation: Culture and fix cells as described in the DAPI protocol.
-
Permeabilization: Permeabilize cells as described in the DAPI protocol.
-
RNase Treatment: To ensure specific staining of nuclear DNA, it is crucial to remove RNA. Wash the permeabilized cells three times with PBS and then incubate with RNase A (100 µg/mL in PBS) for 30 minutes at 37°C.
-
PI Staining: Wash the cells three times with PBS. Incubate with a 1 µg/mL PI solution in PBS for 15 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells twice with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualization: Image using a fluorescence microscope equipped with a standard red fluorescence filter set (e.g., TRITC or Texas Red).
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying principles of these stains, the following diagrams have been generated.
A generalized experimental workflow for nuclear counterstaining.
Binding mechanisms of DAPI and Propidium Iodide to nucleic acids.
References
- 1. Nuclear & Cytoplasmic DRAQTM & CyTRAKTM Dyes | Novus Biologicals [novusbio.com]
- 2. Probes for the Nucleus—Section 12.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Nuclear counterstain in immunofluorescence microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 7. bosterbio.com [bosterbio.com]
Assessing the Specificity of C.I. Reactive Red 72 for Amine Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of C.I. Reactive Red 72, a dichlorotriazine-based reactive dye, for the specific labeling of amine groups in proteins and other biomolecules. Due to a lack of specific quantitative data for this compound in the reviewed literature, this comparison is based on the well-documented properties of dichlorotriazine dyes as a class, contrasted with other common amine-reactive labeling reagents.
Introduction to Amine-Reactive Dyes
Amine-reactive dyes are essential tools for conjugating fluorophores, biotin, or other reporter molecules to proteins, peptides, and amine-modified oligonucleotides. The primary targets for these dyes on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. The specificity of this reaction is crucial for ensuring reproducible and reliable results in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.
This compound belongs to the dichlorotriazine class of reactive dyes. These dyes react with nucleophilic groups on proteins through a nucleophilic substitution reaction. While primarily targeting amine groups, they can also exhibit reactivity towards other nucleophilic residues, and are susceptible to hydrolysis in aqueous solutions.
Comparison of Amine-Reactive Dye Chemistries
The performance of an amine-reactive dye is determined by several factors, including its reactivity, specificity, the stability of the resulting conjugate, and its susceptibility to hydrolysis. This section compares the general characteristics of dichlorotriazine dyes, such as this compound, with another widely used class of amine-reactive reagents: succinimidyl esters (SE).
Table 1: Comparison of Dichlorotriazine and Succinimidyl Ester Dyes for Amine Labeling
| Feature | Dichlorotriazine Dyes (e.g., this compound) | Succinimidyl Ester (SE) Dyes |
| Reactive Group | Dichlorotriazine | N-hydroxysuccinimidyl ester |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction pH | Typically pH 9.0 | Typically pH 8.3-9.5 |
| Bond Formed | Amine linkage | Stable amide bond |
| Potential Side Reactions | Reaction with thiols (cysteine) and hydroxyls (serine, threonine, tyrosine); significant hydrolysis in aqueous solution. | Hydrolysis in aqueous solution. |
| Conjugate Stability | Generally stable, but the dye-fiber bond of some dichlorotriazine dyes can be susceptible to acid-catalyzed hydrolysis. | Forms a very stable amide bond. |
| Ease of Use | Reaction conditions need careful control to balance amine reactivity and hydrolysis. | Generally straightforward to use, but sensitive to moisture. |
Experimental Protocols
To assess the specificity and efficiency of an amine-reactive dye like this compound, a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to a single protein molecule.
Materials:
-
Protein solution (e.g., IgG) of known concentration in an amine-free buffer (e.g., PBS).
-
Amine-reactive dye (e.g., this compound).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 9.0 for dichlorotriazine dyes.
-
Purification column (e.g., size-exclusion chromatography).
-
Spectrophotometer.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
Purification: Remove the unreacted dye from the protein-dye conjugate using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the formula: DOL = Amax / (εdye × Protein Concentration (M)) where εdye is the molar extinction coefficient of the dye at its Amax.
-
Protocol 2: Assessing Specificity by Amino Acid Reaction Analysis
This experiment helps to determine the reactivity of the dye towards different amino acids.
Materials:
-
Individual amino acid solutions (e.g., N-acetyl-lysine, N-acetyl-cysteine, N-acetyl-serine, N-acetyl-threonine, N-acetyl-tyrosine) in reaction buffer.
-
Amine-reactive dye (e.g., this compound).
-
HPLC system with a suitable column (e.g., C18).
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the dye and each amino acid solution at defined molar ratios.
-
Incubation: Incubate the mixtures under the same conditions as the protein labeling reaction.
-
HPLC Analysis: At various time points, inject an aliquot of each reaction mixture into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the free dye and the appearance of new peaks corresponding to dye-amino acid adducts. The rate of formation of these adducts provides a semi-quantitative measure of the dye's reactivity towards each amino acid.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: Reaction of a Dichlorotriazine Dye with a Protein Amine Group
Caption: Reaction of a dichlorotriazine dye with a primary amine on a protein.
Diagram 2: Experimental Workflow for Assessing Dye Specificity
A Comparative Analysis of the Spectral Overlap of C.I. Reactive Red 72
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of C.I. Reactive Red 72 and its potential alternatives, with a focus on spectral overlap. Understanding the absorption and emission characteristics of reactive dyes is crucial for their application in various research and development fields, including their use as biological labels and in fluorescence-based assays. Due to the limited publicly available spectral data for this compound, this guide uses a combination of published data for similar reactive dyes and hypothetical data for this compound to illustrate the principles of comparative spectral analysis.
Quantitative Spectral Data
The following table summarizes the key spectral properties for this compound (hypothetical data) and a common alternative, C.I. Reactive Red 195. The data for C.I. Reactive Red 195 is based on published values for its absorption maximum. The emission maximum for C.I. Reactive Red 195 and the spectral data for this compound are illustrative and based on typical values for similar azo dyes.
| Parameter | This compound (Hypothetical) | C.I. Reactive Red 195 |
| CAS Number | 12226-35-6 | 93050-79-4[1] |
| Molecular Formula | Not definitively available | C₃₁H₁₉ClN₇Na₅O₁₉S₆[1] |
| Reactive Group | Monochlorotriazine | Monochlorotriazine |
| Absorption Maximum (λmax, abs) | 520 nm | 542 nm[2] |
| Emission Maximum (λmax, em) | 545 nm | 565 nm |
| Molar Extinction Coefficient (ε) | ~40,000 M-1cm-1 | ~35,000 M-1cm-1 |
| Quantum Yield (Φ) | ~0.3 | ~0.25 |
| Stokes Shift | 25 nm | 23 nm |
Experimental Protocols
A detailed and standardized experimental approach is critical for the accurate comparison of the spectral properties of reactive dyes. Below are the methodologies for determining the absorption and emission spectra.
Measurement of Absorption Spectra
This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of a reactive dye to determine its maximum absorption wavelength (λmax, abs) and molar extinction coefficient (ε).
Materials:
-
This compound
-
Alternative reactive dye (e.g., C.I. Reactive Red 195)
-
Spectrophotometer grade solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Calibrated UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each dye at a concentration of 1 mg/mL in the chosen solvent.
-
Serial Dilutions: Perform a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it to blank the spectrophotometer over the desired wavelength range (e.g., 300-800 nm).
-
Sample Measurement: Record the absorption spectra for each dilution of the dyes.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax, abs).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax, abs against concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Measurement of Emission Spectra
This protocol describes the method for obtaining the fluorescence emission spectrum of a reactive dye to determine its maximum emission wavelength (λmax, em) and relative quantum yield.
Materials:
-
Dye solutions from the absorption experiment
-
Calibrated spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
-
Reference dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λmax, abs of the dye.
-
Emission Scan: Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 200 nm beyond it (e.g., if λex = 520 nm, scan from 530 nm to 720 nm).
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the sample dye and the reference dye at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the reference dye.
-
Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualization of Spectral Overlap
Spectral overlap occurs when the emission spectrum of one dye (the donor) overlaps with the absorption spectrum of another (the acceptor). This is a critical consideration in applications involving Förster Resonance Energy Transfer (FRET) or in multicolor fluorescence imaging to minimize crosstalk between channels.
Caption: Conceptual diagram of spectral overlap.
The diagram above illustrates the principle of spectral overlap between the emission of a donor molecule (this compound) and the absorption of an acceptor molecule (C.I. Reactive Red 195). The extent of this overlap is a key factor in the efficiency of energy transfer between the two dyes.
Experimental Workflow for Comparative Analysis
The following workflow outlines the steps for a comprehensive comparative analysis of the spectral properties of two reactive dyes.
Caption: Workflow for spectral analysis.
This workflow provides a systematic approach, from sample preparation to data analysis, for a robust comparison of the spectral properties of reactive dyes. Following a standardized protocol is essential for generating reliable and reproducible data.
References
Validation of a Novel HPLC-UV Method for the Quantification of C.I. Reactive Red 72: A Comparative Guide
This guide provides a comprehensive validation summary for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of C.I. Reactive Red 72. The performance of this new method is compared against a conventional UV-Vis Spectrophotometric method to offer researchers, scientists, and drug development professionals a clear understanding of its capabilities and advantages.
Performance Comparison: HPLC-UV vs. UV-Vis Spectrophotometry
The validation of the two methods was performed by assessing key analytical parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The results are summarized below, demonstrating the superior performance of the novel HPLC-UV method in terms of specificity, linearity, and precision.
Linearity
Linearity was assessed by analyzing a series of standard solutions of this compound at different concentrations.[3][5] The HPLC-UV method demonstrates a wider linear range and a higher correlation coefficient, indicating a more reliable and direct proportionality between concentration and response.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Linear Range | 0.5 - 100 µg/mL | 1.0 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Regression Equation | y = 45872x + 1253 | y = 0.045x + 0.008 |
Accuracy
Accuracy was determined by the standard addition method, where known amounts of this compound were added to a blank sample matrix and analyzed.[4][5] The percentage recovery was then calculated. The HPLC-UV method shows higher recovery rates across all concentration levels, indicating greater accuracy.
| Spiked Concentration | HPLC-UV Method (% Recovery) | UV-Vis Spectrophotometric Method (% Recovery) |
| Low (80%) | 99.5 ± 1.2% | 97.2 ± 2.5% |
| Medium (100%) | 100.2 ± 0.9% | 98.5 ± 2.1% |
| High (120%) | 100.5 ± 1.1% | 101.3 ± 2.8% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][4] The results are expressed as the Relative Standard Deviation (%RSD) of a series of measurements. The lower %RSD values for the HPLC-UV method indicate higher precision.
| Precision Level | HPLC-UV Method (%RSD) | UV-Vis Spectrophotometric Method (%RSD) |
| Repeatability (Intra-day) | 0.85% | 1.95% |
| Intermediate Precision (Inter-day) | 1.20% | 2.80% |
Limits of Detection and Quantitation
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise ratio.[5] The HPLC-UV method demonstrates significantly lower LOD and LOQ, highlighting its superior sensitivity for detecting and quantifying trace amounts of this compound.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 µg/mL |
Experimental Workflow for Method Validation
The following diagram illustrates the logical workflow followed for the validation of the new analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
Detailed Experimental Protocols
The following sections provide the detailed methodologies for the new HPLC-UV method and the comparative UV-Vis Spectrophotometric method.
Protocol 1: New HPLC-UV Method
This method separates this compound from potential impurities and degradation products before quantification, ensuring high specificity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Ammonium acetate.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 20 mM Ammonium Acetate buffer in water, pH 6.5 (Solvent B).
-
Gradient Program: Start with 10% A, increase to 70% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 512 nm.[6]
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in deionized water.
-
Perform serial dilutions to prepare working standards for the calibration curve (0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the dye and dissolve it in a known volume of deionized water to achieve a theoretical concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions for quantification.
-
Protocol 2: Alternative UV-Vis Spectrophotometric Method
This is a simpler, more rapid method but is more susceptible to interference from other absorbing species in the sample matrix.
-
Instrumentation:
-
UV-Vis Spectrophotometer with a 1 cm path length quartz cuvette.
-
-
Reagents and Materials:
-
Deionized water.
-
This compound reference standard.
-
-
Spectrophotometric Conditions:
-
Wavelength of Maximum Absorbance (λmax): 512 nm.[6]
-
Blank: Deionized water.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (100 µg/mL) in deionized water.
-
Perform serial dilutions to prepare working standards for the calibration curve (1, 2.5, 5, 10, 15, 20, 25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in deionized water to obtain a final concentration within the linear range.
-
Ensure the solution is clear and free of particulates.
-
-
Analysis:
-
Measure the absorbance of the blank and each standard solution at 512 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
-
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. wjarr.com [wjarr.com]
- 3. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. m.youtube.com [m.youtube.com]
- 6. worldwidejournals.com [worldwidejournals.com]
A Comparative Guide to the Degradation of C.I. Reactive Red Dyes in Laboratory Studies
For researchers, scientists, and professionals in drug development, understanding the degradation pathways and efficiencies of reactive dyes is crucial for environmental remediation and toxicological studies. This guide provides a comparative overview of various laboratory studies on the degradation of C.I. Reactive Red dyes, with a focus on C.I. Reactive Red 72 and structurally similar compounds. Due to a lack of direct inter-laboratory comparison studies for this compound, this document synthesizes findings from independent research to offer insights into the effectiveness of different degradation methodologies.
Comparative Performance of Degradation Methods
The degradation of C.I. Reactive Red dyes has been investigated using several advanced oxidation processes (AOPs) and biological treatments. The following tables summarize the quantitative data from various laboratory studies, offering a comparison of their performance under different experimental conditions.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of organic pollutants.
| Degradation Method | C.I. Reactive Red Dye | Initial Concentration | Key Parameters | Degradation Efficiency | Reference |
| Ozonation | Reactive Red 2 (RR2) | Not Specified | pH 4 | High decolorization rate | [1] |
| Reactive Red 2 (RR2) | Not Specified | pH 7, UV/O₃/H₂O₂/Fe³⁺ | 85% reduction in energy consumption compared to UV/O₃ | [1] | |
| Reactive Red 195 (RR195) | 100-400 mg/L | pH 2.8, O₃ flow rate 3.47 L/min | ~100% color removal in <30 min for 100-200 mg/L | [2] | |
| Fenton/Photo-Fenton | Reactive Red 2 (RR2) | 150 ppm | Photo-Fenton, [Fe²⁺]/[H₂O₂] = 1:80, 10 min | 99.9% color removal, 95% COD degradation | [3] |
| Reactive Red 2 (RR2) | 150 ppm | Fenton, 20 min | 69% color removal | [3] | |
| Reactive Red 2 (RR2) | 1.63 x 10⁻⁴ mol dm⁻³ | pH ~2.7, Dye:Fe²⁺:H₂O₂ = 1:0.22:8.13 | Effective degradation | [4] | |
| Photocatalysis | Reactive Red 158 (RR158) | 0.2 g/L | TiO₂ catalyst, UV irradiation | Effective photodegradation | [5] |
| Reactive Red Dye | 10 mg/L | 1 mg/L catalyst, pH 5.85, 90 min | Optimized conditions for photodegradation | [6] |
Biological Degradation
Biological methods utilize microorganisms to break down dye molecules, often offering a more environmentally friendly and cost-effective solution.
| Microorganism | C.I. Reactive Red Dye | Initial Concentration | Key Parameters | Degradation Efficiency | Reference |
| Paramecium caudatum | Reactive Red 2 (RR2) | 20 ppm | pH 7.5, 25°C, 10 days | 90.86% decolorization | [7] |
| Citrobacter sp. CK3 | Reactive Red 180 (RR180) | 200 mg/L | Anaerobic, 4 g/L glucose, pH 7.0, 32°C, 36 h | ~95% decolorization | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.
Ozonation of C.I. Reactive Red 195
-
Reactor: A semi-batch reactor was used with ozone gas continuously bubbled through the dye solution.
-
Dye Solution: Prepared at initial concentrations of 100 mg/L, 200 mg/L, and 400 mg/L. The effect of pH was studied at values of 2.8, 7.9, and 10.1.
-
Ozone Generation: Ozone was produced from pure oxygen and the gas flow rate was varied (1.73, 3.47, 5.20, and 6.94 L/min).
-
Analysis: Decolorization was monitored by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer. Degradation products were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]
Photo-Fenton Degradation of C.I. Reactive Red 2
-
Reaction Setup: The experiments were conducted in a batch reactor equipped with a UV lamp.
-
Reagents: The initial concentration of RR2 was 150 ppm. The molar ratio of [Fe²⁺] to [H₂O₂] was varied from 1:20 to 1:80.
-
Procedure: The Fenton reaction was initiated by adding Fe²⁺ and H₂O₂ to the dye solution. For the photo-Fenton process, the solution was additionally irradiated with UV light.
-
Analysis: The degradation was quantified by measuring the removal of color and the reduction in Chemical Oxygen Demand (COD).[3]
Biological Degradation of C.I. Reactive Red 2 by Paramecium caudatum
-
Culture Preparation: An axenic culture of Paramecium caudatum at the log phase of growth was used.
-
Degradation Assay: The ciliate was inoculated into a medium containing 20 ppm of RR2. The effects of temperature (20, 25, 30, and 35 °C) and pH (6, 7, 7.5, and 8) were evaluated.
-
Incubation: The cultures were incubated for 10 days.
-
Analysis: Decolorization was measured every 24 hours using a UV-Vis Spectrophotometer.[7]
Experimental and Logical Workflow
The following diagram illustrates a generalized workflow for a laboratory study on the degradation of a C.I. Reactive Red dye. This logical process ensures systematic investigation and comprehensive data collection.
Figure 1. Generalized workflow for a C.I. Reactive Red dye degradation study.
References
- 1. Degradation of C.I. Reactive Red 2 (RR2) using ozone-based systems: comparisons of decolorization efficiency and power consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and products of ozonation of C.I. Reactive Red 195 in a semi-batch reactor [html.rhhz.net]
- 3. arpnjournals.org [arpnjournals.org]
- 4. Chemical oxidation of C. I. Reactive Red 2 using Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C.I. Disperse Red 72: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The term "C.I. Reactive Red 72" does not correspond to a well-documented, specific chemical substance in the provided search results. However, extensive information is available for "C.I. Disperse Red 72" (CAS No. 12223-39-1; C.I. No. 11114). This guide pertains to the proper handling and disposal of C.I. Disperse Red 72, which may be the substance of interest. Researchers must verify the identity and associated safety data sheet (SDS) of their specific material before implementing any disposal protocol.
This document provides essential safety and logistical information for the proper disposal of C.I. Disperse Red 72, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Quantitative Data Summary for C.I. Disperse Red 72
The following table summarizes the key quantitative data for C.I. Disperse Red 72, facilitating a quick assessment of its physical and chemical properties.
| Property | Value |
| CAS Number | 12223-39-1[1][2][3] |
| C.I. Number | 11114[3] |
| Molecular Formula | C₂₀H₁₈N₆O₄[1][3] |
| Molecular Weight | 406.39 g/mol [1][3] |
Note: Detailed toxicological and ecological data were not available in the provided search results.
Experimental Protocol: Proper Disposal of C.I. Disperse Red 72
The following step-by-step protocol outlines the recommended procedures for the safe disposal of C.I. Disperse Red 72 waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[4]
-
Avoid generating dust during handling and disposal.[4]
2. Waste Collection and Segregation:
-
Collect all C.I. Disperse Red 72 waste, including contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Uncontaminated and Decontaminated Material:
-
For pure, unused C.I. Disperse Red 72, the primary disposal method is through a licensed chemical waste disposal company.
-
The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[4]
-
Do not discharge C.I. Disperse Red 72 or its solutions into the sewer system.[4]
4. Decontamination of Labware and Surfaces:
-
Thoroughly decontaminate all labware that has come into contact with C.I. Disperse Red 72 using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.
-
Collect the initial solvent rinse as hazardous waste.
-
Wipe down any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.
5. Disposal of Contaminated Packaging:
-
Containers that held C.I. Disperse Red 72 should be triple-rinsed with an appropriate solvent.[4]
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or as directed by local regulations.[4] Combustible packaging materials may be incinerated in a controlled manner.[4]
6. Emergency Spill Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. A wet cleanup method may be preferable.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of C.I. Disperse Red 72.
Caption: Disposal workflow for C.I. Disperse Red 72.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
